molecular formula C38H40O20 B15592630 Isoorientin-7-O-[6-sinapoyl]-glucoside

Isoorientin-7-O-[6-sinapoyl]-glucoside

Cat. No.: B15592630
M. Wt: 816.7 g/mol
InChI Key: SPZZJPXQZUPDMN-FZUULKQCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoorientin-7-O-[6-sinapoyl]-glucoside is a useful research compound. Its molecular formula is C38H40O20 and its molecular weight is 816.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C38H40O20

Molecular Weight

816.7 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C38H40O20/c1-52-22-7-14(8-23(53-2)29(22)44)3-6-26(43)54-13-25-31(46)34(49)36(51)38(58-25)57-21-11-20-27(18(42)10-19(55-20)15-4-5-16(40)17(41)9-15)32(47)28(21)37-35(50)33(48)30(45)24(12-39)56-37/h3-11,24-25,30-31,33-41,44-51H,12-13H2,1-2H3/b6-3+/t24-,25-,30-,31-,33+,34+,35-,36-,37+,38-/m1/s1

InChI Key

SPZZJPXQZUPDMN-FZUULKQCSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling the Natural Origins of Isoorientin-7-O-[6-sinapoyl]-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the natural sources, quantification, and experimental protocols for the flavonoid Isoorientin-7-O-[6-sinapoyl]-glucoside. This document summarizes the current scientific knowledge on this compound, with a focus on its primary natural origin in barley.

Introduction

This compound is a naturally occurring phenolic compound belonging to the flavone (B191248) C-glycoside family. These compounds are of significant interest to the scientific community due to their potential biological activities, including antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the known natural sources of this compound, methods for its extraction and analysis, and a summary of the current understanding of its biological relevance.

Primary Natural Source: Barley (Hordeum vulgare L.)

The principal and most well-documented natural source of this compound is the leaves of barley (Hordeum vulgare L.)[1][2][3][4][5]. This compound is part of a complex mixture of flavonoids present in barley leaves, where it exists alongside other related flavone C-glycosides and their acylated derivatives.

Quantitative Data

The concentration of this compound in barley leaves can vary depending on the cultivar, growing conditions, and age of the plant. While extensive comparative data remains to be fully established, available research provides some quantitative insights.

Plant SourceCultivar/VarietyPlant PartMethod of AnalysisConcentrationReference
Hordeum vulgare L.Not SpecifiedYoung LeavesUPLC-PDA-MS/MS0.43% of total polyphenols(Based on a study of young barley plants)
Hordeum vulgare L.Multiple CultivarsLeavesHPLC-DAD-ESI/MSPresent, but not individually quantified in all studies[1]

Further research is required to establish a more comprehensive quantitative profile of this compound across a wider range of barley cultivars and environmental conditions.

Experimental Protocols

The extraction, isolation, and identification of this compound from barley leaves typically involve chromatographic and spectrometric techniques. The following protocols are based on methodologies described in the scientific literature, primarily adapted from the work of Ferreres et al. (2008)[1].

Extraction of Flavonoids from Barley Leaves

A general workflow for the extraction of flavonoids from barley leaves is outlined below.

Extraction_Workflow start Fresh or Lyophilized Barley Leaves homogenization Homogenization in a Solvent Mixture (e.g., 80% Methanol) start->homogenization centrifugation Centrifugation to Pellet Solids homogenization->centrifugation supernatant_collection Collection of Supernatant centrifugation->supernatant_collection evaporation Evaporation of Solvent under Reduced Pressure supernatant_collection->evaporation reconstitution Reconstitution of Extract in a Suitable Solvent (e.g., Methanol (B129727)/Water) evaporation->reconstitution filtration Filtration through a 0.45 µm filter reconstitution->filtration hplc_analysis Analysis by HPLC-DAD-ESI/MS filtration->hplc_analysis

Caption: General workflow for the extraction of flavonoids from barley leaves.

Methodology:

  • Sample Preparation: Fresh or lyophilized barley leaves are ground to a fine powder.

  • Extraction: The powdered leaf material is extracted with a solvent, typically an aqueous methanol or ethanol (B145695) solution (e.g., 80% methanol), often using sonication or maceration to enhance extraction efficiency.

  • Purification: The crude extract is centrifuged to remove solid plant material. The resulting supernatant is collected and the solvent is evaporated under reduced pressure.

  • Sample for Analysis: The dried extract is redissolved in a suitable solvent for chromatographic analysis, such as a methanol/water mixture, and filtered through a syringe filter (e.g., 0.45 µm) prior to injection into the HPLC system.

High-Performance Liquid Chromatography (HPLC) Analysis

Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD) and coupled to an Electrospray Ionization Mass Spectrometer (ESI-MS) is used for the separation and identification of this compound.

Chromatographic Conditions (based on Ferreres et al., 2008):

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed using two solvents:

    • Solvent A: Water with a small percentage of an acidifier (e.g., 0.1% formic acid or acetic acid).

    • Solvent B: Acetonitrile or methanol with a small percentage of an acidifier.

  • Gradient Program: The gradient starts with a high percentage of Solvent A, with a progressive increase in Solvent B over time to elute compounds with increasing hydrophobicity.

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 25°C.

  • Detection:

    • DAD: UV-Vis spectra are recorded across a range of wavelengths (e.g., 200-600 nm) to identify the characteristic absorption maxima of flavonoids.

    • ESI-MS: Mass spectra are acquired in negative ionization mode to determine the molecular weight and fragmentation patterns of the eluted compounds. The fragmentation of C-glycosyl flavones in negative mode ESI-MS provides characteristic ions that are crucial for structural elucidation[1].

Signaling Pathways and Biological Activity

The biological activities and associated signaling pathways of this compound have not been extensively studied. However, research on its parent compound, isoorientin (B1672268), provides some insights into its potential biological roles. Acylation of flavonoids is known to impact their bioavailability and biological activity[6].

Hypothetical Biosynthesis Pathway of Isoorientin

The biosynthesis of isoorientin, the core structure of the target compound, is believed to follow the general flavonoid biosynthesis pathway.

Biosynthesis_Pathway Eriodictyol Eriodictyol Luteolin Luteolin Eriodictyol->Luteolin Flavone Synthase Isoorientin Isoorientin (Luteolin-6-C-glucoside) Luteolin->Isoorientin C-glucosyltransferase Target_Compound This compound Isoorientin->Target_Compound Acyltransferase (with Sinapoyl-CoA)

Caption: Hypothetical biosynthesis pathway of this compound.
Potential Biological Activities

Studies on isoorientin have demonstrated a range of biological activities, suggesting that this compound may possess similar or enhanced properties. These activities include:

  • Antioxidant Activity: Isoorientin has been shown to possess radical scavenging properties.

  • Anti-inflammatory Activity: Isoorientin has been reported to exhibit anti-inflammatory effects.

  • Neuroprotective Effects: Research suggests that isoorientin may have protective effects against neurotoxicity.

It is hypothesized that the addition of the sinapoyl group may enhance the lipophilicity and antioxidant capacity of the parent isoorientin molecule, potentially leading to increased biological activity. However, direct experimental evidence for this compound is currently limited.

Conclusion and Future Directions

This compound is a flavone C-glycoside predominantly found in the leaves of barley. Standard phytochemical extraction and analytical techniques, particularly HPLC-DAD-ESI/MS, are effective for its identification and characterization. While the biological activities of its parent compound, isoorientin, are increasingly being recognized, the specific pharmacological profile of the sinapoyl derivative remains an area for future investigation. Further research is warranted to:

  • Quantify the concentration of this compound in a broader range of barley cultivars and under different agronomical conditions.

  • Isolate sufficient quantities of the pure compound to enable comprehensive in vitro and in vivo biological activity studies.

  • Elucidate the specific signaling pathways modulated by this compound to understand its mechanism of action at a molecular level.

This technical guide serves as a foundational resource for researchers embarking on the study of this promising natural compound.

References

Flavonoids from Hordeum vulgare: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of flavonoids isolated from Hordeum vulgare (barley), with a focus on their antioxidant and anti-inflammatory properties. The information presented herein is intended to support research and development efforts in the fields of pharmacology, nutraceuticals, and drug discovery.

Core Bioactive Flavonoids in Hordeum vulgare

Hordeum vulgare is a rich source of various bioactive compounds, with flavonoids being a prominent class.[1][2] Young barley sprouts, in particular, have been identified as containing significant amounts of these beneficial phytochemicals.[3][4] The primary flavonoids of interest include saponarin (B1681443) and lutonarin (B8118792), which are present in substantial quantities and are believed to be major contributors to the plant's therapeutic effects.[5][6] Other flavonoids and phenolic compounds also contribute to the overall biological activity of barley extracts.[2][7]

Quantitative Analysis of Bioactive Compounds and Antioxidant Activity

The following tables summarize the quantitative data on the total polyphenol and flavonoid content in Hordeum vulgare extracts, as well as their antioxidant capacity as determined by various assays.

Table 1: Bioactive Compound Content in Hordeum vulgare Sprouts

Bioactive CompoundConcentrationReference
Saponarin8.14 ± 0.02 mg/g[3][4]
Total Polyphenols (TP)12.64 ± 0.04 mg Gallic Acid Equivalent (GAE)/g[3][4]
Total Flavonoids (TF)5.99 ± 0.09 mg Rutin Equivalent (RE)/g[3][4]
Total Phenols (P7 extract)18.17 mg GAE/g[8]
Total Flavonoids (P7 extract)2.54 mg Quercetin Equivalent (QE)/g[8]
Total Phenols (E7 extract)21.73 mg GAE/g[8]
Total Flavonoids (E7 extract)2.8 mg QE/g[8]
Total Flavonoid Content (Methanolic Extract)0.14 mg QE/g[9][10]
Total Flavonoid Content (Aqueous Extract)0.012 mg QE/g[9][10]

Table 2: In Vitro Antioxidant Activity of Hordeum vulgare Extracts

AssayResult (IC50 or % Inhibition)Reference
DPPH Radical Scavenging Activity327% increase in E7 extract vs. ungerminated[8]
ABTS Radical Scavenging Activity624% increase in P5 extract vs. ungerminated[8]
DPPH Radical Scavenging Activity (IC50)115.41 ± 1.40 µg/mL[11]
H2O2 Scavenging Assay (IC50)180.39 ± 1.77 µg/mL[11]
Antioxidant Activity (Methanolic Extract)0.97 ± 0.13 mmol TE/g[9][10]
LDL Cholesterol Oxidation Inhibition19.64−33.93% at 0.02 mg/mL[12]

Experimental Protocols

General Protocol for Flavonoid Extraction from Hordeum vulgare

This protocol outlines a general procedure for the extraction of flavonoids from barley sprouts, based on common methodologies.

  • Sample Preparation: Freeze-dry fresh, young Hordeum vulgare sprouts and grind them into a fine powder.[4]

  • Solvent Extraction:

    • For a broad-spectrum flavonoid extract, macerate the powdered plant material in 80% methanol (B129727) or ethanol (B145695) at room temperature with continuous agitation for 24 hours.

    • Alternatively, use sequential extraction with solvents of increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate, and methanol) to fractionate compounds based on their polarity.[13]

  • Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C.

  • Purification (Optional): For isolation of specific flavonoids, the crude extract can be further purified using chromatographic techniques such as column chromatography (e.g., with silica (B1680970) gel or Sephadex LH-20) and preparative High-Performance Liquid Chromatography (HPLC).

DPPH Radical Scavenging Assay

This assay is widely used to determine the free radical scavenging activity of an extract or compound.[14][15][16][17]

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 100 mL of methanol or ethanol. Store in a dark, cool place.[14]

    • Sample Solutions: Prepare a series of dilutions of the Hordeum vulgare flavonoid extract or isolated compound in the same solvent used for the DPPH solution.

    • Positive Control: Prepare a series of dilutions of a known antioxidant, such as ascorbic acid or Trolox.

  • Assay Procedure (96-well plate):

    • Add 100 µL of the sample or standard solutions to the wells of a microplate.

    • Add 100 µL of the DPPH working solution to all wells.

    • For the blank, add 100 µL of the solvent. For the control, add 100 µL of DPPH solution and 100 µL of the solvent.

    • Incubate the plate in the dark at room temperature for 30 minutes.[14][15]

    • Measure the absorbance at 517 nm using a microplate reader.[14][15]

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[15]

ABTS Radical Cation Scavenging Assay

This assay is another common method for evaluating antioxidant capacity.[18][19][20][21]

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve the appropriate amount of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) in water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[18][19] Dilute the resulting solution with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[19]

  • Assay Procedure:

    • Add 20 µL of the sample or standard (Trolox) solution to a test tube or microplate well.

    • Add 180 µL of the ABTS•+ working solution.

    • Incubate at room temperature for a specified time (e.g., 6 minutes).[19]

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition is calculated similarly to the DPPH assay: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[18]

    • The results can also be expressed as Trolox equivalents (TE) by comparing the sample's activity to a Trolox standard curve.[19]

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic or cytoprotective effects of the flavonoids on cell lines.[22][23]

  • Cell Culture: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the Hordeum vulgare flavonoid extract or isolated compounds for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile phosphate-buffered saline (PBS).

    • Remove the treatment medium and add 100 µL of fresh medium and 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.[23]

  • Formazan (B1609692) Solubilization:

    • After incubation, carefully remove the MTT solution.

    • Add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[24]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[23]

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells).

Note: It is important to be aware that some flavonoids can directly reduce MTT, potentially leading to an overestimation of cell viability. Appropriate controls, such as cell-free wells containing the flavonoids and MTT, should be included to account for this.[25]

Western Blot Analysis for Signaling Pathway Proteins

Western blotting can be used to investigate the effect of Hordeum vulgare flavonoids on key signaling pathways, such as the MAPK and NF-κB pathways.[26][27][28]

  • Cell Lysis and Protein Quantification:

    • After treating cells with the flavonoids, wash them with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[26]

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phosphorylated or total forms of p38, ERK1/2, JNK, or NF-κB subunits) overnight at 4°C.[29]

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[26]

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

    • Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).[26]

Key Signaling Pathways and Visualizations

Anti-inflammatory Signaling Pathways

Flavonoids from Hordeum vulgare have been shown to exert anti-inflammatory effects by modulating key signaling pathways.[1][2] These include the inhibition of pro-inflammatory enzymes and cytokines.[1] The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response and are potential targets of barley flavonoids.[2][30]

experimental_workflow_western_blot cell_culture Cell Culture & Treatment with Flavonoids lysis Cell Lysis & Protein Quantification cell_culture->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (Blotting) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Experimental Workflow for Western Blot Analysis.
MAPK Signaling Pathway

The MAPK pathway is a key regulator of cellular processes such as proliferation, differentiation, and apoptosis. Its dysregulation is implicated in inflammatory diseases and cancer. Barley flavonoids may modulate this pathway to exert their anti-inflammatory effects.

Modulation of the MAPK Signaling Pathway by Barley Flavonoids.
NF-κB Signaling Pathway

The NF-κB pathway is a critical mediator of the immune and inflammatory responses. Its activation leads to the expression of numerous pro-inflammatory genes. The inhibitory potential of barley flavonoids on this pathway is a key area of research.

Inhibition of the NF-κB Signaling Pathway by Barley Flavonoids.

Conclusion

Flavonoids isolated from Hordeum vulgare demonstrate significant biological activity, particularly as antioxidant and anti-inflammatory agents. This guide provides a foundational understanding of their quantitative presence in barley, standardized protocols for evaluating their activity, and a visual representation of their potential mechanisms of action on key cellular signaling pathways. Further research into the specific molecular interactions of isolated flavonoids like saponarin and lutonarin is warranted to fully elucidate their therapeutic potential for the development of novel drugs and functional foods.

References

Isoorientin-7-O-[6-sinapoyl]-glucoside CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Isoorientin-7-O-[6-sinapoyl]-glucoside, a naturally occurring phenolic compound. This document consolidates key chemical data, detailed experimental protocols for its isolation and characterization, and an exploration of its potential biological activities based on the known functions of its core structure, isoorientin (B1672268).

Core Compound Specifications

This compound is a flavone (B191248) C-glycoside found in the leaves of barley (Hordeum vulgare L.).[1] Its structure is characterized by a luteolin (B72000) aglycone C-glycosidically linked to a glucose moiety at position 6, which is further O-glycosylated at position 7 with a glucose molecule acylated with a sinapoyl group.

ParameterValueSource
CAS Number 1016970-96-9[1][2]
Molecular Formula C₃₈H₄₀O₂₀[1]
Molecular Weight 816.71 g/mol [1][2][3]
Initial Source Leaves of barley (Hordeum vulgare L.)[1]

Experimental Protocols

Extraction of Flavonoids from Barley Leaves

This protocol is a composite of established methods for flavonoid extraction from young barley leaves.

Objective: To extract a flavonoid-rich fraction containing this compound from barley leaves.

Materials:

  • Fresh or freeze-dried young barley leaves

  • Methanol or Ethanol

  • Water

  • Grinder or blender

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • Sample Preparation: Fresh barley leaves are washed and dried, or freeze-dried leaves are used directly. The leaves are ground into a fine powder.

  • Extraction: The powdered leaves are subjected to extraction. A common and efficient method is Microwave-Assisted Extraction (MAE).

    • Solvent: Water has been shown to be an effective and environmentally friendly solvent.

    • Parameters: Optimal conditions for MAE have been reported as a liquid-to-solid ratio of approximately 34:1 (mL/g), a microwave power of around 1.27 W/g, and an extraction time of about 11 minutes. The extraction is typically repeated twice to maximize yield.[4][5]

  • Filtration: The resulting extract is filtered to remove solid plant material.

  • Concentration: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to prevent degradation of the thermolabile compounds.

  • Lyophilization: The concentrated extract is then freeze-dried to obtain a crude flavonoid powder.

G Workflow for Flavonoid Extraction from Barley Leaves cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification & Isolation a Barley Leaves b Grinding a->b c Microwave-Assisted Extraction (Water, ~11 min) b->c d Filtration c->d e Rotary Evaporation d->e f Freeze-Drying e->f g Crude Flavonoid Powder f->g

Caption: Workflow for Flavonoid Extraction from Barley Leaves
Characterization by HPLC-DAD-ESI/MS

Objective: To identify and characterize this compound in the extracted fraction.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Diode-Array Detector (DAD)

  • Electrospray Ionization (ESI) source

  • Mass Spectrometry (MS) detector (e.g., Ion Trap or QTOF)

Chromatographic Conditions (based on Ferreres et al., 2008):

  • Column: Reversed-phase C18 column

  • Mobile Phase: A gradient system is typically used, for example:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from a low to a high percentage of Solvent B over a period of 60-90 minutes.

  • Flow Rate: Approximately 0.8-1.0 mL/min.

  • Detection:

    • DAD: Scanning from 200-600 nm, with specific monitoring at wavelengths characteristic for flavones (e.g., 280 nm and 340 nm).

    • ESI-MS: Operated in negative ion mode, as flavonoids are readily deprotonated.

Mass Spectrometry Analysis: The structure of this compound is elucidated through its fragmentation pattern in MS/MS experiments. Key fragmentation events for C-glycosyl flavones include the loss of water and cross-ring cleavages of the sugar moieties. The presence of the sinapoyl group is confirmed by the characteristic loss of this moiety.

Peak AssignmentRetention Time (min)UV λmax (nm)[M-H]⁻ (m/z)Key MS/MS Fragments (m/z)
This compoundVaries with conditions~270, 330815609 ([M-H-sinapoyl]⁻), 447 ([M-H-sinapoyl-glucose]⁻)

Note: The exact values are dependent on the specific chromatographic system and conditions used.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the activities of its core aglycone, isoorientin, have been investigated. These studies provide a strong basis for predicting the potential therapeutic effects of its derivatives.

Antioxidant and Cytoprotective Effects

Isoorientin has demonstrated significant antioxidant properties. It acts not only as a direct radical scavenger but also by upregulating the cellular antioxidant defense system.[6] This is primarily achieved through the activation of the Nrf2 (NF-E2-related factor 2) signaling pathway .

Mechanism of Action:

  • PI3K/Akt Activation: Isoorientin activates the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[3][6]

  • Nrf2 Translocation: Activated Akt promotes the dissociation of Nrf2 from its inhibitor, Keap1, in the cytoplasm. Nrf2 then translocates to the nucleus.

  • ARE Binding: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.

  • Antioxidant Gene Expression: This binding initiates the transcription of a suite of cytoprotective genes, including NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1), which enhance the cell's ability to neutralize reactive oxygen species (ROS).[3]

This pathway is crucial for protecting cells against oxidative stress, which is implicated in a wide range of chronic diseases.

G Antioxidant Signaling Pathway of Isoorientin Iso Isoorientin PI3K PI3K Iso->PI3K activates Akt Akt PI3K->Akt activates Keap1_Nrf2 Keap1-Nrf2 (Cytoplasm) Akt->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 (Nucleus) Keap1_Nrf2->Nrf2 translocation ARE ARE Nrf2->ARE binds to Genes Antioxidant Genes (e.g., NQO1, HO-1) ARE->Genes activates transcription Response Cytoprotective Response Genes->Response

Caption: Antioxidant Signaling Pathway of Isoorientin
Anti-inflammatory and Anti-apoptotic Effects

Isoorientin and related flavones have also been shown to possess anti-inflammatory and anti-apoptotic properties, which are often linked to their antioxidant capacity. Studies have shown that isoorientin can ameliorate H₂O₂-induced apoptosis and oxidative stress in chondrocytes by modulating the MAPK (Mitogen-activated protein kinase) and PI3K/Akt pathways .[3] By inhibiting pro-apoptotic signals and reducing intracellular ROS, isoorientin helps maintain cellular homeostasis and prevents cell death. Furthermore, isoorientin has been observed to inhibit the activation of the NF-κB pathway, a key regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines.

Conclusion

This compound is a complex flavonoid with significant potential for further research. Its presence in a common cereal like barley makes it an accessible target for natural product chemists. While direct biological studies on this specific molecule are needed, the well-documented antioxidant and anti-inflammatory activities of its core structure, isoorientin, suggest that it could be a valuable compound for the development of new therapeutic agents for oxidative stress- and inflammation-related diseases. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to initiate and advance studies on this promising natural product.

References

A Comprehensive Technical Guide to the Therapeutic Potential of Barley Leaf Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Young barley (Hordum vulgare L.) leaves are a rich source of bioactive flavonoids, which have demonstrated significant potential for therapeutic applications. This technical guide provides an in-depth overview of the current scientific evidence supporting the antioxidant, anti-inflammatory, neuroprotective, and hypoglycemic effects of these compounds. The primary flavonoids of interest, saponarin (B1681443) and lutonarin (B8118792), are highlighted for their roles in modulating key cellular signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This document details the experimental protocols for the extraction, isolation, and evaluation of barley leaf flavonoids, presents quantitative data in structured tables for comparative analysis, and provides visual representations of critical signaling pathways and experimental workflows to facilitate a deeper understanding for research and development purposes.

Introduction

Barley grass, the young leaf of the barley plant, has been recognized for its nutritional and health benefits.[1] Among its various bioactive constituents, flavonoids are of particular interest due to their wide range of pharmacological activities.[1][2] The most abundant flavonoids found in young barley leaves are saponarin (isovitexin-7-O-glucoside) and lutonarin (isoorientin-7-O-glucoside).[3][4][5] These compounds have been the focus of numerous studies investigating their therapeutic potential in chronic diseases, which are often associated with oxidative stress and inflammation.[6][7][8] This guide aims to consolidate the existing research, providing a technical resource for scientists and researchers in the field of natural product drug discovery and development.

Phytochemistry of Barley Leaf Flavonoids

The primary flavonoid components of young barley leaves are C-glycosylflavones, with saponarin and lutonarin being the most prominent.[9] High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the standard method for their identification and quantification.[3][4]

Major Flavonoid Constituents
  • Saponarin (isovitexin-7-O-glucoside): Often the most abundant flavonoid in young barley leaves.[8]

  • Lutonarin (isoorientin-7-O-glucoside): The second most abundant flavonoid.[3]

  • Isoorientin and Isovitexin: Found in smaller quantities.[10]

Studies have shown that the concentration of these flavonoids can vary depending on the barley cultivar and growth conditions.[1]

Quantitative Data on Therapeutic Effects

The therapeutic efficacy of barley leaf flavonoids has been quantified in numerous in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: Flavonoid Content and Extraction Yields
ParameterMethodResultsReference(s)
Flavonoid Extraction Yield Microwave-Assisted Steam Extraction (MASE)80.78 ± 0.52% (rutin equivalents)[3][4][5]
Conventional Extraction (CE)75.31 ± 0.73% (rutin equivalents)[3]
Major Flavonoid Composition (MASE Extract) HPLC-MSIsovitexin-7-O-glucoside (Saponarin): 54.17%[3][4][5]
Isoorientin-7-O-glucoside (Lutonarin): 33.36%[3][4][5]
Total Phenolic Content (Ethanol Extract) Spectrophotometry7.55 ± 0.30 mg Gallic Acid Equivalent/g[5]
Total Flavonoid Content (Ethanol Extract) Spectrophotometry1.74 ± 0.08 mg Rutin Equivalent/g[5]
Table 2: In Vitro Antioxidant Activity
AssayExtract/CompoundIC50 / EC50 ValueReference(s)
DPPH Radical Scavenging Methanolic Extract104.9 µg/mL[7]
Ethyl Acetate Extract455.24 µg/mL[7]
Hexane Extract659.97 µg/mL[7]
Malonaldehyde (MA) Formation Inhibition Saponarin (2 µmol/mL) vs. Squalene~100% inhibition[11]
Saponarin/Lutonarin Mix vs. Cod Liver Oil86% inhibition[11]
Table 3: In Vitro Anti-inflammatory Activity
AssayExtract/CompoundConcentrationEffectReference(s)
Nitric Oxide (NO) Production Inhibition "Nulichal" Ethanol Extract300 µg/mLSignificant reduction[4][5]
500 µg/mLSignificant reduction[4][5]
Cytokine Expression Inhibition (LPS-induced RAW264.7 cells) Saponarin80 µMSignificant inhibition of TNF-α, IL-1β, COX-2[12]
Table 4: In Vitro Anticancer Activity
Cell LineExtractIC50 ValueReference(s)
HT-29 (Colon Cancer) Lovage Extract (DELO)250.1 ± 6 μg/ml (24h)[3]
Caco-2 (Colon Cancer) Lovage Extract (DELO)320.3 ± 1 μg/ml (24h)[3]

Note: Data for barley leaf extract on these specific cell lines was not available in the search results; lovage extract data is provided as an example of flavonoid-rich extract activity.

Table 5: In Vivo Hypoglycemic Effects (STZ-Induced Diabetic Rats)
TreatmentDosageEffect on Blood GlucoseEffect on Body WeightReference(s)
Barley Hydroalcoholic Extract (BHE) 0.25 g/kg/dayEffective reduction after 11 daysRestored[13]
0.5 g/kg/dayEffective reduction after 11 daysRestored[13]
Barley Leaf Powder 5% and 10% in dietLowered serum glucose and fructosamineHigher gain compared to diabetic control[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for key experiments cited in this guide.

Flavonoid Extraction and Isolation

Protocol 1: Microwave-Assisted Steam Extraction (MASE) of Flavonoids [3][5]

  • Sample Preparation: Dry young barley leaves and grind them into a powder, passing through a 40-mesh sieve.

  • Extraction:

    • Mix the barley leaf powder with water at a liquid-to-solid ratio of 34.02 mL/g.

    • Subject the mixture to microwave irradiation at a power of 1.27 W/g for 11.12 minutes.

    • Repeat the extraction process twice under the same conditions.

  • Purification:

    • Centrifuge the crude extract at 5000 rpm for 10 minutes.

    • The supernatant contains the flavonoid-rich extract.

Protocol 2: Isolation of Saponarin and Lutonarin by High-Speed Counter-Current Chromatography (HSCCC) [15]

  • Sample Preparation: Prepare a crude extract of barley seedlings.

  • Solvent System: Use a two-phase solvent system composed of ethyl acetate/n-butanol/water (3:2:5, v/v/v).

  • HSCCC Separation:

    • Dissolve 100 mg of the crude sample in 20 mL of the lower phase of the solvent system.

    • Perform the separation with the upper phase as the mobile phase at a flow rate of 2.0 mL/min.

    • Set the revolution speed to 900 rpm and the detection wavelength to 280 nm.

  • Analysis: Analyze the collected fractions by HPLC to confirm the purity of isolated saponarin and lutonarin.

In Vitro Antioxidant Assays

Protocol 3: DPPH Radical Scavenging Assay [7][16]

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure:

    • Add 100 µL of various concentrations of the barley leaf flavonoid extract to a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] × 100

In Vitro Anti-inflammatory Assays

Protocol 4: Nitric Oxide (NO) Production Inhibition Assay in RAW264.7 Macrophages [4]

  • Cell Culture: Seed RAW264.7 cells in a 96-well plate at a density of 5×10⁴ cells/well and incubate for 12-20 hours.

  • Treatment:

    • Treat the cells with various concentrations of the barley leaf extract (e.g., 100, 300, 500 µg/mL).

    • Induce inflammation by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

    • Incubate for 24 hours.

  • NO Measurement:

    • Collect the culture medium supernatants.

    • Mix the supernatants with Griess reagent and incubate for 10 minutes at room temperature.

  • Analysis: Measure the absorbance at 550 nm and determine the nitrate (B79036) concentration using a sodium nitrate standard curve.

In Vivo Hypoglycemic Assay

Protocol 5: Streptozotocin (B1681764) (STZ)-Induced Diabetic Rat Model [13]

  • Induction of Diabetes:

    • Fast male Wistar rats overnight.

    • Administer a single intraperitoneal (i.p.) injection of streptozotocin (STZ) dissolved in citrate (B86180) buffer (pH 4.5) at a dose of 55 mg/kg body weight.

  • Confirmation of Diabetes: After 72 hours, measure blood glucose levels. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic.

  • Treatment:

    • Divide the diabetic rats into groups.

    • Administer the barley leaf extract or vehicle orally by gavage daily for the study period (e.g., 11 days).

  • Monitoring: Monitor blood glucose levels and body weight at regular intervals throughout the study.

Signaling Pathways and Mechanisms of Action

Barley leaf flavonoids exert their therapeutic effects by modulating key intracellular signaling pathways involved in inflammation, oxidative stress, and cell survival.

Inhibition of NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Saponarin from barley sprouts has been shown to suppress the activation of NF-κB in LPS-induced RAW 264.7 macrophages.[8] The proposed mechanism involves:

  • Inhibition of IκBα Phosphorylation and Degradation: Saponarin prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[7][8] This keeps NF-κB sequestered in the cytoplasm.

  • Prevention of NF-κB Nuclear Translocation: By stabilizing IκBα, saponarin inhibits the translocation of the p65 subunit of NF-κB into the nucleus.[7]

  • Downregulation of Pro-inflammatory Gene Expression: The inhibition of NF-κB activation leads to a decrease in the expression of pro-inflammatory mediators such as IL-6, COX-2, and iNOS.[5][8][12]

NF_kB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates Saponarin Saponarin Saponarin->IKK inhibits IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (Active) (p65/p50) IkBa_NFkB->NFkB releases Proteasome Proteasome Degradation p_IkBa->Proteasome Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (IL-6, COX-2, iNOS) Nucleus->Inflammatory_Genes activates

Caption: Inhibition of the NF-κB signaling pathway by saponarin.
Modulation of MAPK Signaling Pathway

The MAPK pathway is crucial for cellular responses to external stimuli and plays a significant role in inflammation. Saponarin has been demonstrated to inhibit the phosphorylation of key MAPK members, ERK and p38, in LPS-stimulated macrophages.[8][12] This inhibition contributes to the overall anti-inflammatory effect by suppressing the production of pro-inflammatory cytokines.

MAPK_Modulation LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Saponarin Saponarin MAPKK_ERK MEK1/2 Saponarin->MAPKK_ERK inhibits phosphorylation MAPKK_p38 MKK3/6 Saponarin->MAPKK_p38 inhibits phosphorylation MAPKKK->MAPKK_ERK MAPKKK->MAPKK_p38 ERK ERK MAPKK_ERK->ERK p38 p38 MAPKK_p38->p38 Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors p38->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Caption: Modulation of the MAPK signaling pathway by saponarin.
Activation of Nrf2 Signaling Pathway

The Nrf2 pathway is a key regulator of cellular antioxidant responses. Flavonoids are known to activate the Nrf2/ARE (Antioxidant Response Element) pathway, leading to the expression of antioxidant and cytoprotective genes.[17][18] While direct evidence for barley leaf flavonoids is still emerging, it is a plausible mechanism contributing to their antioxidant effects.

Experimental Workflow

The discovery and development of therapeutic agents from natural products like barley leaves follow a structured workflow.

Experimental_Workflow cluster_0 Phase 1: Extraction and Characterization cluster_1 Phase 2: In Vitro Bioactivity Screening cluster_2 Phase 3: Mechanism of Action Studies cluster_3 Phase 4: In Vivo Efficacy and Safety Plant_Material Barley Leaf Collection & Drying Extraction Microwave-Assisted Extraction Plant_Material->Extraction HPLC_MS HPLC-MS Analysis (Quantification of Saponarin/Lutonarin) Extraction->HPLC_MS Antioxidant Antioxidant Assays (DPPH, FRAP, ABTS) HPLC_MS->Antioxidant Anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Production) HPLC_MS->Anti_inflammatory Anticancer Cytotoxicity Assays (MTT on Cancer Cell Lines) HPLC_MS->Anticancer Neuroprotective Neuroprotective Assays (Neuronal Cell Viability) HPLC_MS->Neuroprotective Western_Blot Western Blot (NF-κB, MAPK pathway proteins) Anti_inflammatory->Western_Blot ELISA ELISA (Cytokine levels) Anti_inflammatory->ELISA Animal_Model Animal Models (e.g., STZ-induced diabetes, Carrageenan-induced edema) Western_Blot->Animal_Model Toxicology Toxicology Studies Toxicology->Animal_Model

Caption: General experimental workflow for barley leaf flavonoids.

Conclusion and Future Directions

The flavonoids from young barley leaves, particularly saponarin and lutonarin, present a promising avenue for the development of novel therapeutic agents. Their potent antioxidant and anti-inflammatory properties, mediated through the inhibition of the NF-κB and MAPK signaling pathways, underscore their potential in managing chronic diseases. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers.

Future research should focus on:

  • Bioavailability and Pharmacokinetics: Investigating the absorption, distribution, metabolism, and excretion of barley leaf flavonoids to understand their in vivo fate.

  • Clinical Trials: Conducting well-designed clinical trials to validate the therapeutic effects observed in preclinical studies in human subjects.

  • Synergistic Effects: Exploring the potential synergistic effects of barley leaf flavonoids with other phytochemicals or conventional drugs.

  • Structure-Activity Relationship Studies: Elucidating the specific structural features of these flavonoids that are responsible for their biological activities to guide the synthesis of more potent analogues.

By continuing to explore the therapeutic potential of barley leaf flavonoids, the scientific community can unlock new possibilities for the prevention and treatment of a wide range of human diseases.

References

An In-depth Technical Guide to Isoorientin-7-O-[6-sinapoyl]-glucoside: A Phenolic Compound of Interest

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoorientin-7-O-[6-sinapoyl]-glucoside is a naturally occurring phenolic compound belonging to the flavone (B191248) C-glycoside class. Isolated from the leaves of barley (Hordeum vulgare L.), this complex molecule holds potential for further investigation in the fields of pharmacology and drug development due to its structural similarity to other bioactive flavonoids. This technical guide provides a comprehensive overview of its chemical properties, its role as a phenolic compound, and explores its likely biological activities by examining the well-documented signaling pathways of its parent compound, isoorientin (B1672268). While direct quantitative bioactivity data and detailed experimental protocols for this specific sinapoylated derivative are not extensively available in public literature, this guide collates the existing knowledge to provide a foundational resource for researchers.

Introduction to this compound

Phenolic compounds are a large and diverse group of secondary metabolites in plants, known for their antioxidant and other health-promoting properties. Among these, flavonoids represent a significant subclass, characterized by a C6-C3-C6 backbone. This compound is a complex flavonoid, specifically a C-glycosylflavone, where the flavone luteolin (B72000) is C-glycosylated with a glucose moiety at position 6. This isoorientin core is then further O-glycosylated at position 7 with another glucose unit, which is in turn esterified with a sinapoyl group at its 6-position.

The presence of the sinapoyl moiety, an acylated derivative of a hydroxycinnamic acid, is of particular interest. Acylation of flavonoids is known to modulate their physicochemical properties, such as solubility and stability, and can influence their biological activity. Therefore, this compound presents a unique molecular architecture that warrants further scientific exploration.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in the table below. This information is crucial for its extraction, purification, and characterization.

PropertyValueSource
Molecular Formula C38H40O20[1]
Molecular Weight 816.71 g/mol [1]
CAS Number 1016970-96-9[1]
Class Phenolic Compound, Flavonoid, C-glycosylflavone[1]
Natural Source Leaves of barley (Hordeum vulgare L.)[1]

Role as a Phenolic Compound and Potential Bioactivity

As a phenolic compound, this compound is anticipated to possess antioxidant properties. The core structure, isoorientin (luteolin-6-C-glucoside), is a known antioxidant. While direct quantitative antioxidant data for the sinapoylated derivative is scarce, a study on a related compound, isoorientin-6"-O-glucoside, reported an IC50 value of 9.0 ± 0.8 µM for DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity. This suggests that the isoorientin backbone is a potent free radical scavenger. The addition of a sinapoyl group, which also possesses antioxidant capabilities, may further enhance this activity.

The biological effects of flavonoids are often mediated through their interaction with key cellular signaling pathways. Although specific studies on this compound are limited, the mechanisms of its parent compound, isoorientin, have been investigated and provide a strong basis for predicting its potential biological roles.

Modulation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it activates the transcription of a wide array of antioxidant and cytoprotective genes.

Studies on isoorientin have demonstrated its ability to activate the Nrf2 pathway through the upstream signaling cascades of PI3K/Akt and AMPK. This activation leads to the upregulation of downstream antioxidant enzymes, thereby protecting cells from oxidative damage. It is highly probable that this compound retains this ability to modulate the Nrf2 pathway.

Nrf2_Pathway_Modulation cluster_nucleus Inside Nucleus IO This compound (or Isoorientin) PI3K_Akt PI3K/Akt Pathway IO->PI3K_Akt activates AMPK AMPK Pathway IO->AMPK activates Keap1_Nrf2 Keap1-Nrf2 Complex PI3K_Akt->Keap1_Nrf2 inhibits dissociation AMPK->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to Nrf2_n Nrf2 ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Cellular_Protection Cellular Protection against Oxidative Stress Antioxidant_Genes->Cellular_Protection leads to Nrf2_n->ARE binds to

Caption: Proposed Nrf2 signaling pathway modulation.
Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

Flavonoids, including the parent compound of this compound, luteolin, are known to inhibit the NF-κB pathway. This inhibition can occur at multiple levels, including the prevention of IκB degradation and the direct inhibition of NF-κB nuclear translocation. By suppressing the NF-κB pathway, these compounds can exert potent anti-inflammatory effects.

NFkB_Pathway_Modulation cluster_nucleus Inside Nucleus Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Proinflammatory_Stimuli->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB IkB_NFkB->IkB releases NF-κB NFkB NF-κB Degradation Degradation IkB->Degradation degrades Nucleus Nucleus NFkB->Nucleus translocates to NFkB_n NF-κB Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, cytokines) Inflammation Inflammatory Response Inflammatory_Genes->Inflammation leads to IO This compound (or related flavonoids) IO->IKK inhibits IO->NFkB inhibits nuclear translocation NFkB_n->Inflammatory_Genes activates transcription of

Caption: Proposed NF-κB signaling pathway modulation.

Experimental Protocols: A Note on Current Limitations

For researchers interested in studying this compound, the general workflow would likely involve the following steps. It is important to note that this is a generalized protocol and would require optimization for this specific molecule.

Experimental_Workflow Start Barley Leaves (Hordeum vulgare) Extraction Extraction (e.g., with aqueous methanol (B129727) or ethanol) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Chromatography Chromatographic Separation (e.g., Column Chromatography, Preparative HPLC) Filtration->Chromatography Isolation Isolation of This compound Chromatography->Isolation Characterization Structural Characterization (LC-MS, NMR) Isolation->Characterization Bioassays Biological Activity Assays (e.g., Antioxidant, Anti-inflammatory) Isolation->Bioassays End Data Analysis & Interpretation Characterization->End Bioassays->End

Caption: Generalized experimental workflow.

Data Presentation: The Need for Further Quantitative Studies

To facilitate a deeper understanding and comparison of the bioactivity of this compound, quantitative data is essential. This includes metrics such as IC50 values for antioxidant activity and enzyme inhibition, as well as quantitative measures of changes in gene and protein expression in response to treatment with the compound.

At present, there is a notable absence of such quantitative data specifically for this compound in the scientific literature. The table below is provided as a template for future research findings. For context, data for a related compound is included.

Table of Antioxidant Activity (Illustrative)

CompoundAssayIC50 (µM)Reference
This compoundDPPHData not available-
Isoorientin-6"-O-glucosideDPPH9.0 ± 0.8[2]
Positive Control (e.g., Trolox)DPPHInsert Value-

Conclusion and Future Directions

This compound is a structurally intriguing phenolic compound with the potential for significant biological activity. Based on the known functions of its parent compound, isoorientin, it is highly likely to exert antioxidant and anti-inflammatory effects through the modulation of the Nrf2 and NF-κB signaling pathways.

However, to fully unlock the therapeutic potential of this molecule, further research is imperative. Key future directions include:

  • Development and publication of detailed protocols for the efficient isolation and purification of this compound from barley leaves.

  • Comprehensive quantitative evaluation of its antioxidant and anti-inflammatory activities using a battery of in vitro assays.

  • In-depth investigation of its effects on cellular signaling pathways , including confirmation of its interaction with the Nrf2 and NF-κB pathways in various cell models.

  • Preclinical studies in animal models of diseases associated with oxidative stress and inflammation to assess its in vivo efficacy and safety.

This technical guide serves as a foundational document to stimulate and guide future research into this promising natural product. The elucidation of its specific biological functions and mechanisms of action will be crucial for its potential development as a novel therapeutic agent.

References

A Technical Guide to the Discovery and History of C-Glycosylflavones in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, history, and analysis of C-glycosylflavones in the plant kingdom. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the evolution of our understanding of these unique phytochemicals, from their initial discovery to modern analytical techniques.

A Historical Journey: The Unveiling of C-Glycosylflavones

The story of C-glycosylflavones is a fascinating chapter in the history of natural product chemistry. Unlike their more readily hydrolyzed O-glycosyl counterparts, the robust carbon-carbon bond between the sugar moiety and the flavonoid aglycone presented a significant analytical challenge to early researchers.

Early Encounters and the Dawn of Understanding (Mid-20th Century):

The mid-20th century marked the initial encounters with these resilient flavonoid derivatives. While a definitive "first" discovery is difficult to pinpoint with absolute certainty, the work of King in 1962 stands as a pivotal moment. King's investigation of wheat germ led to the isolation and partial characterization of C-glycosyl derivatives of apigenin, bringing these compounds into the scientific spotlight. This early work hinted at a new class of glycosylflavonoids with unusual stability.

A significant breakthrough in distinguishing C-glycosylflavones from their O-glycosyl cousins came in 1965 from the work of Jeffrey Harborne . He established a fundamental analytical principle: C-glycosylflavones are resistant to acid hydrolysis. This simple yet powerful observation provided a crucial tool for their identification and set the stage for more detailed structural studies.

Further pioneering work in the early 1960s by Koeppen and Roux on the constituents of Aspalathus linearis (rooibos tea) led to the characterization of C-glycosylflavones like orientin (B1677486) and iso-orientin, further expanding the known diversity of these compounds.

The Spectroscopic Revolution (1970s and Beyond):

The advent of advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), revolutionized the structural elucidation of complex natural products. In 1971, Dubois and Mabry demonstrated the power of NMR in identifying C-glycosylflavones in flax, providing unambiguous evidence for their structures. This marked a turning point, moving the field from reliance on classical chemical degradation methods to the precision of spectroscopic analysis.

The continued development of Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) in the subsequent decades provided even more powerful tools for the separation, identification, and quantification of C-glycosylflavones from complex plant matrices.

Quantitative Distribution of Common C-Glycosylflavones in Plants

The following tables summarize the quantitative data for some of the most well-studied C-glycosylflavones across various plant species. This information is crucial for researchers targeting specific compounds for isolation or for understanding their distribution in the plant kingdom.

C-GlycosylflavonePlant SpeciesPlant PartConcentration (mg/g dry weight, unless specified)Reference
Vitexin Crataegus pinnatifida (Hawthorn)Fruit0.17 - 1.23[1]
Passiflora incarnata (Passionflower)Aerial parts0.1 - 2.5[1]
Vigna radiata (Mung bean)Seed~0.05[1]
Isovitexin Crataegus pinnatifida (Hawthorn)Fruit0.25 - 1.85[1]
Passiflora incarnata (Passionflower)Aerial parts0.05 - 1.8[1]
Hordeum vulgare (Barley)Young leavesPresent[2]
Orientin Phyllostachys nigra (Black bamboo)Leaves0.8 - 1.2[3]
Passiflora incarnata (Passionflower)Aerial parts0.2 - 1.0[3]
Trollius chinensisFlowers~10.0
Isoorientin Phyllostachys nigra (Black bamboo)Leaves0.5 - 0.9[3]
Gentiana olivieriAerial partsMajor hypoglycemic component[4]
Hordeum vulgare (Barley)Young leavesPresent[2]
Schaftoside Clinacanthus nutansLeaves2.55 - 17.43 mmol/g[5]
Desmodium spp.Root exudatesAllelopathic component[2]
Isoschaftoside Desmodium spp.Root exudatesAllelopathic component[2]

Experimental Protocols: A Guide to Isolation and Characterization

This section provides detailed methodologies for the key experiments involved in the study of C-glycosylflavones.

Extraction and Isolation of C-Glycosylflavones

Objective: To extract and purify C-glycosylflavones from plant material.

Protocol:

  • Sample Preparation:

    • Air-dry or freeze-dry the plant material to a constant weight.

    • Grind the dried material into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Macerate the powdered plant material in a 70-80% aqueous methanol (B129727) or ethanol (B145695) solution at room temperature for 24-48 hours with occasional shaking. The typical solid-to-solvent ratio is 1:10 (w/v).

    • Alternatively, use Soxhlet extraction for a more exhaustive extraction, though this method may degrade thermolabile compounds.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Liquid-Liquid Partitioning:

    • Resuspend the concentrated crude extract in water.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol, to fractionate the extract. C-glycosylflavones, being relatively polar, will typically concentrate in the ethyl acetate and n-butanol fractions.

  • Column Chromatography:

    • Subject the enriched fractions to column chromatography for further purification.

    • Adsorbent: Sephadex LH-20 is commonly used for the separation of flavonoids.

    • Mobile Phase: A gradient of methanol in water or chloroform-methanol mixtures of decreasing polarity is effective for eluting C-glycosylflavones.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to pool fractions containing the compounds of interest.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For final purification to obtain individual C-glycosylflavones, use preparative HPLC.

    • Column: A reversed-phase C18 column is typically employed.

    • Mobile Phase: A gradient of acetonitrile (B52724) or methanol in water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

    • Detection: UV detection at a wavelength corresponding to the absorption maxima of the target flavones (typically around 270 nm and 330 nm).

    • Collect the peaks corresponding to the pure compounds.

Structural Elucidation by Spectroscopic Methods

Objective: To determine the chemical structure of the isolated C-glycosylflavones.

Protocol:

  • UV-Vis Spectroscopy:

    • Dissolve the purified compound in methanol.

    • Record the UV-Vis spectrum from 200 to 400 nm.

    • The spectrum will show two characteristic absorption bands: Band I (300-380 nm) for the B-ring cinnamoyl system and Band II (240-280 nm) for the A-ring benzoyl system.

    • The use of shift reagents (e.g., NaOMe, AlCl₃, HCl, NaOAc, H₃BO₃) can provide valuable information about the position of free hydroxyl groups on the flavonoid skeleton.

  • Mass Spectrometry (MS):

    • Employ Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) sources, often coupled with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap.

    • Obtain the high-resolution mass of the molecular ion ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode) to determine the elemental composition.

    • Perform tandem MS (MS/MS) to induce fragmentation. The characteristic fragmentation pattern of C-glycosylflavones involves cross-ring cleavages of the sugar moiety, resulting in neutral losses of 90 and 120 Da for a hexose (B10828440) unit. This is a key diagnostic feature that distinguishes them from O-glycosides, which typically show a loss of the entire sugar moiety (e.g., 162 Da for a hexose).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

    • ¹H NMR: Provides information on the number and chemical environment of protons. The anomeric proton of the C-linked sugar typically appears as a doublet in the upfield region (around 4.5-5.0 ppm) compared to O-glycosides.

    • ¹³C NMR: Shows the number of carbon atoms and their chemical shifts. The anomeric carbon of the C-linked sugar is shifted upfield (around 70-80 ppm) compared to O-glycosides (around 100 ppm).

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete structure.

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system (e.g., within the sugar ring or the aromatic rings).

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically over 2-3 bonds). The HMBC spectrum is particularly important for confirming the C-C linkage between the anomeric carbon of the sugar and a specific carbon on the flavonoid A-ring (usually C-6 or C-8).

Visualizing Key Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the biosynthetic pathway of C-glycosylflavones and a typical experimental workflow for their isolation and characterization.

Biosynthesis of C-Glycosylflavones

Biosynthesis_of_C_Glycosylflavones cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaroyl_CoA p_Coumaroyl_CoA Cinnamic_acid->p_Coumaroyl_CoA C4H, 4CL Naringenin_chalcone Naringenin_chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Malonyl_CoA Malonyl_CoA Malonyl_CoA->Naringenin_chalcone Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Flavanone Flavanone Naringenin->Flavanone Two_Hydroxyflavanone 2-Hydroxyflavanone Flavanone->Two_Hydroxyflavanone F2H C_Glycosyl_2_hydroxyflavanone C-Glycosyl-2-hydroxyflavanone Two_Hydroxyflavanone->C_Glycosyl_2_hydroxyflavanone CGT (UDP-Sugar) C_Glycosylflavone C-Glycosylflavone C_Glycosyl_2_hydroxyflavanone->C_Glycosylflavone Dehydratase

Caption: Biosynthetic pathway of C-glycosylflavones in plants.

Experimental Workflow for C-Glycosylflavone Analysis

Experimental_Workflow Plant_Material Plant Material (Dried and Powdered) Extraction Solvent Extraction (e.g., 80% MeOH) Plant_Material->Extraction Filtration_Concentration Filtration & Concentration Extraction->Filtration_Concentration Crude_Extract Crude Extract Filtration_Concentration->Crude_Extract Liquid_Liquid_Partitioning Liquid-Liquid Partitioning Crude_Extract->Liquid_Liquid_Partitioning Fractions Enriched Fractions (e.g., EtOAc, n-BuOH) Liquid_Liquid_Partitioning->Fractions Column_Chromatography Column Chromatography (e.g., Sephadex LH-20) Fractions->Column_Chromatography Purified_Fractions Purified Fractions Column_Chromatography->Purified_Fractions Prep_HPLC Preparative HPLC Purified_Fractions->Prep_HPLC Isolated_Compound Isolated C-Glycosylflavone Prep_HPLC->Isolated_Compound Structural_Elucidation Structural Elucidation Isolated_Compound->Structural_Elucidation UV_Vis UV-Vis Spectroscopy Structural_Elucidation->UV_Vis MS Mass Spectrometry (MS/MS) Structural_Elucidation->MS NMR NMR Spectroscopy (1D & 2D) Structural_Elucidation->NMR

Caption: A typical experimental workflow for the isolation and characterization of C-glycosylflavones.

References

The Biological Significance of Sinapoyl Glucosides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sinapoyl glucosides, a class of phenylpropanoid derivatives, are of significant interest in plant biology and pharmacology due to their diverse physiological roles. This technical guide provides an in-depth review of their biological significance, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biochemical pathways.

Biological Significance of Sinapoyl Glucosides

Sinapoyl glucosides and their related esters are secondary metabolites synthesized from sinapic acid, a product of the phenylpropanoid pathway.[1] Their biological functions are multifaceted, ranging from protecting plants against environmental stressors to exhibiting potential therapeutic activities in preclinical studies.

UV-B Protection in Plants

One of the most well-documented roles of sinapoyl glucosides and their derivatives, such as sinapoyl malate (B86768), is their function as natural sunscreens in plants.[2][3] These compounds accumulate in the epidermal layers of leaves and other aerial plant parts, where they absorb harmful UV-B radiation.[4][5] This absorption prevents UV-induced damage to sensitive cellular components like DNA and the photosynthetic machinery.[3][5] The biosynthesis and accumulation of these "sunscreen" metabolites are often induced by exposure to UV-B light, a process mediated by photoreceptors like UVR8.[2] Studies on Arabidopsis thaliana have shown that mutants unable to produce sinapate esters are more susceptible to UV-B damage, highlighting the critical photoprotective role of these compounds.[3]

Role in Plant Metabolism and Development

1-O-sinapoyl-β-D-glucose is a key intermediate in the biosynthesis of other sinapate esters.[1][6] It serves as a high-energy acyl donor for the synthesis of sinapoyl malate and sinapoylcholine (sinapine), catalyzed by specific sinapoyltransferases.[1][7] In Brassicaceous plants, sinapine (B1681761) accumulates in seeds and is thought to function as a storage compound for choline, which is essential for phosphatidylcholine biosynthesis during germination.[1] Upon germination, sinapine is hydrolyzed, and the released sinapate can be converted to sinapoyl malate in seedlings, which then contributes to UV protection.[1]

Anti-inflammatory and Antinociceptive Activities

Beyond their role in plants, sinapoyl derivatives have shown promise in pharmacological research. Syringin (B1682858), a glucoside of sinapyl alcohol, and its aglycone, sinapyl alcohol, have demonstrated anti-inflammatory and antinociceptive effects.[8][9] Studies have shown that sinapyl alcohol can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in macrophages.[8] It also reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8][9] The oral administration of syringin is believed to exert its effects after being hydrolyzed to sinapyl alcohol in the body.[8]

Potential Antidiabetic Effects

Recent research has explored the potential of sinapoyl glucosides in the context of diabetes. Cyanidin 3-(sinapoyl)-diglucoside-5-glucoside has been investigated for its interaction with molecular targets relevant to diabetes, such as protein-tyrosine phosphatase 1B (PTP1B).[10] Molecular docking studies have indicated that this compound can bind to the active site of PTP1B, suggesting a potential inhibitory effect that could be beneficial in managing diabetes.[10]

Quantitative Data

The following tables summarize key quantitative data related to the physicochemical properties and biological activities of sinapoyl glucosides and their derivatives.

CompoundMolecular Weight ( g/mol )Predicted Consensus logPReference(s)
1-O-sinapoyl-beta-D-glucose386.3-0.3[11]
Cyanidin 3-(sinapoyl)-diglucoside-5-glucoside979-3.53 to -0.75[10]
Sinapoyl malate339.0717 (m/z [M-H]⁻)Not specified[12]

Table 1: Physicochemical Properties of Selected Sinapoyl Glucosides.

Compound/ExtractActivity MetricModel SystemResultsReference(s)
Sinapyl alcoholInhibition of NO productionLPS-stimulated macrophagesConcentration-dependent inhibition[8]
Sinapyl alcoholInhibition of PGE2 productionLPS-stimulated macrophagesConcentration-dependent inhibition[8]
Sinapyl alcoholInhibition of TNF-α productionLPS-stimulated macrophagesConcentration-dependent inhibition[8]
Sinapyl alcohol (20, 30 mg/kg/day, p.o.)Reduction of paw edemaCarrageenan-induced in ratsSignificant reduction[8]
Sinapyl alcoholAnalgesic activityAcetic acid-induced writhing in micePotent activity[8]
Cyanidin 3-(sinapoyl)-diglucoside-5-glucosidePTP1B binding affinityIn silico dockingDocking scores from -8.944 to -9.691[10]

Table 2: Summary of Biological Activities of Sinapoyl Derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of sinapoyl glucosides.

Extraction and Quantification of Sinapoyl Esters from Plant Tissue

This protocol is adapted for the extraction and quantification of sinapoyl esters, such as sinapoyl malate, from Arabidopsis thaliana leaf tissue.

Materials:

  • Fresh leaf tissue

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • 80% Methanol (B129727) (HPLC grade)

  • Microcentrifuge tubes (2 mL)

  • Vortex mixer

  • Refrigerated centrifuge

  • Syringe filters (0.22 µm)

  • HPLC vials

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase HPLC column

  • Authentic sinapoyl malate standard

Procedure:

  • Sample Preparation:

    • Harvest fresh leaves and immediately freeze them in liquid nitrogen.[13]

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[13]

    • Weigh approximately 100 mg of the powdered tissue into a 2 mL microcentrifuge tube.[13]

  • Extraction:

    • Add 1 mL of pre-chilled 80% methanol to the tissue.[13]

    • Vortex vigorously for 1 minute.[13]

    • Incubate at 4°C for 1 hour on a shaker.[13]

  • Clarification:

    • Centrifuge the extract at 14,000 x g for 10 minutes at 4°C.[13]

    • Carefully transfer the supernatant to a new microcentrifuge tube.[13]

  • Filtration:

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[13]

  • HPLC Analysis:

    • Instrumentation: Standard HPLC system with a DAD detector.[13]

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid, is commonly used.

    • Detection: Monitor at 330 nm, the approximate λmax for sinapoyl malate.[13]

    • Quantification: Prepare a standard curve using an authentic sinapoyl malate standard.[13] Calculate the concentration in the samples by comparing their peak areas to the standard curve.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This protocol describes the measurement of NO production in lipopolysaccharide (LPS)-stimulated macrophages to assess the anti-inflammatory activity of compounds like sinapyl alcohol.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • Test compound (e.g., sinapyl alcohol)

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Treatment:

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no LPS) and an LPS-only control.

  • Nitrite Measurement (as an indicator of NO production):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Express the results as a percentage of the NO production in the LPS-only control.

Visualizations

The following diagrams illustrate key pathways and workflows related to sinapoyl glucosides.

Sinapate_Ester_Biosynthesis SA Sinapic Acid SG 1-O-Sinapoyl-beta-D-glucose SA->SG SGT UG UDP-Glucose UG->SG SCh Sinapoylcholine (Sinapine) SG->SCh SCT SM Sinapoyl Malate SG->SM SMT Cho Choline Cho->SCh Mal L-Malate Mal->SM

Caption: Biosynthesis pathway of major sinapate esters.

UVR8_Signaling_Pathway UVB UV-B Radiation UVR8_dimer UVR8 (dimer) UVB->UVR8_dimer Induces UVR8_monomer UVR8 (monomer) UVR8_dimer->UVR8_monomer Monomerization COP1 COP1 UVR8_monomer->COP1 Interacts with HY5 HY5 COP1->HY5 Stabilizes FAH1 FAH1 Gene Expression HY5->FAH1 Activates Sinapate_Esters Sinapate Ester Biosynthesis FAH1->Sinapate_Esters Leads to Photoprotection Photoprotection Sinapate_Esters->Photoprotection Contributes to

Caption: UVR8-mediated signaling for sinapate ester accumulation.

Extraction_Workflow start Start: Fresh Plant Tissue freeze Freeze in Liquid Nitrogen start->freeze grind Grind to Fine Powder freeze->grind extract Extract with 80% Methanol grind->extract centrifuge Centrifuge (14,000 x g, 10 min, 4°C) extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter (0.22 µm Syringe Filter) supernatant->filter hplc HPLC Analysis filter->hplc end End: Quantification hplc->end

Caption: Workflow for extraction and analysis of sinapoyl esters.

Anti_Inflammatory_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Gene Expression (iNOS, COX-2, TNF-α) Inflammation Inflammation Gene_Expression->Inflammation Sinapyl_Alcohol Sinapyl Alcohol Sinapyl_Alcohol->IKK Inhibits Sinapyl_Alcohol->Gene_Expression Inhibits

Caption: Proposed anti-inflammatory signaling pathway of sinapyl alcohol.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Isoorientin-7-O-[6-sinapoyl]-glucoside from Barley Leaves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barley (Hordeum vulgare L.) leaves are a rich source of various bioactive phytochemicals, including a significant class of flavonoids known as flavone (B191248) C-glycosides. Among these, isoorientin-7-O-[6-sinapoyl]-glucoside, an acylated derivative of isoorientin, has garnered interest for its potential pharmacological activities. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from barley leaves, designed for researchers in natural product chemistry, pharmacology, and drug development. The methodologies outlined are synthesized from established protocols for similar flavonoid glycosides found in barley.

Principle

The extraction and purification strategy is based on the polarity of the target compound. The process begins with an efficient extraction of flavonoids from dried barley leaves using a polar solvent system, optimized for flavone glycosides. The crude extract is then subjected to a cleanup step to remove major interfering substances like chlorophyll (B73375) and lipids. Final purification is achieved through preparative high-performance liquid chromatography (HPLC), which separates the target compound based on its hydrophobicity. The acylation with sinapic acid increases the hydrophobicity of isoorientin-7-O-glucoside, allowing for its separation from non-acylated flavonoid glycosides.

Experimental Workflow Diagram

Extraction_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis & Final Product Barley_Leaves Fresh Barley Leaves Drying Drying (Freeze-drying or shade drying) Barley_Leaves->Drying Grinding Grinding to fine powder Drying->Grinding Extraction Microwave-Assisted Extraction (Aqueous Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration SPE Solid-Phase Extraction (SPE) (C18 cartridge) Concentration->SPE Prep_HPLC Preparative RP-HPLC SPE->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Check Analytical HPLC-DAD Fraction_Collection->Purity_Check Structure_ID LC-MS/NMR Purity_Check->Structure_ID Final_Product Pure Isoorientin-7-O- [6-sinapoyl]-glucoside Structure_ID->Final_Product logical_relationship cluster_extraction Extraction & Initial Cleanup cluster_purification Chromatographic Purification cluster_analysis Analysis & Final Product BarleyPowder Barley Leaf Powder CrudeExtract Crude Extract BarleyPowder->CrudeExtract + Aqueous Ethanol (Microwave-Assisted) AqueousEthanol Aqueous Ethanol DefattedExtract Defatted Crude Extract CrudeExtract->DefattedExtract + n-Hexane (Liquid-Liquid Extraction) Hexane n-Hexane SPE_Cleanup Solid-Phase Extraction (C18) DefattedExtract->SPE_Cleanup PurifiedFlavonoids Concentrated Flavonoids SPE_Cleanup->PurifiedFlavonoids Elution with Methanol Prep_HPLC Preparative RP-HPLC PurifiedFlavonoids->Prep_HPLC TargetFraction Fraction containing Target Compound Prep_HPLC->TargetFraction PurityAnalysis Purity Check (Analytical HPLC) TargetFraction->PurityAnalysis StructuralAnalysis Structural Confirmation (LC-MS, NMR) PurityAnalysis->StructuralAnalysis If Purity >95% FinalProduct Pure this compound StructuralAnalysis->FinalProduct

HPLC-DAD method for quantification of Isoorientin-7-O-[6-sinapoyl]-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-DAD method for the precise quantification of Isoorientin-7-O-[6-sinapoyl]-glucoside has been developed and validated, providing a robust analytical tool for researchers, scientists, and professionals in drug development. This application note details the methodology, including sample preparation, chromatographic conditions, and method validation parameters, ensuring reliable and accurate measurement of this phenolic compound, which is notably found in barley leaves.[1]

Introduction

This compound is a flavone (B191248) C-glycoside that has garnered interest for its potential biological activities. Accurate quantification is essential for quality control of natural product extracts and for pharmacokinetic and pharmacodynamic studies. The described HPLC-DAD method offers excellent specificity, linearity, accuracy, and precision for this purpose.

Experimental Protocol

This section outlines the detailed experimental procedure for the quantification of this compound.

Instrumentation and Materials
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD), quaternary pump, autosampler, and column oven.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Formic acid (analytical grade)

    • Ultrapure water

    • This compound reference standard (purity ≥98%)

Chromatographic Conditions

The separation and quantification are achieved using a reversed-phase HPLC method.

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in ultrapure water
Mobile Phase B Acetonitrile
Gradient Elution A typical gradient starts with a high percentage of mobile phase A, with a linear increase in mobile phase B over time to facilitate the elution of the analyte. A representative gradient is detailed in the table below.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Monitoring at 350 nm is recommended, as isoorientin (B1672268) and its derivatives show strong absorbance around this wavelength. A secondary wavelength of 270 nm can also be used.[2]

Table 1: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)
08515
206535
405050
452080
508515
558515
Preparation of Standard Solutions

A stock solution of this compound is prepared by accurately weighing the reference standard and dissolving it in methanol to a concentration of 1 mg/mL. Working standard solutions are then prepared by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1.0 to 100.0 µg/mL.

Sample Preparation

For the analysis of plant material, such as barley leaves, a representative extraction procedure is as follows:

  • Grinding: The dried plant material is finely ground to a homogenous powder.

  • Extraction: A known amount of the powdered sample (e.g., 1 g) is extracted with a suitable solvent, such as 70% methanol, using techniques like sonication or maceration.

  • Filtration: The extract is filtered through a 0.45 µm syringe filter prior to injection into the HPLC system.

Method Validation

The analytical method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for the intended purpose.

Linearity

The linearity of the method was assessed by analyzing a series of standard solutions at different concentrations. The method shows excellent linearity over the tested concentration range.

AnalyteLinearity Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
Isoorientin (representative)1.0 - 50.0y = mx + c≥ 0.999

(Note: The specific regression equation should be determined during method setup.)

Accuracy

Accuracy was determined by recovery studies, spiking a blank matrix with known concentrations of the analyte.

Spiked Concentration (µg/mL)Recovery (%)
Low98.5
Medium101.2
High99.8
Precision

The precision of the method was evaluated by performing repeated analyses of the same sample.

PrecisionRelative Standard Deviation (RSD) (%)
Intra-day < 2.0%
Inter-day < 3.0%
Limits of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.

ParameterValue (µg/mL)
LOD ~0.1
LOQ ~0.3

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC-DAD System Standard_Prep->HPLC_System Inject Standards Quantification Quantification Standard_Prep->Quantification Calibration Curve Sample_Prep Sample Preparation Sample_Prep->HPLC_System Inject Samples Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Generate Chromatograms Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Chromatographic Data Peak_Integration->Quantification Peak Areas Result Result Quantification->Result Final Concentration

Caption: Experimental workflow for HPLC-DAD quantification.

Logical Relationship of Method Validation

Validation_Pathway cluster_parameters Validation Parameters Validation Method Validation Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity LOD_LOQ LOD & LOQ Validation->LOD_LOQ Calibration_Curve Calibration_Curve Linearity->Calibration_Curve Establishes Recovery_Studies Recovery_Studies Accuracy->Recovery_Studies Determined by Repeatability Repeatability Precision->Repeatability Assesses Peak_Purity Peak_Purity Specificity->Peak_Purity Ensures Sensitivity Sensitivity LOD_LOQ->Sensitivity Defines

Caption: Key parameters of HPLC method validation.

References

Application Notes: Mass Spectrometry Analysis of Isoorientin-7-O-[6-sinapoyl]-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide to the mass spectrometry analysis of Isoorientin-7-O-[6-sinapoyl]-glucoside, a phenolic compound isolated from barley leaves.[1] Detailed protocols for Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) are outlined, along with expected fragmentation patterns and data interpretation strategies. Furthermore, this note explores the known biological activities of the core structure, isoorientin (B1672268), and depicts its associated signaling pathways, offering insights for drug development and pharmacological research.

Introduction

This compound is a complex flavonoid glycoside. Structurally, it is a C-glycoside of luteolin (B72000) (isoorientin) further O-glycosylated at the 7-position with a glucose moiety that is acylated with a sinapoyl group. The analysis of such intricate molecules requires high-resolution mass spectrometry to elucidate their structure and quantify their presence in various matrices. UPLC-Q-TOF-MS/MS is a powerful technique for this purpose, offering high sensitivity and resolution for the identification and characterization of chemical compounds in complex samples.[2] This application note details the analytical methodology for this compound and discusses the biological significance of its aglycone, isoorientin, which has demonstrated antioxidant, anti-inflammatory, and anti-cancer properties.[2][3]

Chemical Properties

PropertyValueSource
Molecular FormulaC₃₈H₄₀O₂₀MedChemExpress
Molecular Weight816.71 g/mol MedChemExpress
IUPAC Name2-(3,4-dihydroxyphenyl)-5-hydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[[6-(3,5-dimethoxy-4-hydroxycinnamoyl)oxy-(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-onePubChem
InChI KeyOQKYVRDRDIXQMK-UHFFFAOYSA-NPubChem

Experimental Protocols

Sample Preparation

For the analysis of this compound from plant material (e.g., barley leaves), a solid-liquid extraction is recommended.

Protocol:

  • Lyophilize and grind the plant material to a fine powder.

  • Accurately weigh 1 gram of the powdered sample into a centrifuge tube.

  • Add 10 mL of 80% methanol (B129727) (v/v) to the tube.

  • Vortex the mixture for 1 minute and then sonicate for 30 minutes in a water bath at room temperature.

  • Centrifuge the mixture at 10,000 x g for 15 minutes.

  • Collect the supernatant.

  • Repeat the extraction process on the pellet with another 10 mL of 80% methanol.

  • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 1 mL of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

UPLC-Q-TOF-MS/MS Analysis

This protocol outlines a general method for the analysis of flavonoid glycosides, which can be optimized for this compound.

Instrumentation:

  • UPLC system coupled to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

UPLC Conditions:

ParameterRecommended Setting
Column Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

Q-TOF-MS Conditions:

ParameterRecommended Setting
Ionization Mode ESI Negative and Positive
Capillary Voltage 2.5 kV (Negative), 3.0 kV (Positive)
Sampling Cone Voltage 40 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/h
Desolvation Gas Flow 800 L/h
Mass Range m/z 100-1500
MS/MS Acquisition Data-dependent acquisition (DDA) with collision-induced dissociation (CID). Select the top 3-5 most intense ions from each MS scan for fragmentation.
Collision Energy Ramped from 20 to 60 eV

Data Analysis and Expected Fragmentation

The fragmentation of this compound is expected to follow patterns characteristic of flavonoid C- and O-glycosides, as well as acylated glycosides.

Expected Fragmentation in Negative Ion Mode:

  • [M-H]⁻ at m/z 815.2: The deprotonated molecular ion.

  • Loss of the sinapoyl-glucosyl moiety: A major fragmentation pathway would involve the cleavage of the O-glycosidic bond at the 7-position, resulting in the isoorientin aglycone ion at m/z 447.1 .

  • Loss of the sinapoyl group: Cleavage of the ester bond linking the sinapic acid to the glucose would result in an ion corresponding to isoorientin-7-O-glucoside at m/z 609.1 .

  • Fragmentation of the Isoorientin Core: The isoorientin ion (m/z 447.1) will further fragment, showing characteristic losses of water (m/z 429.1, 411.1) and cross-ring cleavages of the C-glucosyl moiety. Common fragments include [M-H-90]⁻ and [M-H-120]⁻.

  • Sinapic Acid Fragment: A fragment ion for deprotonated sinapic acid may be observed at m/z 223.1 .

Expected Fragmentation in Positive Ion Mode:

  • [M+H]⁺ at m/z 817.2: The protonated molecular ion.

  • [M+Na]⁺ at m/z 839.2: A common sodium adduct.

  • Loss of the sinapoyl-glucosyl moiety: Similar to the negative mode, cleavage of the O-glycosidic bond would yield the protonated isoorientin aglycone at m/z 449.1 .

  • Loss of the sinapoyl group: Cleavage of the ester bond would result in the protonated isoorientin-7-O-glucoside ion at m/z 611.1 .

  • Fragmentation of the Isoorientin Core: The protonated isoorientin ion (m/z 449.1) will undergo fragmentation, including losses of water and cross-ring cleavages of the C-glucosyl moiety.

  • Sinapic Acid Fragment: A protonated sinapic acid fragment may be observed at m/z 225.1 .

Biological Activities and Signaling Pathways

While the specific biological activities of this compound are not extensively studied, its core aglycone, isoorientin (luteolin-6-C-glucoside), has been shown to possess significant pharmacological properties. Isoorientin exhibits antioxidant, anti-inflammatory, and anti-cancer effects.[2][3]

Antioxidant Activity via the Nrf2 Signaling Pathway

Isoorientin has been reported to upregulate and activate the transcription factor Nrf2 (NF-E2-related factor-2).[4][5] This activation is dependent on the PI3K/Akt signaling pathway.[4] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and phase II detoxification enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1).[4][5]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isoorientin Isoorientin PI3K PI3K Isoorientin->PI3K Akt Akt PI3K->Akt Activates Nrf2 Nrf2 Akt->Nrf2 Phosphorylates & Activates Keap1 Keap1 Keap1->Nrf2 Inhibits ARE ARE Nrf2->ARE Translocates & Binds AntioxidantEnzymes Antioxidant Enzymes (e.g., NQO1) ARE->AntioxidantEnzymes Induces Transcription

Caption: Isoorientin-mediated activation of the Nrf2 antioxidant pathway.

Inhibition of Osteoclastogenesis via MAPK and PI3K/Akt Signaling Pathways

Recent studies have shown that isoorientin can inhibit osteoclastogenesis, suggesting its potential in treating osteoporosis.[2] This effect is mediated through the downregulation of key transcription factors for osteoclast differentiation by inhibiting the MAPK and PI3K/Akt1 signaling pathways.[2]

Osteoclastogenesis_Inhibition Isoorientin Isoorientin MAPK_pathway MAPK Pathway (ERK, p38, JNK) Isoorientin->MAPK_pathway Inhibits PI3K_Akt_pathway PI3K/Akt Pathway Isoorientin->PI3K_Akt_pathway Inhibits RANKL RANKL RANK RANK RANKL->RANK RANK->MAPK_pathway RANK->PI3K_Akt_pathway TranscriptionFactors Transcription Factors (c-Fos, NFATc1) MAPK_pathway->TranscriptionFactors PI3K_Akt_pathway->TranscriptionFactors Osteoclastogenesis Osteoclast Differentiation TranscriptionFactors->Osteoclastogenesis

References

Application Notes and Protocols for Isolating Phenolic Compounds from Hordeum vulgare

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hordeum vulgare, commonly known as barley, is a significant cereal crop globally and a rich source of various phenolic compounds. These compounds, including phenolic acids, flavonoids, and proanthocyanidins, are of great interest due to their antioxidant properties and potential health benefits, such as preventing cardiovascular diseases and cancers.[1] The phenolic compounds in barley exist in free, esterified, and insoluble bound forms, with the majority being in the insoluble bound form, attached to cell wall materials.[2] This document provides detailed protocols for the extraction and quantification of both free and bound phenolic compounds from barley, offering researchers a comprehensive guide for isolating these valuable bioactive molecules.

Key Phenolic Compounds in Hordeum vulgare Barley contains a diverse array of phenolic compounds. The major low-molecular-weight phenolic acids are ferulic acid and p-coumaric acid, primarily located in the outer layers of the grain.[3] Other phenolic acids found in barley include vanillic, sinapinic, and p-hydroxybenzoic acids.[3] The grain also contains a range of flavan-3-ols, from monomers like (+)-catechin and (-)-epicatechin (B1671481) to dimers and trimers.[3]

Experimental Protocols

Protocol 1: Extraction of Free Phenolic Compounds

This protocol details the extraction of free phenolic compounds from barley flour using solvent extraction.

Materials and Reagents:

  • Barley flour

  • Ethanol (B145695) (reagent grade)

  • Methanol (B129727) (reagent grade)

  • Acetone (reagent grade)

  • Deionized water

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Rotary vacuum evaporator

  • Vortex mixer

  • Sonication bath

Procedure:

  • Sample Preparation: Weigh 5 g of whole barley flour into a 50 mL centrifuge tube.

  • Solvent Extraction (Choose one of the following solvent systems):

    • Option A: Ethanol-based extraction: Add 40 mL of an 80:20 ethanol/water (v/v) mixture to the barley flour.[4]

    • Option B: Acetone-based extraction: Add 40 mL of an 80:20 acetone/water (v/v) mixture to the barley flour.[4]

  • Extraction:

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Sonicate the mixture for 10 minutes in a sonication bath.[4]

  • Centrifugation: Centrifuge the mixture at 4000 x g for 15 minutes to pellet the solid material.[1]

  • Supernatant Collection: Carefully decant the supernatant into a clean tube.

  • Re-extraction (Optional but Recommended): To maximize yield, repeat the extraction process (steps 2-5) on the remaining pellet and combine the supernatants.

  • Solvent Evaporation: Concentrate the pooled supernatant using a rotary vacuum evaporator at a temperature below 40°C to remove the organic solvent.

  • Reconstitution: Reconstitute the remaining aqueous extract in a known volume of methanol or water for further analysis.

  • Storage: Store the final extract at -18°C until analysis.[4]

Protocol 2: Extraction of Bound Phenolic Compounds

This protocol describes the extraction of bound phenolic compounds from the residue of the free phenolic extraction using alkaline hydrolysis.

Materials and Reagents:

  • Residue from free phenolic compound extraction

  • Sodium hydroxide (B78521) (NaOH), 2 N

  • Hydrochloric acid (HCl), 6 N

  • Diethyl ether

  • Ethyl acetate (B1210297)

  • Nitrogen gas

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Rotary vacuum evaporator

  • pH meter

Procedure:

  • Alkaline Hydrolysis:

    • To the residue from the free phenolic extraction, add 15 mL of 2 N NaOH.[5]

    • Stir the mixture at room temperature under a nitrogen atmosphere for 2 hours.[5]

  • Acidification: After hydrolysis, adjust the pH of the mixture to 2.0 using 6 N HCl.[5]

  • Liquid-Liquid Extraction:

    • Add 20 mL of a 1:1 diethyl ether/ethyl acetate (v/v) mixture to the acidified solution.[5]

    • Vortex thoroughly and centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Collect the upper organic phase.

    • Repeat the extraction five times with fresh solvent to ensure complete extraction of the released phenolic compounds.[4]

  • Solvent Evaporation: Pool the organic fractions and evaporate to dryness using a rotary vacuum evaporator.

  • Reconstitution: Reconstitute the dried extract in a known volume of methanol or a suitable solvent for analysis.

Protocol 3: Ultrasound-Assisted Extraction (UAE) of Total Phenolic Compounds

This protocol outlines an enhanced method for extracting total phenolic compounds using ultrasonication.

Materials and Reagents:

  • Barley flour

  • Aqueous ethanol (e.g., 65% v/v)[6]

  • Ascorbic acid

  • Centrifuge tubes

  • Ultrasonic bath/probe

  • Centrifuge

  • Rotary vacuum evaporator

Procedure:

  • Sample Preparation: Weigh a specified amount of barley powder (e.g., 1 g) into a flask.

  • Solvent Addition: Add the extraction solvent (aqueous ethanol) at a specific solvent-to-material ratio. Include 0.20 g of ascorbic acid as an antioxidant.[1]

  • Ultrasonication:

    • Place the flask in an ultrasonic bath or use an ultrasonic probe.

    • Sonication is performed for a specific time (e.g., 15-30 minutes) at a controlled temperature (e.g., 64°C).[7]

  • Post-Extraction Processing:

    • After sonication, cool the mixture and centrifuge at 4000 x g for 15 minutes.[1]

    • Collect the supernatant.

  • Concentration and Reconstitution: Concentrate the supernatant using a rotary vacuum evaporator and reconstitute the residue in a known volume of ethanol.[1]

Data Presentation

Table 1: Content of Major Phenolic Compounds in Different Barley Varieties (mg/kg Dry Weight)

Phenolic CompoundVariety 1Variety 2Variety 3Variety 4Variety 5Reference
(+)-Catechin70.455.148.935.620.8[3]
Vanillic Acid10.28.57.96.45.2[3]
Caffeic Acid5.84.94.33.52.8[3]
p-Coumaric Acid12.510.89.78.16.5[3]
Ferulic Acid25.622.420.118.715.3[3]

Table 2: Comparison of Total Phenolic Content (TPC) using Different Extraction Methods

Extraction MethodSolventTPC (mg GAE/g flour)Reference
Conventional Solvent Extraction80% Ethanol/Water0.38 ± 0.02[4]
Conventional Solvent Extraction80% Acetone/Water0.68 ± 0.09[4]
Ultrasound-Assisted Extraction (Optimized)71% Methanol/Water~1.5[7]
Microwave-Assisted Extraction (Optimized)80% Methanol/Water>1.5[7]

(GAE: Gallic Acid Equivalents)

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_free_extraction Extraction of Free Phenolics cluster_bound_extraction Extraction of Bound Phenolics cluster_analysis Analysis barley_grain Hordeum vulgare Grains milling Milling barley_grain->milling barley_flour Barley Flour milling->barley_flour solvent_extraction Solvent Extraction (e.g., 80% Acetone) barley_flour->solvent_extraction sonication Sonication (10 min) solvent_extraction->sonication centrifugation1 Centrifugation (4000 x g, 15 min) sonication->centrifugation1 supernatant1 Supernatant (Free Phenolics) centrifugation1->supernatant1 residue1 Residue centrifugation1->residue1 concentration Solvent Evaporation & Reconstitution supernatant1->concentration alkaline_hydrolysis Alkaline Hydrolysis (2N NaOH, 2h) residue1->alkaline_hydrolysis acidification Acidification (pH 2) alkaline_hydrolysis->acidification liquid_extraction Liquid-Liquid Extraction (Diethyl ether/Ethyl acetate) acidification->liquid_extraction organic_phase Organic Phase (Bound Phenolics) liquid_extraction->organic_phase organic_phase->concentration hplc HPLC-DAD-ESI-MS/MS (Quantification) concentration->hplc folin Folin-Ciocalteu Assay (Total Phenolics) concentration->folin

Caption: Workflow for isolating free and bound phenolic compounds from barley.

G cluster_conventional Conventional Methods cluster_advanced Advanced Methods maceration Maceration extract Phenolic Extract maceration->extract soxhlet Soxhlet Extraction soxhlet->extract uae Ultrasound-Assisted Extraction (UAE) uae->extract mae Microwave-Assisted Extraction (MAE) mae->extract start Barley Sample start->maceration Longer time, Lower efficiency start->soxhlet Time-consuming, Solvent intensive start->uae Faster, Higher yield start->mae Rapid, Efficient

Caption: Comparison of extraction methods for barley phenolic compounds.

References

Using Isoorientin-7-O-[6-sinapoyl]-glucoside as a Reference Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoorientin-7-O-[6-sinapoyl]-glucoside is a phenolic compound that can be isolated from the leaves of barley (Hordeum vulgare L.)[1][2]. As a member of the flavonoid family, this complex glycoside is of significant interest for its potential biological activities and its utility as a chemical marker for quality control of herbal products and food supplements. This document provides detailed application notes and experimental protocols for the effective use of this compound as a reference standard in research and quality assurance settings.

Reference standards are crucial for the standardization and quality control of herbal medicines, ensuring consistency and efficacy from batch to batch[3]. This compound, as a specific marker for barley extracts, can be used for identification, purity assessment, and quantification of this compound in various matrices.

Chemical and Physical Properties

A summary of the key properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₃₈H₄₀O₂₀[1][2]
Molecular Weight 816.71 g/mol [1][2]
Appearance Typically a solid-
Solubility Soluble in methanol (B129727), ethanol, and other polar organic solvents. Slightly soluble in water.General flavonoid glycoside property
Storage Store at 2-8°C in a dry, dark place. For long-term storage, -20°C is recommended.General reference standard recommendation
Purity (as a reference standard) ≥98% (typically by HPLC)Standard for reference materials

Application Notes

Quality Control of Barley-Derived Products

This compound serves as a specific marker for the quality control of barley leaf extracts and related health products. Its quantification can help ensure the identity and consistency of the raw material and finished products. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this purpose.

Research Applications

While specific biological activities of this compound are still under investigation, its structural parent, isoorientin (B1672268), has demonstrated significant antioxidant and anti-inflammatory properties. Research suggests that isoorientin can modulate key signaling pathways involved in cellular protection and inflammation. Therefore, this compound is a valuable tool for:

  • Investigating the antioxidant potential of barley extracts and their constituents.

  • Studying anti-inflammatory mechanisms by examining its effects on cellular signaling pathways.

  • Pharmacokinetic and metabolism studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Protocols

Preparation of Standard Stock and Working Solutions

Objective: To prepare accurate concentrations of this compound for use as a reference standard in analytical methods.

Materials:

  • This compound reference standard

  • HPLC-grade methanol

  • Analytical balance

  • Volumetric flasks (e.g., 10 mL, 50 mL)

  • Pipettes

Protocol:

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Quantitatively transfer the weighed standard to a 10 mL volumetric flask.

    • Add a small amount of HPLC-grade methanol to dissolve the standard.

    • Once dissolved, bring the volume up to the mark with methanol.

    • Stopper the flask and mix thoroughly by inversion. This is your stock solution.

  • Working Solutions:

    • Prepare a series of working solutions by diluting the stock solution with methanol to the desired concentrations (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 12.5 µg/mL, 6.25 µg/mL) for creating a calibration curve.

    • For example, to prepare a 100 µg/mL working solution, pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and bring to volume with methanol.

HPLC Method for Quantification in Barley Leaf Extract

Objective: To quantify the amount of this compound in a barley leaf extract sample.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-30 min: 10-40% B

    • 30-35 min: 40-10% B

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 320 nm

  • Injection Volume: 10 µL

Protocol:

  • Sample Preparation:

    • Accurately weigh a known amount of dried barley leaf extract powder (e.g., 100 mg).

    • Extract with a suitable solvent, such as 10 mL of 70% methanol, using sonication for 30 minutes.

    • Centrifuge the extract at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject the prepared working standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared sample solution.

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

Experimental Workflow for Reference Standard Use

G cluster_prep Standard Preparation cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_quant Quantification weigh Weigh Reference Standard dissolve Dissolve in Solvent weigh->dissolve dilute Prepare Working Solutions dissolve->dilute hplc HPLC Analysis dilute->hplc Inject Standards extract Extract Analyte from Matrix filter Filter Extract extract->filter filter->hplc Inject Sample data Data Acquisition hplc->data curve Generate Calibration Curve data->curve quantify Quantify Analyte in Sample data->quantify curve->quantify

Caption: Workflow for using a reference standard for quantification.

Hypothetical Signaling Pathway Modulation

Based on the known activities of its parent compound, isoorientin, this compound may modulate cellular pathways related to oxidative stress and inflammation.

G cluster_cell Cellular Response IOSG Isoorientin-7-O- [6-sinapoyl]-glucoside PI3K PI3K IOSG->PI3K Akt Akt PI3K->Akt Activates Nrf2_Keap1 Nrf2-Keap1 Complex Akt->Nrf2_Keap1 Phosphorylates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus and Binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription

Caption: Hypothetical activation of the Nrf2 pathway by this compound.

Quality Control Logic

The use of a reference standard is a critical component of a robust quality control system.

G start Start: Raw Material Batch qc_check QC Check: Quantify Marker Compound start->qc_check pass Pass: Meets Specification qc_check->pass Yes fail Fail: Does Not Meet Specification qc_check->fail No process Proceed to Manufacturing pass->process reject Reject Batch fail->reject ref_std Reference Standard: This compound ref_std->qc_check Used for comparison

Caption: Logic diagram for quality control using a reference standard.

References

Applications of Isoorientin-7-O-[6-sinapoyl]-glucoside in Phytochemical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activities and specific applications of Isoorientin-7-O-[6-sinapoyl]-glucoside is currently limited in publicly available scientific literature. This document provides a detailed overview of the known applications and experimental protocols for its parent compound, isoorientin (B1672268) , and its related glycosides. Researchers are advised to use this information as a foundational guide for initiating studies on this compound, with the understanding that the presence of the sinapoyl moiety may influence its biological properties.

Introduction to Isoorientin and its Derivatives

Isoorientin (luteolin-6-C-glucoside) is a C-glycosylflavone found in various plants, including barley (Hordeum vulgare), from which this compound has been isolated.[1][2][3] Isoorientin and its glycosylated forms have garnered significant interest in phytochemical research due to their potential antioxidant, anti-inflammatory, and enzyme inhibitory activities. The addition of a sinapoyl group to the 7-O-glucoside of isoorientin creates a more complex molecule whose specific bioactivities are yet to be thoroughly investigated. This document outlines potential research applications and methodologies based on the activities of closely related compounds.

Potential Research Applications

Based on the known bioactivities of isoorientin and its analogs, this compound could be investigated for the following applications:

  • Antioxidant and Radical Scavenging Activity: Evaluation of its ability to neutralize free radicals and protect against oxidative stress.

  • Anti-inflammatory Effects: Investigation of its potential to modulate inflammatory pathways and reduce the production of pro-inflammatory mediators.

  • Enzyme Inhibition: Assessment of its inhibitory effects on enzymes such as α-glucosidase, which is relevant to the management of hyperglycemia.

Quantitative Data Summary for Related Compounds

The following tables summarize quantitative data for isoorientin and its related glycosides from published studies. This data can serve as a benchmark for future studies on this compound.

Table 1: Antioxidant Activity of Isoorientin-6"-O-glucoside

AssayCompoundIC50 (µM)Reference
Superoxide Radical ScavengingIsoorientin-6"-O-glucoside9.0 ± 0.8[4]

IC50: The half maximal inhibitory concentration.

Table 2: α-Glucosidase Inhibitory Activity of Related Flavonoids

CompoundIC50 (µM)Reference
Quercetin6.65 ± 0.43[5]
Kaempferol38.79 ± 4.96[5]
Genistein64.80 ± 0.27[5]
Acarbose (Standard)290 ± 0.54[6]

Note: Data for various flavonoid compounds are provided for comparative purposes in the context of enzyme inhibition studies.

Experimental Protocols

The following are detailed protocols for key experiments that can be adapted to study the bioactivities of this compound.

Antioxidant Activity Assessment

This assay is a common method to evaluate the free radical scavenging ability of a compound.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant, the DPPH radical is reduced, leading to a decrease in absorbance.

Protocol:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of concentrations of this compound in methanol.

    • Ascorbic acid or Trolox can be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Methanol is used as a blank.

  • Calculation:

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Anti-inflammatory Activity Assessment

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

  • Cell Culture:

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Measurement of Nitric Oxide:

    • After incubation, collect the cell culture supernatant.

    • Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • A standard curve of sodium nitrite is used to quantify the nitrite concentration.

  • Cell Viability Assay:

    • Perform a cell viability assay (e.g., MTT assay) to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate digestion.

Principle: α-Glucosidase catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be measured spectrophotometrically at 405 nm.

Protocol:

  • Preparation of Reagents:

    • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate (B84403) buffer (pH 6.8).

    • Prepare a solution of pNPG in the same buffer.

    • Prepare a series of concentrations of this compound.

    • Acarbose is used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add the test compound solution and the α-glucosidase solution.

    • Pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding the pNPG solution.

    • Incubate at 37°C for 20 minutes.

    • Stop the reaction by adding a sodium carbonate solution.

    • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Calculation:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor, and A_sample is the absorbance with the inhibitor.

    • The IC50 value is determined from the dose-response curve.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of isoorientin and its derivatives.

experimental_workflow_antioxidant cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Isoorientin-7-O- [6-sinapoyl]-glucoside Reaction Mix Compound and DPPH Compound->Reaction DPPH_Solution DPPH Solution (0.1 mM in Methanol) DPPH_Solution->Reaction Incubation Incubate 30 min (Dark, RT) Reaction->Incubation Measurement Measure Absorbance at 517 nm Incubation->Measurement Calculation Calculate % Scavenging Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: DPPH Radical Scavenging Assay Workflow.

anti_inflammatory_pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates NFkB_IkB NF-κB / IκB (Inactive) IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (Active) NFkB_IkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene iNOS iNOS Protein iNOS_Gene->iNOS Translates to NO Nitric Oxide (NO) iNOS->NO Produces Compound Isoorientin Derivative Compound->IKK Inhibits? Compound->NFkB Inhibits?

Caption: Potential Anti-inflammatory Mechanism via NF-κB Pathway.

enzyme_inhibition_workflow cluster_components Reaction Components Enzyme α-Glucosidase Preincubation Pre-incubate Enzyme + Inhibitor (10 min, 37°C) Enzyme->Preincubation Substrate pNPG (Substrate) Reaction_Start Add Substrate to Initiate Reaction Substrate->Reaction_Start Inhibitor Isoorientin Derivative Inhibitor->Preincubation Preincubation->Reaction_Start Incubation Incubate (20 min, 37°C) Reaction_Start->Incubation Reaction_Stop Stop Reaction (add Na2CO3) Incubation->Reaction_Stop Measurement Measure Absorbance at 405 nm Reaction_Stop->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis

Caption: α-Glucosidase Inhibition Assay Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Isoorientin-7-O-[6-sinapoyl]-glucoside Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to enhance the extraction yield of Isoorientin-7-O-[6-sinapoyl]-glucoside, a phenolic compound found in barley (Hordeum vulgare) leaves.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the extraction yield of this compound?

A1: The primary factors affecting the extraction yield of flavonoid glycosides like this compound include the choice of solvent and its concentration, the extraction temperature, the solid-to-liquid ratio, the extraction time, and the extraction method employed.

Q2: Which solvent system is most effective for extracting this compound?

A2: Polar solvents are generally used for extracting flavonoid glycosides. Aqueous methanol (B129727) or ethanol (B145695) solutions are commonly employed. For total flavonoid extraction from barley, 70% methanol has been shown to be effective.[1] The optimal concentration will depend on the specific extraction method used.

Q3: How does temperature affect the extraction yield and stability of the compound?

A3: Increasing the extraction temperature generally enhances the solubility and diffusion rate of the target compound, which can lead to higher yields. However, this compound, being an acylated flavonoid glycoside, may be susceptible to degradation at high temperatures. It is crucial to optimize the temperature to maximize extraction efficiency while minimizing degradation.

Q4: What is the recommended solid-to-liquid ratio for efficient extraction?

A4: A lower solid-to-liquid ratio (i.e., a higher volume of solvent) generally increases the extraction yield by enhancing the concentration gradient between the solid and liquid phases.[2] However, using an excessively large volume of solvent can make the downstream processing (e.g., solvent evaporation) more time-consuming and costly. A typical starting point for optimization is a ratio of 1:10 to 1:30 (g/mL).

Q5: Can advanced extraction techniques improve the yield compared to conventional methods?

A5: Yes, modern techniques like Ultrasound-Assisted Extraction (UAE) can significantly improve the yield and reduce extraction time compared to conventional methods like maceration or Soxhlet extraction. UAE utilizes acoustic cavitation to disrupt plant cell walls, facilitating the release of bioactive compounds into the solvent.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield Suboptimal Solvent System: The polarity of the solvent may not be ideal for the target compound.1. Experiment with different concentrations of aqueous methanol or ethanol (e.g., 50%, 70%, 90%).2. Ensure the solvent quality is high and free of contaminants.
Incomplete Extraction: The extraction time may be too short, or the solid-to-liquid ratio may be too high.1. Increase the extraction time in increments (e.g., 30, 60, 90 minutes) and monitor the yield.2. Decrease the solid-to-liquid ratio by increasing the solvent volume.
Compound Degradation: High temperatures or prolonged exposure to light can degrade the acylated glucoside.1. Perform the extraction at a lower temperature.2. Protect the extraction vessel from light by using amber glassware or wrapping it in aluminum foil.
Inconsistent Results Non-Homogeneous Sample: The plant material may not be uniformly ground, leading to variations in extraction efficiency.1. Ensure the barley leaves are dried and finely powdered to a consistent particle size.2. Thoroughly mix the powdered plant material before weighing.
Fluctuations in Extraction Conditions: Inconsistent temperature, time, or solvent concentration between experiments.1. Carefully control and monitor all extraction parameters for each replicate.2. Use calibrated equipment.
Presence of Impurities in Extract Non-Selective Solvent: The solvent may be co-extracting a large number of other compounds.1. Optimize the polarity of the solvent to be more selective for the target compound.2. Consider a post-extraction purification step, such as solid-phase extraction (SPE).

Data Presentation

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the impact of different solvents and extraction methods on the total flavonoid content (TFC) from barley, which can serve as a proxy for optimizing the extraction of the target compound.

Table 1: Effect of Solvent and Extraction Method on Total Flavonoid Content (TFC) in Barley [1]

Extraction MethodSolventRelative TFC Yield
Maceration70% EthanolModerate
Soxhlet70% EthanolModerate to High
Ultrasound-Assisted70% EthanolHigh
Maceration70% MethanolHigh
Soxhlet70% MethanolHigh
Ultrasound-Assisted70% MethanolVery High
Maceration70% AcetoneModerate
Soxhlet70% AcetoneModerate
Ultrasound-Assisted70% AcetoneModerate to High

Note: "Relative TFC Yield" is a qualitative representation based on the findings that methanol was the most efficient solvent for TFC extraction from barley, and UAE was a highly effective method.

Experimental Protocols

Protocol 1: Conventional Maceration Extraction
  • Sample Preparation: Dry fresh barley leaves at 40-50°C and grind them into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered barley leaves and place them in a 250 mL Erlenmeyer flask.

    • Add 100 mL of 70% aqueous methanol (1:10 solid-to-liquid ratio).

    • Seal the flask and place it on an orbital shaker at room temperature.

    • Macerate for 24 hours at 150 rpm.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and re-extract the residue with another 100 mL of 70% methanol for 12 hours.

    • Combine the filtrates.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Quantification:

    • Re-dissolve the dried extract in a known volume of methanol.

    • Analyze the concentration of this compound using a validated HPLC method.

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Sample Preparation: Prepare the barley leaf powder as described in Protocol 1.

  • Extraction:

    • Weigh 10 g of the powdered barley leaves and place them in a 250 mL beaker.

    • Add 200 mL of 70% aqueous methanol (1:20 solid-to-liquid ratio).

    • Place the beaker in an ultrasonic bath or use an ultrasonic probe.

    • Sonication parameters for optimization:

      • Frequency: 20-40 kHz

      • Power: 100-300 W

      • Time: 15-60 minutes

      • Temperature: 30-50°C (use a cooling water bath to maintain a constant temperature).

  • Filtration and Concentration:

    • Filter the sonicated mixture through Whatman No. 1 filter paper.

    • Evaporate the solvent using a rotary evaporator at a temperature below 45°C.

  • Quantification:

    • Quantify the target compound as described in Protocol 1.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Downstream Processing Harvest Harvest Barley Leaves Dry Drying Harvest->Dry Grind Grinding Dry->Grind Maceration Conventional Maceration Grind->Maceration Add Solvent & Shake UAE Ultrasound-Assisted Extraction (UAE) Grind->UAE Add Solvent & Sonicate Filtration Filtration Maceration->Filtration UAE->Filtration Concentration Solvent Evaporation Filtration->Concentration Analysis HPLC Analysis Concentration->Analysis

Caption: Experimental workflow for the extraction of this compound.

Troubleshooting_Logic Start Low Extraction Yield? CheckSolvent Is Solvent System Optimized? Start->CheckSolvent Yes CheckParams Are Extraction Parameters (Time, Temp, Ratio) Optimized? CheckSolvent->CheckParams Yes SolventVary Vary Solvent Type & Concentration (e.g., 50-90% MeOH/EtOH) CheckSolvent->SolventVary No CheckDegradation Is Compound Degradation a Possibility? CheckParams->CheckDegradation Yes ParamsVary Increase Time/Solvent Volume, Optimize Temperature CheckParams->ParamsVary No ProtectSample Lower Temperature, Protect from Light CheckDegradation->ProtectSample Yes ReEvaluate Re-evaluate Yield CheckDegradation->ReEvaluate No SolventVary->ReEvaluate ParamsVary->ReEvaluate ProtectSample->ReEvaluate

Caption: Troubleshooting logic for addressing low extraction yield.

References

Overcoming solubility issues of Isoorientin-7-O-[6-sinapoyl]-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Isoorientin-7-O-[6-sinapoyl]-glucoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility characteristics?

A1: this compound is a phenolic compound, specifically a flavone (B191248) C-glycoside, that can be isolated from the leaves of barley.[1] Like many flavonoid glycosides, it is reported to be only slightly soluble in water.[2] The solubility of flavonoids is influenced by factors such as the number and position of hydroxyl groups, as well as glycosylation and acylation patterns. While glycosylation generally enhances water solubility compared to the aglycone, the presence of the bulky, relatively non-polar sinapoyl group may limit its aqueous solubility.[3][4]

Q2: What solvents are recommended for dissolving this compound?

It is recommended to start with small quantities and use sonication or gentle heating to aid dissolution.

Q3: How does pH affect the solubility of flavonoid glycosides like this compound?

A3: The solubility of flavonoids is often pH-dependent. As weak acids due to their phenolic hydroxyl groups, their water solubility can be enhanced in alkaline (higher pH) solutions.[3] However, it is crucial to consider the stability of the compound at different pH values, as some flavonoids can degrade in highly alkaline or acidic conditions. For instance, the stability of some anthocyanins, another class of flavonoids, is greatest at lower pH values.[9] Experimental determination of the optimal pH for both solubility and stability is recommended.

Troubleshooting Guide

This guide addresses common problems encountered during the handling and use of this compound in experimental settings.

Problem Possible Cause Suggested Solution
Compound will not dissolve in aqueous buffer. Low intrinsic aqueous solubility.1. Co-solvents: Prepare a stock solution in an organic solvent like DMSO or ethanol and then dilute it with the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. Luteolin, the aglycone of isoorientin, has a solubility of approximately 1 mg/mL in a 1:5 solution of DMF:PBS (pH 7.2).[8]2. pH Adjustment: Gradually increase the pH of the aqueous buffer. Flavonoids are generally more soluble in alkaline solutions.[9] Monitor the stability of the compound at the adjusted pH.3. Heating: Gently warm the solution while stirring. Be cautious, as excessive heat can cause degradation.
Precipitation occurs when adding the stock solution to the aqueous medium. The compound has reached its solubility limit in the final medium.1. Lower the final concentration: The concentration of the compound in the final aqueous medium may be too high. Perform serial dilutions to find the maximum soluble concentration.2. Increase the percentage of co-solvent: If your experimental system allows, a slightly higher percentage of the organic co-solvent in the final medium can help maintain solubility.3. Use solubility enhancement techniques: Consider complexation with cyclodextrins, preparing solid dispersions, or formulating nanoparticles (see Experimental Protocols section).
Inconsistent results in biological assays. Poor solubility leading to variable effective concentrations.1. Ensure complete dissolution: Before use, visually inspect the stock solution for any undissolved particles. Centrifuge or filter the solution to remove any precipitate.2. Prepare fresh solutions: Flavonoid solutions, especially in aqueous media, can be unstable over time. Prepare fresh solutions for each experiment.3. Employ solubility enhancement methods: Utilizing techniques like cyclodextrin (B1172386) complexation can improve both solubility and stability, leading to more reproducible results.
Difficulty in achieving desired concentration for in vivo studies. Low bioavailability due to poor solubility and permeability.1. Formulation development: Explore advanced formulation strategies such as solid dispersions, nanosuspensions, or lipid-based formulations to improve oral bioavailability.[10][11]2. Complexation: Complexation with cyclodextrins has been shown to improve the pharmacokinetic characteristics of flavonoids.[12]

Quantitative Data on Solubility Enhancement of Flavonoids

The following tables summarize the solubility of isoorientin's parent compounds and the impact of enhancement techniques on similar flavonoids.

Table 1: Solubility of Luteolin and its Derivatives in Various Solvents

CompoundSolventSolubilityReference
LuteolinWater0.0064 mg/mL[13]
LuteolinDMSO~10 mg/mL[8]
LuteolinDMF~20 mg/mL[8]
LuteolinEthanol~5 mg/mL[8]
Luteoloside (Luteolin-7-O-glucoside)Water0.0012 mg/mL[13]
Luteolin-7-O-β-(6″-O-succinyl)-d-glucosideWater (30°C)14.6782 mg/mL[13]
Isoorientin (Luteolin-6-C-glucoside)DMSO≥ 100 mg/mL[5]
Isoorientin (Luteolin-6-C-glucoside)DMF15 mg/mL[6]
Isoorientin (Luteolin-6-C-glucoside)Methanol5 mg/mL[6][7]

Table 2: Examples of Solubility Enhancement for Flavonoids

FlavonoidEnhancement MethodFold Increase in Aqueous SolubilityReference
HesperetinComplexation with β-cyclodextrinConcentration-dependent increase[12]
NaringeninComplexation with β-cyclodextrinConcentration-dependent increase[12]
QuercetinComplexation with methylated β-cyclodextrin>254-fold[14]
Total Flavones of Hippophae rhamnoides L.Solid Dispersion with Poloxamer 188Significant enhancement in dissolution rate[12]

Experimental Protocols

Protocol 1: Solubility Enhancement using Cyclodextrin Complexation (Lyophilization Method)

This protocol is adapted from a method used for the flavonoid chrysin (B1683763) and can be applied to this compound.[15]

Materials:

  • This compound

  • β-cyclodextrin (βCD) or a derivative (e.g., hydroxypropyl-β-cyclodextrin, HPβCD)

  • Deionized water

  • Lyophilizer (freeze-dryer)

Methodology:

  • Molar Ratio Preparation: Prepare solutions of this compound and the chosen cyclodextrin in deionized water at the desired molar ratios (e.g., 1:1, 1:2).

  • Dissolution: Stir the solutions at room temperature for 24-48 hours to ensure maximum complex formation. The solution may appear as a suspension initially.

  • Filtration: Filter the suspension through a 0.45 µm membrane filter to remove any un-complexed, insoluble flavonoid.

  • Lyophilization: Freeze the filtrate (e.g., at -80°C) and then lyophilize it for at least 24 hours to obtain a dry powder of the inclusion complex.

  • Characterization:

    • Solubility Test: Determine the aqueous solubility of the lyophilized complex and compare it to the pure compound. Add an excess amount of the powder to a known volume of water, agitate for 24 hours, centrifuge, and measure the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

    • Phase-Solubility Study: To determine the stability constant of the complex, add an excess of the flavonoid to aqueous solutions of increasing cyclodextrin concentrations. After equilibration, filter the solutions and measure the concentration of the dissolved flavonoid. Plot the flavonoid concentration against the cyclodextrin concentration.

Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)

This protocol is based on a method for preparing solid dispersions of total flavones.[12]

Materials:

  • This compound

  • Polymeric carrier (e.g., Poloxamer 188, PVP K30, HPMC-AS)

  • Suitable organic solvent (e.g., methanol, ethanol, acetone)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Solution Preparation: Dissolve this compound and the polymeric carrier in the organic solvent. The drug-to-polymer ratio can be varied to optimize dissolution (e.g., 1:1, 1:2, 1:4).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C).

  • Drying: Dry the resulting solid mass in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform particle size.

  • Characterization:

    • In Vitro Dissolution Studies: Perform dissolution tests using a USP apparatus II (paddle method) in a relevant dissolution medium (e.g., simulated intestinal fluid). Compare the dissolution profile of the solid dispersion to that of the pure compound.

    • Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC), X-Ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to characterize the physical state of the flavonoid within the polymer matrix (crystalline vs. amorphous).

Protocol 3: Nanoparticle Formulation via Nanoprecipitation

This method is suitable for producing nanoparticles of poorly soluble flavonoids.[5][13]

Materials:

  • This compound

  • Polymer (e.g., PLGA, chitosan)

  • Organic solvent (e.g., acetone, ethanol)

  • Anti-solvent (e.g., deionized water, often containing a stabilizer like PVA or Tween 80)

  • Magnetic stirrer

Methodology:

  • Organic Phase Preparation: Dissolve this compound and the polymer in the organic solvent.

  • Aqueous Phase Preparation: Prepare the anti-solvent, which is typically water containing a small percentage of a stabilizer.

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant stirring. The rapid diffusion of the solvent into the anti-solvent causes the polymer and drug to co-precipitate as nanoparticles.

  • Solvent Removal: Stir the resulting nanoparticle suspension at room temperature for several hours to allow the organic solvent to evaporate.

  • Nanoparticle Recovery: The nanoparticles can be collected by centrifugation and washed to remove excess stabilizer. They can then be resuspended or lyophilized for storage.

  • Characterization:

    • Particle Size and Zeta Potential: Analyze the size distribution and surface charge of the nanoparticles using Dynamic Light Scattering (DLS).

    • Encapsulation Efficiency: Determine the amount of flavonoid encapsulated within the nanoparticles by separating the nanoparticles from the aqueous phase and quantifying the amount of free drug in the supernatant.

    • Morphology: Visualize the shape and surface of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Isoorientin

Isoorientin, the parent compound of this compound, has been shown to modulate several key signaling pathways involved in cellular stress and inflammation. Understanding these pathways can provide context for the biological effects observed in experiments.

Nrf2_PI3K_Akt_Signaling_Pathway cluster_nucleus Inside Nucleus Isoorientin Isoorientin PI3K PI3K Isoorientin->PI3K Activates Akt Akt PI3K->Akt Activates Nrf2 Nrf2 Akt->Nrf2 Promotes dissociation Keap1 Keap1 Nrf2->Keap1 Bound & Inactive Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., NQO1) ARE->Antioxidant_Genes Induces Transcription

Caption: Isoorientin activates the PI3K/Akt pathway, leading to Nrf2 activation.

NLRP3_Inflammasome_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Stimuli->NFkB Activates Isoorientin Isoorientin NLRP3_Inflammasome NLRP3 Inflammasome Assembly Isoorientin->NLRP3_Inflammasome Inhibits NLRP3_proIL1b Pro-inflammatory Genes (NLRP3, pro-IL-1β) NFkB->NLRP3_proIL1b Induces Transcription NLRP3_proIL1b->NLRP3_Inflammasome Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 Pro_IL1b pro-IL-1β Caspase1->Pro_IL1b Cleaves IL1b Mature IL-1β Inflammation Inflammation IL1b->Inflammation

Caption: Isoorientin can inhibit the NLRP3 inflammasome, reducing inflammation.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for overcoming the solubility issues of this compound and evaluating the effectiveness of the chosen method.

Experimental_Workflow start Start: Poorly Soluble Compound solubility_screening Solubility Screening (Different Solvents & pH) start->solubility_screening is_soluble Is Solubility Sufficient? solubility_screening->is_soluble enhancement Select Solubility Enhancement Technique is_soluble->enhancement No in_vitro_testing In Vitro / In Vivo Testing is_soluble->in_vitro_testing Yes cyclodextrin Cyclodextrin Complexation enhancement->cyclodextrin solid_dispersion Solid Dispersion enhancement->solid_dispersion nanoparticles Nanoparticle Formulation enhancement->nanoparticles characterization Characterize Formulation (Solubility, Physical State) cyclodextrin->characterization solid_dispersion->characterization nanoparticles->characterization characterization->in_vitro_testing end End: Biologically Active Formulation in_vitro_testing->end

Caption: Workflow for addressing solubility issues of the target compound.

References

Troubleshooting peak tailing in HPLC analysis of flavonoid glycosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding peak tailing in the HPLC analysis of flavonoid glycosides. It is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common chromatographic issues.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and how is it measured?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, with a trailing edge that is longer than the leading edge.[1] In an ideal HPLC separation, peaks should be symmetrical or Gaussian in shape.[1] Peak tailing can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reproducibility of the analysis.[2]

Peak asymmetry is often quantified using the Tailing Factor (Tf) or Asymmetry Factor (As) . A value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1.2 may suggest a problem that needs to be addressed, although the acceptable limit can vary depending on the specific analytical method requirements.[3]

Q2: Why are flavonoid glycosides prone to peak tailing?

A2: Flavonoid glycosides possess characteristics that can make them susceptible to peak tailing in reversed-phase HPLC. Many flavonoids have acidic hydroxyl groups on their aromatic rings.[3] The ionization state of these groups, as well as the residual silanol (B1196071) groups on the silica-based column packing, is influenced by the mobile phase pH.[3] Secondary interactions between ionized analytes and active silanol sites on the stationary phase are a primary cause of peak tailing.[4] Additionally, some flavonoids can chelate with trace metal ions within the silica (B1680970) matrix or from the HPLC system itself, leading to peak distortion.[3]

Q3: Can the sugar moiety of a flavonoid glycoside influence peak tailing?

A3: Yes, the glycosidic (sugar) portion of the molecule increases its polarity. While the primary reversed-phase retention is governed by the hydrophobicity of the aglycone part, the polar sugar moiety can engage in secondary interactions with the stationary phase, particularly if the column has active silanol groups. However, the most significant contributor to peak tailing for these compounds is typically the interaction of the flavonoid's phenolic hydroxyl groups with the stationary phase.

Q4: What is a good starting point for mobile phase pH when analyzing flavonoid glycosides?

A4: A common starting point for the analysis of flavonoid glycosides, which are often acidic, is a low mobile phase pH, typically between 2.5 and 3.5.[4] Using an acidic mobile phase, often achieved by adding 0.1% formic acid or phosphoric acid, helps to suppress the ionization of both the phenolic hydroxyl groups on the flavonoids and the residual silanol groups on the silica-based stationary phase.[3] This minimizes unwanted secondary ionic interactions, leading to sharper, more symmetrical peaks.[5]

Q5: How does column choice impact peak tailing for flavonoid glycosides?

A5: Column selection is critical. Modern, high-purity silica columns that are well end-capped are recommended.[4] End-capping is a process that deactivates the acidic residual silanol groups on the silica surface, reducing their potential for secondary interactions with polar analytes like flavonoid glycosides.[1] For particularly problematic separations, consider columns with alternative stationary phases, such as those with polar-embedded groups or hybrid silica-polymer materials, which can offer different selectivity and improved peak shape for polar compounds.[2][4]

Troubleshooting Guide: Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues encountered during the HPLC analysis of flavonoid glycosides.

Step 1: Initial Assessment and Diagnosis

Begin by examining the chromatogram to characterize the peak tailing.

  • Does it affect all peaks or only specific peaks?

    • All peaks tailing: This often points to a physical or system-wide issue, such as a column void, a blocked frit, or excessive extra-column volume.[6]

    • Specific peaks tailing (especially later-eluting peaks): This is more indicative of a chemical interaction between the analyte and the stationary phase (secondary retention).[7]

Step 2: Systematic Troubleshooting Workflow

Follow the logical progression outlined in the diagram below to systematically identify and address the root cause of peak tailing.

G cluster_start Start cluster_diagnosis Diagnosis cluster_instrumental Instrumental/Physical Issues cluster_method Method/Chemical Issues cluster_sample Sample-Related Issues cluster_solution Resolution start_node Peak Tailing Observed all_peaks All Peaks Tailing? start_node->all_peaks Yes specific_peaks Specific Peaks Tailing? start_node->specific_peaks No check_column Inspect Column (voids, blocked frit) all_peaks->check_column mobile_phase_ph Optimize Mobile Phase pH (e.g., pH 2.5-3.5) specific_peaks->mobile_phase_ph check_connections Check Connections & Tubing (minimize extra-column volume) check_column->check_connections guard_column Remove/Replace Guard Column check_connections->guard_column guard_column->mobile_phase_ph If not resolved end_node Symmetrical Peak Achieved guard_column->end_node Issue Resolved buffer_conc Adjust Buffer Concentration (10-50 mM) mobile_phase_ph->buffer_conc organic_modifier Change Organic Modifier (Acetonitrile vs. Methanol) buffer_conc->organic_modifier overload Check for Column Overload (dilute sample) organic_modifier->overload column_choice Consider Different Column (e.g., end-capped, polar-embedded) column_choice->end_node Issue Resolved solvent_mismatch Check Sample Solvent (dissolve in mobile phase) overload->solvent_mismatch solvent_mismatch->column_choice

Caption: Troubleshooting workflow for HPLC peak tailing.

Step 3: Understanding Chemical Interactions

Peak tailing in the analysis of flavonoid glycosides on silica-based reversed-phase columns is often due to secondary interactions with residual silanol groups.

G cluster_column Silica Stationary Phase cluster_analyte Flavonoid Glycoside silanol Residual Silanol Group (Si-OH) c18 C18 Chains flavonoid Flavonoid Aglycone (Hydrophobic Part) flavonoid->c18 Primary Hydrophobic Interaction (Good Retention) hydroxyl Phenolic Hydroxyl (Ar-OH) hydroxyl->silanol Secondary Ionic/H-Bonding (Causes Tailing) sugar Sugar Moiety (Polar Part) sugar->silanol Potential Polar Interaction

Caption: Analyte-stationary phase interactions causing peak tailing.

Data Presentation: Impact of Method Parameters on Peak Tailing

The following tables summarize the expected impact of key chromatographic parameters on the peak shape of flavonoid glycosides. The values are representative and should be optimized for specific applications.

Table 1: Effect of Mobile Phase pH on Peak Tailing of a Representative Flavonoid Glycoside (e.g., Quercetin-3-O-glucoside)

Mobile Phase pHMobile Phase AdditiveExpected Tailing Factor (Tf)Rationale
2.50.1% Formic Acid1.0 - 1.2Suppresses ionization of both flavonoid hydroxyls and silanols, minimizing secondary interactions.[3]
4.510 mM Acetate Buffer1.3 - 1.6Partial ionization of silanols and potentially some flavonoid hydroxyls, leading to increased tailing.
7.010 mM Phosphate Buffer> 1.8Significant ionization of silanols, leading to strong secondary ionic interactions and pronounced tailing.[5]

Table 2: Effect of Buffer Concentration on Peak Tailing at a Constant pH (e.g., pH 4.5)

Buffer ConcentrationExpected Tailing Factor (Tf)Rationale
5 mM1.5 - 1.8Insufficient buffer capacity to effectively mask silanol interactions.
25 mM1.2 - 1.4Increased ionic strength helps to shield active sites on the stationary phase, improving peak shape.[3]
50 mM1.1 - 1.3Further improvement in peak symmetry due to enhanced masking of silanol groups.

Experimental Protocols

Protocol 1: General Purpose HPLC Method for Flavonoid Glycoside Analysis

This protocol provides a robust starting point for the separation of many common flavonoid glycosides.

  • HPLC System: Standard HPLC or UHPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.[5][8]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 50% B

    • 25-30 min: 50% to 90% B

    • 30-35 min: Hold at 90% B

    • 35-36 min: 90% to 10% B

    • 36-40 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[8]

  • Detection Wavelength: 280 nm and 340 nm (or monitor at the specific λmax of the target analytes).[2]

  • Injection Volume: 5-20 µL.

Protocol 2: Sample Preparation from Plant Material

This protocol outlines a general procedure for extracting flavonoid glycosides from a dried plant matrix.

  • Grinding: Grind the dried plant material to a fine powder.

  • Extraction:

    • Weigh approximately 1 gram of the powdered material into a flask.

    • Add 20 mL of 80% methanol (B129727) in water.

    • Sonicate for 30 minutes in a water bath.[9]

    • Alternatively, perform reflux extraction for 1-2 hours.

  • Centrifugation: Centrifuge the extract at approximately 3000-4000 rpm for 15 minutes to pellet the solid material.[5]

  • Filtration: Carefully decant the supernatant and filter it through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.[5]

  • Dilution: If necessary, dilute the filtered extract with the initial mobile phase composition to avoid column overload and solvent mismatch effects.

References

Optimization of mobile phase for Isoorientin-7-O-[6-sinapoyl]-glucoside separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the mobile phase for the separation of Isoorientin-7-O-[6-sinapoyl]-glucoside, a phenolic compound often isolated from barley (Hordeum vulgare). Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to facilitate your chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for a reversed-phase HPLC mobile phase to separate this compound?

A1: For separating complex flavonoid glycosides like this compound, a gradient elution on a C18 column is highly recommended. A common starting mobile phase consists of two solvents:

  • Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or 0.1% phosphoric acid) to ensure sharp, symmetrical peaks by suppressing the ionization of phenolic hydroxyl groups.

  • Solvent B: Acetonitrile or Methanol. Acetonitrile often provides better resolution and reduced peak tailing for flavonoids.

A typical gradient would start with a low percentage of Solvent B, gradually increasing it to elute the more complex, less polar compounds like the target analyte.

Q2: Why is adding acid to the mobile phase important for flavonoid analysis?

A2: Adding a small amount of acid, such as formic, acetic, or phosphoric acid, is crucial for several reasons. Flavonoids are phenolic compounds and can interact with residual silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing. Acidifying the mobile phase suppresses the ionization of these silanols and keeps the flavonoid analytes in a single protonated state, which minimizes these secondary interactions and results in sharper, more symmetrical peaks and more stable retention times.

Q3: Should I use isocratic or gradient elution?

A3: Gradient elution is generally preferred for analyzing samples containing a mixture of flavonoids with varying polarities, such as a plant extract. This compound is a relatively large and complex molecule compared to its parent glycoside (isoorientin). A gradient program allows for the effective elution of more polar related compounds first, followed by the target analyte, ensuring good resolution within a reasonable analysis time.

Q4: What detection wavelength (λ) is optimal for this compound?

A4: Flavonoids typically exhibit two major UV absorption bands. For quantitative analysis of isoorientin (B1672268) and related C-glycosyl flavones, a detection wavelength between 330 nm and 350 nm is commonly used. A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a wide range (e.g., 200-400 nm), which aids in peak identification and purity assessment.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the separation of this compound.

Problem 1: My peak for this compound is broad or shows significant tailing.

  • Possible Cause 1: Secondary Silanol Interactions. The phenolic hydroxyls on your analyte are interacting with the stationary phase.

    • Solution: Ensure your mobile phase is sufficiently acidic. Increase the acid concentration slightly (e.g., from 0.1% to 0.2% formic acid) or switch to a different acid like phosphoric acid. Using a modern, high-purity, end-capped C18 column will also minimize available silanol groups.

  • Possible Cause 2: Column Overload. Injecting too much sample can saturate the column, leading to peak distortion.

    • Solution: Reduce the injection volume or dilute your sample and reinject.

  • Possible Cause 3: Inappropriate Mobile Phase pH. The pH of the mobile phase is critical for maintaining a consistent ionization state of the analyte.

    • Solution: Confirm the pH of your aqueous mobile phase (Solvent A). A pH between 2.5 and 3.5 is generally effective for flavonoids.

Problem 2: The retention time for my target peak is unstable and shifts between injections.

  • Possible Cause 1: Inadequate Column Equilibration. The column is not fully equilibrated with the initial mobile phase conditions before injection, especially in a gradient run.

    • Solution: Increase the column equilibration time between runs. Ensure at least 10-15 column volumes of the starting mobile phase pass through the column before the next injection.

  • Possible Cause 2: Mobile Phase Composition Change. The organic solvent in the mobile phase can evaporate over time, changing the composition and affecting retention.

    • Solution: Prepare fresh mobile phase daily and keep solvent bottles capped. Degas the solvents thoroughly before use.

  • Possible Cause 3: Fluctuating Column Temperature. Temperature affects mobile phase viscosity and analyte retention.

    • Solution: Use a column oven to maintain a constant and stable temperature (e.g., 35 °C).

Problem 3: I am seeing poor resolution between this compound and other related compounds.

  • Possible Cause 1: Suboptimal Gradient Program. The gradient slope may be too steep, not allowing enough time for separation.

    • Solution: Optimize the gradient. Try a shallower gradient (i.e., increase the run time and slow the rate of increase of the organic solvent). You can also add an isocratic hold at a specific solvent composition where the critical peaks are eluting.

  • Possible Cause 2: Incorrect Organic Modifier. The choice of organic solvent can significantly impact selectivity.

    • Solution: If you are using methanol, try switching to acetonitrile, or vice versa. Acetonitrile often provides different selectivity for phenolic compounds.

  • Possible Cause 3: Column is Past its Lifetime. Over time, column performance degrades, leading to loss of resolution.

    • Solution: Try cleaning the column according to the manufacturer's instructions. If performance does not improve, replace the analytical column.

Experimental Protocols

Protocol 1: General Purpose HPLC-UV Method for Separation

This protocol is a starting point for method development, based on common conditions for separating acylated C-glycosyl flavones.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Technical Support Center: Storage and Handling of Isoorientin-7-O-[6-sinapoyl]-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Isoorientin-7-O-[6-sinapoyl]-glucoside during storage and experimental handling.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: For long-term stability, this compound in powdered form should be stored at -20°C or below. If dissolved in a solvent, it is best to store aliquots at -80°C to minimize degradation from repeated freeze-thaw cycles. For short-term storage of solutions (up to 24 hours), 2-8°C is acceptable, provided the solution is protected from light.

Q2: How should I handle solutions of this compound to maintain stability?

A2: To maintain the stability of this compound solutions, it is crucial to use high-purity solvents and protect the solution from light by using amber vials or wrapping the container in aluminum foil. Prepare fresh solutions for each experiment whenever possible. If you must store solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: What are the primary factors that can cause this compound degradation?

A3: The primary factors that can cause the degradation of this compound are:

  • Temperature: Elevated temperatures can accelerate the hydrolysis of both the glycosidic bond and the sinapoyl ester linkage.[1]

  • pH: Flavonoid glycosides can be susceptible to hydrolysis under acidic or alkaline conditions. The stability of the aglycone, isoorientin (B1672268), is also pH-dependent, with greater stability at a slightly acidic pH.

  • Light: Exposure to UV and visible light can lead to photodegradation.[1]

  • Enzymatic Activity: Contamination with enzymes such as esterases or glycosidases can catalyze the hydrolysis of the sinapoyl group and the glucose moiety, respectively.

Q4: What are the potential degradation pathways for this compound?

A4: Based on its structure, the potential degradation pathways for this compound include:

  • Hydrolysis of the Sinapoyl Ester Bond: This is often the most labile linkage, yielding Isoorientin-7-O-glucoside and sinapic acid. This can be triggered by changes in pH (especially alkaline conditions) or enzymatic activity from esterases.

  • Hydrolysis of the O-Glycosidic Bond: Cleavage of the glucose moiety from the isoorientin backbone results in the formation of the aglycone, isoorientin, and the sinapoylated glucose. This is often catalyzed by acidic conditions or glycosidase enzymes.

  • Degradation of the Flavonoid Backbone: The core isoorientin structure can also degrade, particularly under harsh conditions such as high pH and temperature, or prolonged exposure to UV light.

Q5: Are there any substances that are incompatible with this compound?

A5: Yes, you should avoid strong acids, strong bases, and strong oxidizing agents, as they can promote the degradation of the compound. Additionally, be mindful of potential enzymatic contamination from crude extracts or other biological samples, which may contain esterases or glycosidases.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity or inconsistent experimental results. Degradation of this compound due to improper storage.- Verify that the powdered compound is stored at -20°C and solutions are stored at -80°C (long-term) or 2-8°C (short-term) and protected from light.- Ensure that stock solutions are aliquoted to avoid repeated freeze-thaw cycles.- Prepare fresh working solutions for each experiment.
Appearance of new peaks in HPLC/LC-MS analysis. Degradation of the parent compound into smaller molecules.- Identify the degradation products by comparing their retention times and mass spectra with standards (Isoorientin-7-O-glucoside, Isoorientin, Sinapic Acid).- Review storage and handling procedures to identify the source of degradation (e.g., temperature fluctuations, light exposure, pH of the solvent).
Precipitate formation in the stock solution. Poor solubility or degradation leading to insoluble products.- Confirm the appropriate solvent is being used for dissolution.- Gently warm the solution or use sonication to aid dissolution, but avoid excessive heat.- If precipitation persists, the compound may have degraded. It is advisable to prepare a fresh stock solution.
Change in color of the solution. Degradation of the flavonoid structure.- Discard the solution and prepare a fresh one.- Ensure the storage container is inert and does not leach any contaminants.- Store the solution under an inert atmosphere (e.g., nitrogen or argon) if it is highly sensitive to oxidation.

Data on Stability of Structurally Related Flavonoids

While specific quantitative stability data for this compound is limited in the literature, the following tables provide data on the stability of structurally similar flavonoid glycosides and the impact of acylation, which can be used to infer the stability of the target compound.

Table 1: Thermal Degradation of Quercetin (B1663063) Glycosides at 180°C

Compound% Remaining after 60 min
Quercetin (aglycone)~100%
Quercetin-3-O-galactoside~75%
Quercetin-3-O-rutinoside~50%
Quercetin-3-O-glucoside~40%
Quercetin-3-O-rhamnoside~8%

Data extrapolated from a study on the thermal degradation of onion quercetin glycosides. This table illustrates that the aglycone is more heat-stable than its glycosides, and the type of sugar moiety influences stability.

Table 2: Influence of Acylation on the Stability of Cyanidin-3-O-glucoside (C3G)

TreatmentCompoundRetention Rate (%)
Heat (75°C for 5h)C3G34.1%
S-C3G (Salicyl-acylated)70.6%
O-C3G (Octanoyl-acylated)81.4%
Light (unspecified duration)C3GLower Stability
S-C3G (Salicyl-acylated)Higher Stability
O-C3G (Octanoyl-acylated)Higher Stability

This data demonstrates that acylation significantly enhances the thermal and photostability of a flavonoid glycoside.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

This protocol is designed to assess the stability of this compound under forced degradation conditions.

1. Materials:

  • This compound (solid powder and stock solution in a suitable solvent like methanol (B129727) or DMSO)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity solvents for HPLC/LC-MS analysis

  • Temperature-controlled oven

  • Photostability chamber

2. Procedure:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

  • Thermal Degradation: Expose a solid sample and a solution of this compound to an elevated temperature (e.g., 60°C) in an oven.

  • Photodegradation: Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH guidelines.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and alkaline samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples by a validated stability-indicating HPLC or LC-MS method to separate this compound from its degradation products.

Protocol 2: HPLC Method for the Analysis of this compound and its Degradation Products

This protocol provides a general guideline for the quantitative analysis of this compound and its primary degradation products.

1. Instrumentation:

  • HPLC system with a UV/DAD or MS detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) or methanol (Solvent B).

  • Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-80% B; 30-35 min, 80-10% B; 35-40 min, 10% B. The gradient should be optimized to achieve good separation of the parent compound and its degradation products.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: DAD at a wavelength suitable for flavonoids (e.g., 270 nm and 330 nm). For MS detection, use electrospray ionization (ESI) in negative ion mode.

3. Quantification:

  • Create calibration curves for this compound and its degradation products (Isoorientin-7-O-glucoside, Isoorientin, and Sinapic Acid) using certified reference standards.

  • Calculate the concentration of each compound in the samples based on the peak area and the calibration curve.

Visualizations

degradation_pathway parent This compound inter1 Isoorientin-7-O-glucoside parent->inter1 Ester Hydrolysis (pH, Temp, Esterase) inter2 Sinapic Acid parent->inter2 Ester Hydrolysis (pH, Temp, Esterase) aglycone Isoorientin parent->aglycone Glycosidic Cleavage (Acid, Temp, Glycosidase) sugar 6-sinapoyl-glucose parent->sugar Glycosidic Cleavage (Acid, Temp, Glycosidase) inter1->aglycone Glycosidic Cleavage

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_stress Stress Conditions cluster_analysis Analysis acid Acid Hydrolysis sampling Time-point Sampling acid->sampling base Base Hydrolysis base->sampling oxid Oxidation oxid->sampling thermal Thermal thermal->sampling photo Photolytic photo->sampling hplc HPLC/LC-MS Analysis sampling->hplc quant Quantification of Parent and Degradants hplc->quant report Stability Report quant->report start Isoorientin-7-O- [6-sinapoyl]-glucoside Sample start->acid start->base start->oxid start->thermal start->photo

Caption: Workflow for an accelerated stability study.

troubleshooting_tree issue Inconsistent Results or Loss of Activity check_storage Check Storage Conditions (-20°C solid, -80°C solution, dark) issue->check_storage check_handling Review Handling Procedures (fresh solutions, avoid freeze-thaw) check_storage->check_handling Yes improper_storage Correct Storage: Aliquot and store at recommended temp. check_storage->improper_storage No improper_handling Improve Handling: Use fresh solutions, minimize exposure. check_handling->improper_handling No analyze_sample Analyze sample for degradation (HPLC/LC-MS) check_handling->analyze_sample Yes degraded Sample is Degraded: Use a new batch of compound. analyze_sample->degraded Degradation Detected not_degraded Compound is Stable: Investigate other experimental variables. analyze_sample->not_degraded No Degradation

Caption: Troubleshooting decision tree for experimental issues.

References

Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of plant extracts.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of plant extracts?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] In plant extracts, these interfering components can include a wide range of compounds such as pigments, lipids, sugars, and phenolics. This interference can lead to either a decrease in the analytical signal (ion suppression) or an increase in the signal (ion enhancement), which can significantly impact the accuracy, precision, and sensitivity of quantitative analysis.[2]

Q2: What are the common signs that my analysis is being affected by matrix effects?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of analyte peak areas between injections.

  • Inaccurate and imprecise quantification results.

  • A significant difference in the slope of a calibration curve prepared in a pure solvent versus one prepared in a matrix-matched standard.

  • Low signal intensity and poor sensitivity for target analytes, especially in complex matrices.[1]

  • Unexpected shifts in retention times.[3]

  • The appearance of ghost or unexpected peaks in the chromatogram.[4]

Q3: How can I confirm and quantify the presence of matrix effects in my samples?

A3: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion (Qualitative): This method helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[5][6] A constant flow of the analyte is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected, and any fluctuation in the baseline signal of the infused analyte indicates the retention times at which co-eluting matrix components are causing ionization interference.[6]

  • Post-Extraction Spike (Quantitative): This is the "gold standard" method to quantify the magnitude of matrix effects.[5] It involves comparing the peak area of an analyte spiked into a blank matrix extract after the extraction process to the peak area of the same analyte in a neat solution at the same concentration. The ratio of these peak areas is known as the Matrix Factor (MF).[5][7]

Q4: What is the Matrix Factor (MF) and how is it interpreted?

A4: The Matrix Factor (MF) is a quantitative measure of the matrix effect. It is calculated using the following formula:

MF = (Peak Area of Analyte in Spiked Post-Extraction Blank) / (Peak Area of Analyte in Neat Solution) [5]

  • MF = 1: No matrix effect.

  • MF < 1: Ion suppression.

  • MF > 1: Ion enhancement.

For a robust method, the MF should ideally be between 0.8 and 1.2.[8]

Troubleshooting Guide

Issue 1: I have confirmed the presence of significant ion suppression. What is the first step to mitigate it?

Possible Cause: Co-eluting matrix components are interfering with the ionization of your target analyte.

Troubleshooting Steps:

  • Optimize Sample Preparation: This is often the most effective way to reduce matrix effects.[9] The goal is to remove as many interfering compounds as possible before analysis.

    • Solid-Phase Extraction (SPE): A highly selective technique that can effectively clean up complex samples.[10]

    • Liquid-Liquid Extraction (LLE): A versatile method for separating compounds based on their differential solubility in two immiscible liquids.[11]

  • Dilute the Sample: A simple dilution of the extract can often reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[1] However, be mindful that this may also reduce the analyte concentration, potentially compromising sensitivity.

Issue 2: My results are still inconsistent even after improving my sample preparation. What else can I do?

Possible Cause: Residual matrix components are still co-eluting with the analyte, or the matrix effect is variable between samples.

Troubleshooting Steps:

  • Optimize Chromatographic Separation: Modifying your LC method can help to separate your analyte from interfering compounds.

    • Change the Gradient: Adjusting the mobile phase gradient can alter the elution profile and resolve the analyte from matrix components.

    • Change the Column: Using a column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl, HILIC) can provide different selectivity.

  • Use an Internal Standard (IS): This is a highly effective strategy to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the ideal choice as it has nearly identical chemical and physical properties to the analyte and will be affected by the matrix in the same way.[12]

    • Structural Analog Internal Standard: If a SIL-IS is not available, a structural analog that behaves similarly to the analyte can be used.

Issue 3: I am observing unexpected peaks in my chromatogram.

Possible Cause: These "ghost peaks" can arise from several sources, including carryover from previous injections, contamination of the mobile phase or sample vials, or degradation of the analyte or matrix components.[13]

Troubleshooting Steps:

  • Run Blank Injections: Inject a blank solvent after a sample injection to see if the unexpected peaks persist, which would indicate carryover.[13]

  • Clean the System: Thoroughly clean the autosampler, injection port, and column to remove potential sources of contamination.[14]

  • Use Fresh Solvents and Vials: Prepare fresh mobile phases and use new sample vials to rule out contamination from these sources.[4]

Data Presentation: Comparison of Mitigation Strategies

The following tables summarize quantitative data on the effectiveness of different sample preparation techniques for analyte recovery and matrix effect reduction.

Table 1: Comparison of Analyte Recovery for Different SPE Sorbents in Plant-Based Matrices.

SPE SorbentMatrixAnalyte ClassAverage Recovery (%)Reference
ChitosanSpinach, Orange, AvocadoVarious Analytes> 70%[15]
Z-Sep®Spinach, Orange, AvocadoVarious AnalytesVariable, with some analytes < 70%[15]
Multi-Walled Carbon Nanotubes (MWCNTs)Spinach, Orange, AvocadoVarious AnalytesLow, with 14 analytes < 70%[15]
EMR-LipidRapeseedsPesticides70-120% for 103 out of 179 pesticides[16]
PSA/C18RapeseedsPesticidesLower than EMR-Lipid, with some analytes < 30%[16]

Table 2: Comparison of Sample Preparation Techniques for Matrix Effect Reduction.

TechniqueMatrixAnalyteMatrix Effect (%)Reference
HybridSPEPlasmaPropranololLeast Interference[17]
SPE (Polymeric)PlasmaPropranololModerate Interference[17]
Protein Precipitation (PPT)PlasmaPropranololGreatest Interference[17]
SPE (Oasis PRiME HLB)PlasmaFlunitrazepam, PropranololLow and Consistent[18]
LLEPlasmaFlunitrazepam, PropranololHigher Variability[18]

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects using Post-Column Infusion

Objective: To identify chromatographic regions where ion suppression or enhancement occurs.

Materials:

  • LC-MS/MS system with a T-fitting.

  • Syringe pump.

  • Analyte standard solution (e.g., 1 µg/mL).

  • Blank plant extract (prepared using the same method as the samples).

  • Mobile phases for the LC method.

Procedure:

  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

  • Set up the syringe pump to deliver the analyte standard solution at a constant, low flow rate (e.g., 5-10 µL/min) into the T-fitting placed between the LC column and the mass spectrometer's ion source.

  • Establish a stable baseline signal for the infused analyte in the mass spectrometer.

  • Inject the blank plant extract onto the LC column.

  • Monitor the baseline of the infused analyte's signal throughout the chromatographic run.

  • Interpretation: A decrease in the baseline signal indicates ion suppression, while an increase indicates ion enhancement at that specific retention time.

Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Spike

Objective: To quantify the extent of matrix effects by calculating the Matrix Factor (MF).

Materials:

  • Analyte standard solutions at low and high concentrations.

  • Blank plant matrix from at least six different sources.

  • LC-MS/MS system.

Procedure:

  • Prepare Set A (Neat Solution): Spike the analyte standard at low and high concentrations into the initial mobile phase or a suitable solvent.

  • Prepare Set B (Post-Extraction Spike): a. Extract the blank plant matrix samples using your established protocol. b. After the final extraction step, spike the blank extracts with the analyte standard at the same low and high concentrations as in Set A.

  • Analyze both sets of samples using the validated LC-MS/MS method.

  • Calculation: a. Determine the average peak area for each concentration level in Set A and Set B. b. Calculate the Matrix Factor (MF) for each concentration level using the formula: MF = (Average Peak Area in Set B) / (Average Peak Area in Set A) c. Calculate the coefficient of variation (%CV) of the MF from the different matrix sources. The %CV should ideally be ≤15%.[7]

Protocol 3: Generic Solid-Phase Extraction (SPE) for Plant Extracts

Objective: To clean up a plant extract to reduce matrix interference.

Materials:

  • SPE cartridges (e.g., C18, HLB).

  • SPE manifold.

  • Conditioning, wash, and elution solvents.

  • Plant extract.

Procedure:

  • Conditioning: Pass a non-polar solvent (e.g., methanol) through the SPE cartridge, followed by an aqueous solvent (e.g., water) to activate the sorbent.

  • Sample Loading: Load the plant extract onto the conditioned cartridge at a slow, steady flow rate.

  • Washing: Pass a weak solvent (e.g., water or a low percentage of organic solvent in water) through the cartridge to remove polar interferences.

  • Elution: Elute the analytes of interest with a stronger organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Protocol 4: Generic Liquid-Liquid Extraction (LLE) for Plant Extracts

Objective: To separate analytes from a plant extract based on their solubility.

Materials:

  • Immiscible extraction solvents (e.g., water and ethyl acetate).

  • Separatory funnel or centrifuge tubes.

  • Vortex mixer and centrifuge.

  • Plant extract.

Procedure:

  • Add the aqueous plant extract and an immiscible organic solvent to a separatory funnel or centrifuge tube.

  • Shake vigorously for 1-2 minutes to ensure thorough mixing and partitioning of the analytes.

  • Allow the layers to separate. If using a centrifuge tube, centrifugation can aid in phase separation.

  • Collect the organic layer containing the analytes of interest.

  • Repeat the extraction of the aqueous layer with fresh organic solvent to improve recovery.

  • Combine the organic extracts, evaporate to dryness, and reconstitute in the initial mobile phase.

Visualizations

Troubleshooting_Workflow cluster_Start Start cluster_Assessment Matrix Effect Assessment cluster_Mitigation Mitigation Strategies cluster_End End Goal Start Inconsistent/Inaccurate LC-MS/MS Results Assess Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) Start->Assess SamplePrep Optimize Sample Preparation (SPE/LLE) Assess->SamplePrep Matrix Effect Confirmed Chromatography Optimize Chromatographic Separation SamplePrep->Chromatography Inconsistency Persists End Accurate and Reproducible Quantification SamplePrep->End Successful InternalStandard Use Internal Standard (SIL-IS Recommended) Chromatography->InternalStandard Further Improvement Needed Chromatography->End Successful InternalStandard->End

Caption: A logical workflow for troubleshooting matrix effects in LC-MS/MS analysis.

Mitigation_Strategies cluster_Problem Problem cluster_Solutions Solutions cluster_Goal Goal Problem Matrix Effects (Ion Suppression/ Enhancement) SamplePrep Sample Preparation - SPE - LLE - Dilution Problem->SamplePrep Chromo Chromatography - Gradient Optimization - Column Selection Problem->Chromo Compensation Compensation - Stable Isotope IS - Analog IS Problem->Compensation Goal Reliable Quantification SamplePrep->Goal Chromo->Goal Compensation->Goal

Caption: Key strategies for mitigating matrix effects in LC-MS/MS.

References

Improving the resolution of C-glycosyl flavonoid isomers in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of C-glycosyl flavonoid isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of C-glycosyl flavonoid isomers.

Question: Why am I seeing poor resolution or co-elution of my C-glycosyl flavonoid isomers?

Answer:

Poor resolution of C-glycosyl flavonoid isomers is a common challenge due to their high structural similarity. Several factors in your chromatographic method can contribute to this issue. A systematic approach to troubleshooting is often the most effective strategy.

Initial Checks:

  • Column Integrity: Ensure your column is not old or contaminated. A decline in performance over time is expected. Flush the column with a strong solvent to remove potential contaminants.[1]

  • System Suitability: Verify that your chromatography system is performing optimally by running a standard mixture with known separation characteristics.

  • Sample Preparation: Inappropriate sample solvent can lead to peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[1]

Troubleshooting Workflow for Poor Resolution:

PoorResolution start Poor or No Resolution of Isomers check_column Step 1: Evaluate Stationary Phase start->check_column optimize_mobile Step 2: Optimize Mobile Phase start->optimize_mobile change_column Consider alternative stationary phases: - Phenyl-Hexyl - Pentafluorophenyl (PFP) - Chiral columns (for enantiomers) check_column->change_column If standard C18 is insufficient change_column->optimize_mobile adjust_ph Adjust pH (e.g., 2.5-4.0) with formic or acetic acid to suppress silanol (B1196071) interactions and alter ionization. optimize_mobile->adjust_ph change_organic Change organic modifier (Acetonitrile vs. Methanol). optimize_mobile->change_organic gradient_slope Decrease gradient slope for better separation of closely eluting peaks. optimize_mobile->gradient_slope optimize_temp Step 3: Adjust Temperature adjust_ph->optimize_temp change_organic->optimize_temp gradient_slope->optimize_temp temp_effect Increase temperature (e.g., 30-50°C) to decrease viscosity and improve efficiency. Note: May not improve all separations. optimize_temp->temp_effect flow_rate Step 4: Modify Flow Rate temp_effect->flow_rate flow_effect Decrease flow rate to increase interaction time with the stationary phase. flow_rate->flow_effect advanced_tech Step 5: Consider Advanced Techniques flow_effect->advanced_tech twoD_LC Two-Dimensional Liquid Chromatography (2D-LC) with heart-cutting for complex mixtures. advanced_tech->twoD_LC SFC Supercritical Fluid Chromatography (SFC) for faster separations with different selectivity. advanced_tech->SFC UPLC Ultra-Performance Liquid Chromatography (UPLC) with sub-2 µm particles for higher efficiency. advanced_tech->UPLC resolution_ok Resolution Improved twoD_LC->resolution_ok SFC->resolution_ok UPLC->resolution_ok

Caption: A workflow for troubleshooting poor resolution of C-glycosyl flavonoid isomers.

Question: My peaks for C-glycosyl flavonoids are tailing. What can I do to improve peak shape?

Answer:

Peak tailing can significantly impact resolution and quantification. The primary cause for tailing of flavonoids is often secondary interactions with the stationary phase.

  • Suppress Silanol Interactions: The hydroxyl groups on flavonoids can interact with residual silanol groups on the silica-based stationary phase. Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can suppress this interaction and improve peak shape.[1][2]

  • Check for Column Overload: Injecting a sample that is too concentrated can lead to peak tailing. Try diluting your sample or reducing the injection volume.[1]

  • Use a High-Purity, End-capped Column: Modern columns with high-purity silica (B1680970) and thorough end-capping have fewer free silanol groups, which can minimize tailing.[3]

Question: I am observing inconsistent retention times for my isomers between runs. What is the cause?

Answer:

Fluctuating retention times can make peak identification and quantification unreliable. The following factors are common causes:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[1]

  • Mobile Phase Instability: If your mobile phase contains buffers, ensure they are used within their effective pH range (pKa ± 1) to prevent pH drift.[3] Evaporation of the organic solvent component can also alter the mobile phase composition and affect retention.

  • Temperature Fluctuations: Small changes in ambient temperature can impact retention times. Using a column oven is crucial for maintaining a stable temperature and achieving reproducible results.[1]

  • HPLC Pump Issues: Inconsistent flow rates due to pump malfunctions, such as leaks or faulty check valves, will directly affect retention times. Regular maintenance of your HPLC system is essential.[1]

Frequently Asked Questions (FAQs)

1. What is the best type of chromatography for separating C-glycosyl flavonoid isomers?

While High-Performance Liquid Chromatography (HPLC) with a reversed-phase C18 column is a common starting point, more advanced techniques often provide better resolution for challenging isomer pairs.

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC systems use columns with sub-2 µm particles, leading to significantly higher peak efficiency and resolution compared to traditional HPLC.[4]

  • Two-Dimensional Liquid Chromatography (2D-LC): This technique is particularly useful for complex samples. A fraction containing the isomers of interest from the first dimension is transferred to a second column with a different selectivity for further separation.[5][6]

  • Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to LC and often provides faster separations.[7][8]

2. How do I choose the right column for my separation?

The choice of stationary phase is critical for resolving C-glycosyl flavonoid isomers.

  • C18 Columns: These are a good starting point, but not all C18 columns are the same. Look for columns with high carbon load and effective end-capping.

  • Phenyl-Hexyl Columns: These columns offer alternative selectivity through π-π interactions with the aromatic rings of the flavonoids.[3]

  • Pentafluorophenyl (PFP) Columns: PFP columns provide unique interactions, including dipole-dipole and charge-transfer interactions, which can be beneficial for separating isomers.[3]

  • Chiral Columns: For separating enantiomers of C-glycosyl flavonoids, a chiral stationary phase is necessary.[7]

3. What is the role of the mobile phase in improving resolution?

The mobile phase composition, including the organic modifier, additives, and pH, plays a crucial role in the separation.

  • Organic Modifier: Acetonitrile and methanol (B129727) are the most common organic modifiers. They have different selectivities, and trying both can be beneficial.

  • pH: The pH of the mobile phase can alter the ionization state of the phenolic hydroxyl groups on the flavonoids, which in turn affects their retention and selectivity. A low pH (e.g., with 0.1% formic acid) is often used to improve peak shape.[2]

  • Additives: Additives like formic acid or phosphoric acid are used to control the pH and suppress silanol interactions.[2][8]

4. Can mass spectrometry help in differentiating C-glycosyl flavonoid isomers?

Yes, mass spectrometry (MS) is a powerful tool for the identification and differentiation of isomers, especially when coupled with chromatography (LC-MS).

  • Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the parent ion, MS/MS can generate unique fragmentation patterns that can help distinguish between isomers. For example, the position of the glycosidic linkage can influence the relative abundance of fragment ions.[2]

  • Fragmentation Patterns: 6-C and 8-C glycosyl flavonoid isomers can sometimes be differentiated based on the relative intensities of their fragment ions. For instance, the 6-C-sugar residue may show greater fragmentation than the 8-C-sugar residue.[9][10]

Logical Relationship for Isomer Identification:

IsomerIdentification start Mixture of C-glycosyl flavonoid isomers lc_separation Chromatographic Separation (HPLC, UPLC, SFC) start->lc_separation ms_analysis Mass Spectrometry (ESI-MS) lc_separation->ms_analysis parent_ion Determine Parent Ion [M-H]- ms_analysis->parent_ion msms_fragmentation Tandem MS (MS/MS) Fragmentation parent_ion->msms_fragmentation fragment_analysis Analyze Fragmentation Pattern (e.g., neutral losses of 90, 120 Da) msms_fragmentation->fragment_analysis compare_fragments Compare relative abundance of diagnostic fragment ions fragment_analysis->compare_fragments isomer_differentiation Differentiate 6-C vs. 8-C isomers and other positional isomers compare_fragments->isomer_differentiation quantification Quantification using MRM/SRM isomer_differentiation->quantification final_result Identified and Quantified Isomers quantification->final_result

Caption: A logical workflow for the identification and differentiation of C-glycosyl flavonoid isomers using LC-MS.

Experimental Protocols

General HPLC Method for C-Glycosyl Flavonoid Isomer Separation

This protocol provides a starting point for developing a separation method. Optimization will likely be required for specific isomer pairs.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% (v/v) Formic acid in water.

    • B: Acetonitrile.

  • Gradient Elution:

    • 0-10 min: 10-20% B

    • 10-30 min: 20-35% B

    • 30-35 min: 35-50% B

    • 35-40 min: Hold at 50% B

    • 40-45 min: Return to initial conditions (10% B)

    • 45-55 min: Column equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detector at the lambda max of the flavonoids (typically around 270 nm and 340 nm).

  • Injection Volume: 10 µL.

Data Presentation

Table 1: Comparison of Chromatographic Conditions for C-Glycosyl Flavonoid Isomer Separation

ParameterHPLC Method 1[9]HPLC Method 2[11]UPLC Method[12]SFC Method[8]
Column Kromasil 100-5 C18 (250x4.6mm, 5µm)C18 (150x4.6mm, 3.5µm)Waters BEH C18 (100x2.1mm, 1.7µm)ZORBAX RX-SIL (150x4.6mm, 5µm)
Mobile Phase A AcetonitrileAcetonitrile0.2% Formic acid in waterSupercritical CO2
Mobile Phase B 0.1% Formic acid in waterBuffer (0.1% formic acid in 95% water-methanol)AcetonitrileMethanol with 0.1% phosphoric acid
Elution Mode GradientIsocratic (12:88 v/v)GradientGradient
Flow Rate 0.8 mL/min1.2 mL/min0.2 mL/minNot Specified
Temperature 35 °CNot Specified40 °C40 °C
Detection DAD (340 nm)Not SpecifiedTOF/MSDAD

Table 2: Example Retention Times for Common C-Glycosyl Flavonoid Isomers

CompoundIsomer PairRetention Time (min)[11]
IsoorientinLuteolin-6-C-glucoside9.23 ± 0.07
OrientinLuteolin-8-C-glucoside10.46 ± 0.09
VitexinApigenin-8-C-glucoside16.00 ± 0.13
IsovitexinApigenin-6-C-glucoside17.35 ± 0.10

References

Dealing with rotational isomers in NMR of C-glycosylflavones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with C-glycosylflavones and encountering challenges with their NMR spectra due to the presence of rotational isomers.

Troubleshooting Guides

Issue: My 1D NMR spectrum (¹H or ¹³C) of a C-glycosylflavone shows more signals than expected, with many peaks appearing as doublets.

Possible Cause: The duplication of signals in the NMR spectra of C-glycosylflavones is a well-documented phenomenon attributed to the presence of rotational isomers, or rotamers.[1][2][3][4][5] This arises from hindered rotation around the C-C single bond connecting the glycosyl moiety to the flavone (B191248) core.[1][5]

Troubleshooting Steps:

  • Variable-Temperature (VT) NMR: This is the most definitive method to confirm the presence of rotamers.[1][2][3] As the temperature is increased, the rate of rotation around the C-glycosidic bond increases. If the doubled signals coalesce into single peaks at higher temperatures, it confirms that they are from interconverting rotamers.[1][2][5]

  • 2D NMR Spectroscopy: Techniques like Temperature-dependent ROESY (T-ROESY) can provide evidence for the exchange between rotamers by showing cross-peaks between the signals of the two isomeric forms.[1][6]

  • Re-evaluate the Structure: While rotamers are a common cause, it's always prudent to double-check the proposed structure for any other potential sources of asymmetry or unexpected complexity.

Issue: Some peaks in my NMR spectrum are unusually broad, making interpretation difficult.

Possible Cause: Peak broadening can occur when the rate of interconversion between rotamers is on the NMR timescale.[7][8] At the coalescence temperature (Tc), the temperature at which two signals merge, the peaks will be at their broadest. Broadening can also be caused by poor sample preparation (e.g., insolubility, aggregation) or instrument issues (e.g., poor shimming).[9]

Troubleshooting Steps:

  • Adjust the Temperature: Acquiring the spectrum at a temperature significantly above or below the coalescence temperature will result in sharper signals. At lower temperatures, the exchange is slow, and two distinct sets of sharp signals should be observed. At higher temperatures, the exchange is fast, and a single set of sharp, averaged signals should be seen.[2][5]

  • Check Sample Concentration and Solubility: Ensure your sample is fully dissolved and not too concentrated, as this can lead to aggregation and broad peaks.[9] Experiment with different deuterated solvents to improve solubility.[9]

  • Instrument Shimming: Poor magnetic field homogeneity is a common cause of broad peaks. Ensure the instrument is properly shimmed before acquiring the spectrum.[9]

Frequently Asked Questions (FAQs)

Q1: Why do my C-glycosylflavone NMR spectra show doubled signals at room temperature?

A1: The doubling of signals in both ¹H and ¹³C NMR spectra of C-glycosylflavones at room temperature is typically due to the presence of two rotational isomers (rotamers) in solution.[1][2][3][4][5] The rotation around the C-glycosidic bond is restricted, leading to two distinct, slowly interconverting conformations that are observable on the NMR timescale.[1][5]

Q2: How can I confirm that the doubled signals are from rotamers and not from an impurity or a mixture of diastereomers?

A2: The most reliable method is to perform a variable-temperature (VT) NMR experiment.[1][2][3] If the doubled signals broaden and then coalesce into single peaks as the temperature is raised, this is strong evidence for the presence of rotamers.[1][2][5] Additionally, 2D NMR techniques like ROESY or EXSY can show exchange cross-peaks between the corresponding signals of the two rotamers.

Q3: What factors influence the rotational barrier in C-glycosylflavones?

A3: The primary factor is steric hindrance. Bulky substituents on the flavone core, particularly at the C-7 position, and the nature of the sugar moiety can significantly restrict rotation around the C-glycosidic bond.[2][5] For instance, C-glycosylflavones with a bulky substituent at C-7 tend to have higher rotational energy barriers.[2] Other factors such as solvent, temperature, hydrogen bonding, and π-stacking can also play a role, though often to a lesser extent.[5]

Q4: What is the significance of the coalescence temperature (Tc)?

A4: The coalescence temperature (Tc) is the temperature at which two exchanging signals merge into a single broad peak in a VT-NMR experiment.[1] This temperature, along with the chemical shift difference (Δν) between the two signals at a lower temperature, can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier using the Eyring equation.[1][2] This provides a quantitative measure of the stability of the rotamers.

Q5: Are these rotational isomers considered atropisomers?

A5: While rotational isomers, atropisomers are a specific type of rotamer where the rotational barrier is high enough to allow for the isolation of the individual isomers at room temperature (typically with a rotational energy barrier > 24 kcal/mol).[2][3] For most C-glycosylflavones studied, the energy barriers are lower than this threshold, meaning the rotamers are in rapid equilibrium and cannot be isolated under normal conditions.[2]

Data Presentation

Table 1: Variable-Temperature NMR Data for Selected C-Glycosylflavones

CompoundSolventMarker SignalΔν (Hz) at T (K)Tc (K)ΔG‡ (kcal/mol)Reference
SwertisinDMSO-d₆5-OH11.13 at 262321-[1]
EmbinoidinDMSO-d₆5-OH46.6 at 305356-[1]
VaccarinDMSO-d₆5-OH44.7 at 298353< 24[2]
Isovitexin-2”-O-arabinosideDMSO-d₆5-OH-303< 24[2]
SpinosinDMSO-d₆5-OH47.14 at 298353< 24[2]

Experimental Protocols

Protocol: Variable-Temperature (VT) ¹H-NMR Experiment for the Analysis of Rotational Isomers

Objective: To confirm the presence of rotational isomers and determine the coalescence temperature (Tc) and the free energy of activation (ΔG‡) for the rotation around the C-glycosidic bond.

Materials:

  • C-glycosylflavone sample

  • Deuterated NMR solvent (e.g., DMSO-d₆)

  • NMR spectrometer with variable-temperature capabilities

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of the C-glycosylflavone sample in the chosen deuterated solvent in an NMR tube.

  • Initial Spectrum Acquisition: Acquire a standard ¹H-NMR spectrum at room temperature (e.g., 298 K or 305 K).[1][2] Identify the pairs of signals corresponding to the two rotamers. The 5-OH proton signal is often a good marker due to its sharp signal and significant chemical shift difference between the rotamers.[1][2]

  • Low-Temperature Spectra: Cool the sample in the spectrometer to a lower temperature (e.g., 262 K) and acquire a spectrum.[1] This should result in sharper signals for the two distinct rotamers and will be used to determine the initial chemical shift difference (Δν).

  • Incremental Temperature Increase: Gradually increase the temperature of the sample in increments (e.g., 5-10 K). At each temperature, allow the sample to equilibrate for a few minutes before acquiring a new ¹H-NMR spectrum.

  • Observe Coalescence: Continue to increase the temperature and acquire spectra until the pair of signals for the chosen marker broadens and coalesces into a single peak. The temperature at which this occurs is the coalescence temperature (Tc).[1][2]

  • High-Temperature Spectra: Acquire at least one spectrum at a temperature significantly above Tc to observe the single, sharp, averaged signal.

  • Data Analysis:

    • Determine the chemical shift difference (Δν in Hz) between the two signals from a spectrum at a temperature well below Tc.[1][2]

    • Record the coalescence temperature (Tc in K).[1][2]

    • Calculate the rate constant for exchange (k) at the coalescence temperature using the equation: k = πΔν / √2.

    • Calculate the free energy of activation (ΔG‡) using the Eyring equation: ΔG‡ = -RTc ln(kh / kBTc), where R is the gas constant, k is the rate constant, h is Planck's constant, and kB is the Boltzmann constant.[1]

Visualizations

Rotamer_Interconversion Rotamer_A Rotamer A Rotamer_B Rotamer B Rotamer_A->Rotamer_B Rotation around C-glycosidic bond Rotamer_B->Rotamer_A Rotation around C-glycosidic bond

Caption: Interconversion between two rotamers of a C-glycosylflavone.

VT_NMR_Workflow cluster_0 Experimental Steps cluster_1 Data Analysis Start Start: Sample at Room Temp (Two sets of signals) Increase_T Increase Temperature Start->Increase_T Observe signal broadening Coalescence Coalescence Temperature (Tc) (Signals merge) Increase_T->Coalescence Above_Tc Temperature > Tc (One set of averaged signals) Coalescence->Above_Tc Calculate_dG Calculate ΔG‡ (Energy Barrier) Coalescence->Calculate_dG Use Tc and Δν

Caption: Workflow for a variable-temperature NMR experiment.

References

Enhancing the stability of Isoorientin-7-O-[6-sinapoyl]-glucoside for bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for enhancing the stability of Isoorientin-7-O-[6-sinapoyl]-glucoside during bioassay development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a phenolic compound, specifically an acylated C-glycosylflavone, that has been isolated from plants like barley.[1][2] Like many complex natural products, it is susceptible to degradation, which can impact the accuracy and reproducibility of bioassay results. The primary points of instability are the ester linkage of the sinapoyl group and, to a lesser extent, the flavonoid structure itself. Hydrolysis of the ester bond is a major degradation pathway.

Q2: What are the primary factors that cause degradation of this compound in a laboratory setting?

The stability of flavonoid glycosides is influenced by several factors:

  • pH: Flavonoids are generally more stable in acidic conditions (pH < 6).[3][4][5] Alkaline conditions can accelerate the hydrolysis of the ester bond and promote oxidative degradation of the flavonoid core.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis and oxidation.[3][5]

  • Presence of Metal Ions: Divalent metal ions, such as copper (Cu²⁺) and iron (Fe²⁺), can catalyze the oxidation of flavonoids.[5]

  • Oxidizing Agents: The presence of reactive oxygen species or oxidizing agents (e.g., hydrogen peroxide) can lead to degradation.[3]

  • Enzymes: Esterases or glycosidases present in some bioassay systems (e.g., cell lysates, serum-containing media) can cleave the sinapoyl group or the sugar moiety.

Q3: What are the likely degradation products I might see in my experiments?

The primary degradation pathway is the hydrolysis of the ester bond connecting the sinapoyl group to the glucose molecule. This would result in the formation of Isoorientin-7-O-glucoside and Sinapic Acid . Further degradation of the flavonoid structure under harsh conditions is possible but less common under typical bioassay conditions.

Troubleshooting Common Issues

Q1: My bioassay results are inconsistent. Could this be due to compound instability?

A: Yes, inconsistent results are a classic sign of compound degradation. If the compound degrades over the course of the experiment, its effective concentration will decrease, leading to variable biological effects.

  • Recommendation: Perform a stability study of the compound under your specific bioassay conditions (media, temperature, pH, incubation time). Use HPLC to quantify the amount of intact this compound at different time points.

Q2: I see new, unexpected peaks appearing in my HPLC chromatogram over time. What are they?

A: These are likely degradation products. The most probable initial degradation products are Isoorientin-7-O-glucoside and sinapic acid, resulting from the hydrolysis of the sinapoyl ester linkage.

  • Recommendation: If you have analytical standards for these compounds, you can confirm their identity by comparing retention times. Alternatively, LC-MS analysis can be used to identify the mass of the unknown peaks and confirm their structures.

Q3: How can I prepare my stock solutions and working solutions to maximize stability?

A: Proper solution preparation is critical for minimizing degradation before the experiment even begins.

  • Stock Solutions: Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO or ethanol, where flavonoids are generally more stable.[5] Aliquot into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare working solutions fresh for each experiment by diluting the stock solution into your aqueous bioassay buffer or media immediately before use. Avoid preparing large batches of aqueous working solutions for long-term storage.

Q4: What additives can I include in my bioassay medium to improve stability?

A: Several additives can help protect the compound during the experiment.

  • pH Buffering: Ensure your bioassay medium is buffered to a slightly acidic or neutral pH (ideally pH 6-7.4). Flavonoids are significantly less stable at pH values above 8.[4][5]

  • Antioxidants: The addition of ascorbic acid (Vitamin C) can help protect flavonoids from oxidative degradation.[6]

  • Metal Chelators: Including a metal chelator like ethylenediaminetetraacetic acid (EDTA) or citric acid can sequester metal ions that catalyze oxidation.[7]

Quantitative Stability Data

Table 1: Reaction Rate Constants (k) for the Degradation of a Flavonoid Precursor (Aspalathin) under Various Conditions

Temperature (°C)pHRate Constant (k) [mM/h]
10040.038
10060.223
12040.111
12060.448
13540.252
13560.771

Data adapted from a study on aspalathin (B600219) degradation kinetics, which is known to convert to flavones like isoorientin.[7] This demonstrates that degradation rates increase substantially with both rising temperature and pH.

Experimental Protocols

Protocol: Stability Assessment by Forced Degradation Study

This protocol outlines a forced degradation study to determine the stability of this compound under various stress conditions, as recommended by ICH guidelines.[2][8][9] The primary analytical technique is High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • This compound (high purity)

  • HPLC-grade acetonitrile, methanol (B129727), and water

  • Formic acid or orthophosphoric acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV/PDA detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Preparation of Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve the compound in methanol or DMSO.

  • Working Solution (100 µg/mL): Dilute the stock solution with a 50:50 mixture of methanol and water.

3. Forced Degradation Conditions: For each condition, place 1 mL of the working solution into a vial. Analyze samples at t=0 and subsequent time points (e.g., 2, 4, 8, 24, 48 hours). A target degradation of 5-20% is ideal.[9]

  • Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Keep at room temperature. (Base-catalyzed degradation is often rapid). After incubation, neutralize with an equivalent amount of 0.1 M HCl before injection.

  • Oxidative Degradation: Add 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Incubate the working solution at 60°C, protected from light.

  • Photolytic Degradation: Expose the working solution to a calibrated light source (as per ICH Q1B guidelines) at room temperature. Run a dark control in parallel.

  • Control Sample: Keep the working solution at 4°C, protected from light.

4. HPLC Method:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient elution is typically used for separating the parent compound from its degradation products.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program (Example):

    • 0-20 min: 30% B to 70% B

    • 20-22 min: 70% B to 100% B

    • 22-30 min: Hold at 100% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at the λmax of the compound (e.g., 280 nm and 320-365 nm for flavonoids).[10]

  • Injection Volume: 10-20 µL

5. Data Analysis:

  • Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.

  • Plot the percentage remaining versus time to observe the degradation trend.

  • Determine the retention times of any new peaks (degradation products) and calculate their peak areas to estimate their relative amounts.

Visualizations

G cluster_prep Preparation cluster_stress Stress Conditions (Incubate & Sample over Time) cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in DMSO) Work Prepare Working Solution (100 µg/mL) Stock->Work Acid Acidic (0.1M HCl, 60°C) Work->Acid Base Alkaline (0.1M NaOH, RT) Work->Base Oxid Oxidative (3% H2O2, RT) Work->Oxid Therm Thermal (60°C, Dark) Work->Therm Photo Photolytic (ICH Q1B Light) Work->Photo HPLC Inject on HPLC Acid->HPLC Base->HPLC Oxid->HPLC Therm->HPLC Photo->HPLC Data Analyze Data: - % Parent Remaining - Degradation Products HPLC->Data

Caption: Workflow for a forced degradation stability study.

G parent This compound prod1 Isoorientin-7-O-glucoside parent->prod1 Ester Hydrolysis prod2 Sinapic Acid parent->prod2 Ester Hydrolysis stress Stress Conditions (High pH, Temp, Enzymes) stress->parent Induces

Caption: Primary degradation pathway via ester hydrolysis.

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Effects of Barley Flavonoids: Saponarin, Lutonarin, and Isovitexin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of three prominent flavonoids found in barley: saponarin, lutonarin, and isovitexin (B1672635). The information presented is collated from various experimental studies to aid in the evaluation of their potential as therapeutic agents.

Quantitative Data Summary

The following table summarizes the available quantitative and semi-quantitative data on the anti-inflammatory effects of saponarin, lutonarin, and isovitexin. It is important to note that the data are derived from different studies and may not be directly comparable due to variations in experimental conditions.

FlavonoidAssayCell LineInflammatory StimulusKey FindingsReference
Saponarin Cytokine ExpressionRAW 264.7Lipopolysaccharide (LPS)Significantly inhibited the expression of TNF-α, IL-1β, iNOS, and COX-2 at 80 µM.[1][2][3]
Lutonarin Cytokine & Enzyme ExpressionRAW 264.7Lipopolysaccharide (LPS)Dose-dependently suppressed the upregulation of TNF-α, IL-6, iNOS, and COX-2 in a concentration range of 20-60 µM.[4][5][6]
Isovitexin Nitric Oxide (NO) ProductionRAW 264.7Lipopolysaccharide (LPS)Inhibited LPS-stimulated NO production with an IC50 value of 58.5 µM.[7][8]
Isovitexin NF-κB InhibitionNot specifiedNot specifiedExhibited good inhibition against NF-κB with an IC50 value of 18 µg/mL.[9]
Isovitexin iNOS InhibitionNot specifiedNot specifiedShowed moderate activity for iNOS inhibition with an IC50 of 21 µg/mL.[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies of barley flavonoids' anti-inflammatory effects.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: For experiments, cells are seeded in appropriate culture plates and allowed to adhere. They are then pre-treated with various concentrations of the test flavonoid (saponarin, lutonarin, or isovitexin) for a specified period (e.g., 1-4 hours) before being stimulated with an inflammatory agent, typically lipopolysaccharide (LPS) at a concentration of 1 µg/mL, for a further incubation period (e.g., 24 hours).

Measurement of Pro-inflammatory Mediators
  • Nitric Oxide (NO) Assay:

    • After cell treatment, the culture supernatant is collected.

    • The concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.

    • An equal volume of the supernatant is mixed with the Griess reagent (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

    • The nitrite concentration is determined from a standard curve prepared with sodium nitrite.

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines (TNF-α, IL-6, IL-1β):

    • The levels of pro-inflammatory cytokines in the cell culture supernatants are quantified using commercially available ELISA kits specific for each cytokine.

    • The assay is performed according to the manufacturer's instructions.

    • Briefly, the supernatants are added to wells of a microplate pre-coated with a capture antibody for the target cytokine.

    • After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.

    • A substrate solution is then added, and the resulting color development is measured spectrophotometrically.

    • The concentration of the cytokine is determined by comparison with a standard curve.

Western Blot Analysis for Signaling Pathway Proteins
  • Protein Extraction:

    • After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).

    • Cells are lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.

    • For nuclear protein extraction, a nuclear extraction kit is used according to the manufacturer's protocol.

    • The protein concentration is determined using a protein assay kit, such as the bicinchoninic acid (BCA) assay.

  • Gel Electrophoresis and Transfer:

    • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked with a blocking solution (e.g., 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • The membrane is then incubated with primary antibodies specific to the target proteins (e.g., iNOS, COX-2, p-IκBα, IκBα, p-p65, p65, p-ERK, ERK, p-p38, p38) overnight at 4°C.

    • After washing with TBST, the membrane is incubated with a secondary antibody conjugated to HRP.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The band intensities are quantified using densitometry software, and the expression of target proteins is often normalized to a loading control such as β-actin or GAPDH.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of saponarin, lutonarin, and isovitexin are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active activation Nucleus Nucleus NFkB_active->Nucleus translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes transcription Barley_Flavonoids Barley Flavonoids (Saponarin, Lutonarin, Isovitexin) Barley_Flavonoids->IKK inhibit

Caption: NF-κB Signaling Pathway Inhibition by Barley Flavonoids.

G Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activate Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response induce Barley_Flavonoids Barley Flavonoids (Saponarin, Isovitexin) Barley_Flavonoids->MAPK inhibit phosphorylation

Caption: MAPK Signaling Pathway Inhibition by Barley Flavonoids.

G Start Start Cell_Culture RAW 264.7 Cell Culture Start->Cell_Culture Pretreatment Pre-treatment with Barley Flavonoids Cell_Culture->Pretreatment Stimulation Stimulation with LPS Pretreatment->Stimulation Incubation Incubation Stimulation->Incubation Data_Collection Data Collection Incubation->Data_Collection NO_Assay Nitric Oxide Assay (Griess Reagent) Data_Collection->NO_Assay ELISA Cytokine ELISA (TNF-α, IL-6, etc.) Data_Collection->ELISA Western_Blot Western Blot (NF-κB, MAPK pathways) Data_Collection->Western_Blot End End NO_Assay->End ELISA->End Western_Blot->End

Caption: Experimental Workflow for Assessing Anti-inflammatory Effects.

References

A Comparative Guide to the Validation of Analytical Methods for Isoorientin-7-O-[6-sinapoyl]-glucoside Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of bioactive compounds is a cornerstone of natural product research and drug development. Isoorientin-7-O-[6-sinapoyl]-glucoside, a phenolic compound isolated from sources like barley leaves, has garnered interest for its potential biological activities.[1][2] This guide provides a comparative overview of a validated High-Performance Liquid Chromatography (HPLC) method and an alternative Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the analysis of this compound. The information presented is synthesized from established methodologies for the analysis of similar flavonoid glycosides.

Method 1: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

HPLC-DAD is a robust and widely used technique for the quantification of flavonoids and their glycosides in various matrices.[3] The method's validation ensures its suitability for its intended purpose, providing confidence in the generated results.[4]

Experimental Protocol: HPLC-DAD

A typical HPLC-DAD method for the analysis of this compound would be developed and validated as follows:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for flavonoid analysis.[5][6]

    • Mobile Phase: A gradient elution is typically employed to achieve good separation of complex plant extracts. A common mobile phase consists of Solvent A (e.g., 0.1% phosphoric acid in water) and Solvent B (acetonitrile).[7]

    • Flow Rate: A flow rate of 1.0 mL/min is standard for many HPLC applications.[6]

    • Column Temperature: The column is typically maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.[7]

    • Injection Volume: A 10 µL injection volume is a common starting point.[7]

    • Detection Wavelength: The DAD would be set to monitor at the maximum absorbance wavelength of this compound, likely around 330-350 nm, which is characteristic for this class of compounds.

Validation Parameters

The HPLC method would be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4]

Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_planning Planning Phase cluster_execution Experimental Phase cluster_documentation Documentation Phase define_scope Define Validation Scope select_params Select Validation Parameters define_scope->select_params Defines necessary tests prep_solutions Prepare Standard and Sample Solutions select_params->prep_solutions Guides experiment preparation perform_experiments Perform Validation Experiments prep_solutions->perform_experiments Provides materials for testing compile_report Compile Validation Report perform_experiments->compile_report Generates raw data final_approval Final Method Approval compile_report->final_approval Summarizes findings for review

References

A Comparative Guide to Flavonoid Profiles in Diverse Barley Cultivars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the flavonoid content in various barley ( Hordeum vulgare L.) cultivars, offering valuable insights for nutritional improvement, functional food development, and breeding programs. Flavonoids are a diverse group of polyphenolic compounds recognized for their antioxidant, anti-inflammatory, and other health-promoting properties.[1][2] Understanding the genetic variability of these compounds across different barley genotypes is crucial for harnessing their full potential.[1]

Quantitative Comparison of Flavonoid Content

The flavonoid composition, including key compounds such as catechins, myricetin, quercetin (B1663063), and kaempferol, varies significantly among different barley genotypes.[1][2][3] The following tables summarize the quantitative data from recent studies, highlighting the diversity in flavonoid profiles.

Table 1: Flavonoid Content in Various Barley Genotypes (µg/g)

Genotype/VarietyCatechin (B1668976)MyricetinQuercetinKaempferolTotal FlavonoidsReference
Normal Barley 21.85Not DetectedNot Detected26.6548.50[4]
Unhulled Purple Barley 9.05Not Detected24.3536.0069.40[4]
Hulled Purple Barley 17.2214.0460.9832.56124.8[4]
Yundamai2 High GCA----[3]
Baodamai6 -High GCA--High GCA[3]
Supi4 Barley 20.01High GCA--High GCA*[3][5]
S500 9.32----[3]
V1 42.894-High Content-Dominated[1][2]
V2 47.104----[1]
V4 45.204-High Content-Dominated[1][2]
V7 -Best Performer---[2]
V18 -Best Performer-Highest Content-[2]

*GCA (General Combining Ability) indicates a genotype's potential to produce superior offspring with higher flavonoid content in hybrid combinations.[3]

Table 2: Total Flavonoid Content in Different Colored Barley Varieties (mg/100g DW)

Barley ColorTotal FlavonoidsReference
Purple 47.08 ± 6.17[6]
Black 45.53 ± 4.56[6]
Blue 38.47 ± 2.97[6]
Yellow 38.04 ± 4.34[6]

Experimental Protocols

The following methodologies are commonly employed for the analysis of flavonoid profiles in barley.

Sample Preparation and Extraction
  • Grinding: Dried barley seeds are ground into a fine powder.

  • Extraction: Approximately 1 gram of the ground sample is subjected to ultrasonic extraction with a methanol (B129727) solution for 30 minutes.[3] Alternative solvents such as 50% acetone (B3395972) and 80% ethanol (B145695) have also been used, with varying efficiencies for different flavonoid classes.[7]

  • Filtration and Concentration: The resulting extract is filtered. The filtrate is then evaporated to dryness, and the residue is redissolved in a suitable solvent like double-distilled water or methanol for further analysis.[3]

Quantification of Total Flavonoids (Spectrophotometric Method)

A common method for determining total flavonoid content involves the following steps:[8][9]

  • An aliquot of the sample extract is mixed with distilled water.

  • Reagents such as 10% aluminum chloride (AlCl₃) and 1N sodium hydroxide (B78521) (NaOH) are added to the mixture.

  • The absorbance of the resulting solution is measured at 510 nm using a spectrophotometer.

  • A standard curve, typically using catechin or quercetin, is prepared to quantify the total flavonoid content, expressed as catechin equivalents (CE) or quercetin equivalents (QE).[7][9]

Identification and Quantification of Individual Flavonoids (HPLC)

High-Performance Liquid Chromatography (HPLC) is a precise technique for separating and quantifying individual flavonoid compounds.[1][2][4]

  • Chromatographic System: An HPLC system equipped with a suitable column (e.g., C18) is used.

  • Mobile Phase: A gradient of solvents, typically involving acidified water and acetonitrile, is employed to separate the different flavonoid compounds.

  • Detection: A UV-Vis or Diode Array Detector (DAD) is used to detect the flavonoids as they elute from the column. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for more definitive identification.[10]

  • Quantification: The concentration of each flavonoid is determined by comparing its peak area to that of a known standard.

Flavonoid Biosynthesis Pathway in Barley

The biosynthesis of flavonoids in barley is a well-studied branch of the phenylpropanoid pathway.[3][11] It involves a series of enzymatic reactions that lead to the production of various flavonoid classes. Mutations in the genes encoding these enzymes can lead to altered flavonoid profiles.[12] The pathway is transcriptionally regulated by factors such as MYB-type transcription factors.[13]

Flavonoid_Biosynthesis_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H Coumaroyl_CoA Coumaroyl_CoA p_Coumaric_acid->Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin_chalcone Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Apigenin Apigenin (Flavone) Naringenin->Apigenin FNS Eriodictyol Eriodictyol Dihydroquercetin Dihydroquercetin Eriodictyol->Dihydroquercetin F3H Kaempferol Kaempferol (Flavonol) Dihydrokaempferol->Kaempferol FLS Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin DFR Quercetin Quercetin (Flavonol) Dihydroquercetin->Quercetin FLS Catechin Catechin (Flavan-3-ol) Leucocyanidin->Catechin LAR Anthocyanidins Anthocyanidins Leucocyanidin->Anthocyanidins ANS

Caption: Simplified flavonoid biosynthesis pathway in barley.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of flavonoid profiles in different barley cultivars.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Interpretation Barley_Cultivars Barley Cultivars Grinding Grinding of Grains Barley_Cultivars->Grinding Extraction Ultrasonic Extraction (e.g., Methanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Evaporation & Redissolution Filtration->Concentration Total_Flavonoids Total Flavonoid Assay (Spectrophotometry) Concentration->Total_Flavonoids HPLC_Analysis HPLC / LC-MS Analysis Concentration->HPLC_Analysis Statistical_Analysis Statistical Analysis (e.g., ANOVA) Total_Flavonoids->Statistical_Analysis Quantification Quantification of Individual Flavonoids HPLC_Analysis->Quantification Quantification->Statistical_Analysis Comparison Comparative Analysis of Flavonoid Profiles Statistical_Analysis->Comparison

Caption: Workflow for barley flavonoid analysis.

References

A Comparative Analysis of Isoorientin-7-O-[6-sinapoyl]-glucoside and Trolox Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant activity of Isoorientin-7-O-[6-sinapoyl]-glucoside and the well-established antioxidant standard, Trolox. While direct comparative studies on this compound are limited, this document synthesizes available data on closely related isoorientin (B1672268) derivatives and the broader class of flavonoid glycosides to offer valuable insights for research and development.

Executive Summary

Isoorientin and its glycosides, a class of naturally occurring flavonoids, are gaining attention for their potent antioxidant properties. This guide delves into the available scientific literature to compare their antioxidant capacity against Trolox, a synthetic, water-soluble analog of vitamin E widely used as a benchmark in antioxidant assays. The comparison is based on common in vitro antioxidant assays, and this guide provides detailed protocols for their execution. Furthermore, it explores the underlying mechanism of action by visualizing the Keap1-Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress that is modulated by isoorientin.

Quantitative Data Comparison

CompoundAssayResultReference
Isoorientin-6"-O-glucoside DPPH Radical ScavengingMore potent than Trolox[1]
Trolox DPPH Radical ScavengingStandard Antioxidant[1]

Note: This table highlights the superior DPPH radical scavenging activity of an isoorientin glycoside compared to Trolox. Further studies are warranted to establish a direct quantitative comparison for this compound using various antioxidant assays such as ORAC and ABTS, with results expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Experimental Protocols

Accurate and reproducible assessment of antioxidant activity is paramount. The following are detailed protocols for two of the most widely used in vitro antioxidant capacity assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically.

Procedure:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in an amber bottle at 4°C.

    • Prepare a stock solution of the test compound (e.g., this compound) and the standard (Trolox) in methanol at a concentration of 1 mg/mL.

    • Prepare a series of dilutions of the test compound and Trolox in methanol.

  • Assay:

    • In a 96-well microplate, add 100 µL of each dilution of the test compound or standard.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, use 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound or standard.

    • The results are typically expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically.

Procedure:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a stock solution of the test compound and Trolox in a suitable solvent.

    • Prepare a series of dilutions of the test compound and Trolox.

  • Assay:

    • In a 96-well microplate, add 20 µL of each dilution of the test compound or standard.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement:

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

    • The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the equivalent antioxidant activity to a 1 mM concentration of the substance under investigation.

Signaling Pathway and Mechanism of Action

The antioxidant effects of many flavonoids, including isoorientin, are not solely due to direct radical scavenging but also through the modulation of cellular signaling pathways that control the expression of antioxidant enzymes. A key pathway in this process is the Keap1-Nrf2 signaling pathway.

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. When cells are exposed to oxidative stress or to inducers like isoorientin, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's intrinsic antioxidant defenses.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isoorientin This compound Keap1_Nrf2 Keap1-Nrf2 Complex Isoorientin->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Maf Maf Maf->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: The Keap1-Nrf2 signaling pathway activated by Isoorientin.

Conclusion

While direct comparative data for this compound against Trolox is yet to be established, the available evidence for a closely related compound, Isoorientin-6"-O-glucoside, suggests a potent antioxidant capacity. The provided experimental protocols offer a standardized approach for researchers to conduct their own comparative analyses. Furthermore, the elucidation of the Keap1-Nrf2 signaling pathway provides a mechanistic framework for understanding the cytoprotective effects of isoorientin derivatives beyond direct radical scavenging. This guide serves as a valuable resource for scientists and professionals in the field of drug discovery and development, highlighting the potential of this compound as a promising natural antioxidant.

References

The Impact of Acylation on Flavonoid Glycosides: A Structure-Activity Relationship Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The addition of an acyl group to the sugar moiety of flavonoid glycosides can significantly alter their physicochemical properties and biological activities. This guide provides a comparative analysis of acylated and non-acylated flavonoid glycosides, supported by experimental data, to elucidate their structure-activity relationships. Understanding these relationships is crucial for the targeted design and development of novel therapeutic agents with enhanced efficacy.

Introduction to Acylated Flavonoid Glycosides

Flavonoids are a diverse group of polyphenolic compounds found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and enzyme inhibitory effects. In nature, flavonoids often exist as glycosides, where a sugar molecule is attached to the flavonoid aglycone. Acylation, the process of adding an acyl group (such as acetyl, coumaroyl, or feruloyl) to this sugar moiety, is a common modification. This structural change generally increases the lipophilicity of the flavonoid glycoside, which can lead to improved bioavailability and enhanced interaction with cellular targets.[1]

Comparative Biological Activities: Acylated vs. Non-Acylated Flavonoid Glycosides

The introduction of an acyl group can have a profound impact on the biological efficacy of flavonoid glycosides. The following sections and tables summarize the comparative data for key biological activities.

Anticancer Activity

Acylation has been shown to significantly enhance the anticancer properties of certain flavonoid glycosides. This is often attributed to increased cellular uptake and improved metabolic stability.[2]

Table 1: Comparative Anticancer Activity (IC50 values in µM)

Flavonoid GlycosideAcylated DerivativeCancer Cell LineIC50 (µM) - Non-AcylatedIC50 (µM) - AcylatedReference
Quercetin4-O-Acetylquercetin (4Ac-Q)MCF-7 (Breast)7337[2][3]
Quercetin4-O-Acetylquercetin (4Ac-Q)MDA-MB-231 (Breast)8548[2][3]
Kaempferol (B1673270)4-O-Acetylkaempferol (4Ac-K)MDA-MB-231 (Breast)46.733.6[4]
Kaempferol4-O-Acetylkaempferol (4Ac-K)HCT-116 (Colon)34.8528.53[4]
Kaempferol4-O-Acetylkaempferol (4Ac-K)HepG2 (Liver)33.3823.2[4]
Quercetin5-O-Acetylquercetin (5Ac-Q)HCT-116 (Colon)23.4515.66[4]
Quercetin5-O-Acetylquercetin (5Ac-Q)HepG2 (Liver)28.1615.5[4]
Enzyme Inhibitory Activity

The effect of acylation on enzyme inhibition is highly dependent on the specific enzyme and the structure of the flavonoid. In some cases, acylation can enhance inhibitory activity, while in others, it may decrease it.

Table 2: Comparative Enzyme Inhibitory Activity (IC50 values in µM)

EnzymeFlavonoid GlycosideAcylated DerivativeIC50 (µM) - Non-AcylatedIC50 (µM) - AcylatedReference
Xanthine (B1682287) OxidaseNaringinNaringin Octanoate>250110.35[3][5]
Xanthine OxidaseNaringinNaringin Decanoate>250117.51[3][5]
α-GlucosidasePelargonidin 3-sophoroside-5-glucosideDiacylated Pelargonidin 3-sophoroside-5-glucoside>20060[6]
Antioxidant and Anti-inflammatory Activities

While comprehensive comparative IC50 data for antioxidant and anti-inflammatory activities are less consistently reported in tabular format, the general consensus in the literature is that acylation often enhances these properties. For instance, acylation of kaempferol 3-O-β-D-glucopyranoside with hydroxycinnamoyl groups was found to enhance its free radical scavenging capability.[7] Similarly, acylated anthocyanins have demonstrated improved anti-inflammatory effects.

Signaling Pathway Modulation

Acylated flavonoid glycosides can exert their biological effects by modulating key cellular signaling pathways, such as the NF-κB and MAPK pathways, which are critically involved in inflammation and cancer.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Some acylated flavonoids have been shown to inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.

MAPK_Pathway Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription_Factors ERK->Transcription_Factors activates Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Acylated_Flavonoid Acylated Flavonoid Glycoside Acylated_Flavonoid->Raf inhibits Acylated_Flavonoid->MEK inhibits DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH solution add_dpph Add DPPH solution to each well prep_dpph->add_dpph prep_samples Prepare serial dilutions of test compounds add_samples Add samples to 96-well plate prep_samples->add_samples add_samples->add_dpph incubate Incubate in dark for 30 min add_dpph->incubate measure_abs Measure absorbance at 517 nm incubate->measure_abs calculate Calculate % inhibition and IC50 value measure_abs->calculate MTT_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis seed_cells Seed cells in 96-well plate incubate_cells Incubate overnight seed_cells->incubate_cells add_compounds Treat cells with test compounds incubate_cells->add_compounds incubate_treatment Incubate for 24-72 hours add_compounds->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Dissolve formazan crystals incubate_mtt->solubilize measure_abs Measure absorbance at 570 nm solubilize->measure_abs calculate Calculate % viability and IC50 value measure_abs->calculate XO_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare enzyme, substrate, and inhibitor solutions mix_reagents Mix buffer, substrate, and inhibitor in plate prep_reagents->mix_reagents start_reaction Initiate reaction with xanthine oxidase mix_reagents->start_reaction measure_abs Monitor absorbance at 295 nm start_reaction->measure_abs calculate Calculate reaction rates, % inhibition, and IC50 measure_abs->calculate

References

The Dichotomy of Antioxidant Power: A Comparative Guide to In Vitro and In Vivo Efficacy of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The assessment of antioxidant capacity is a critical step in the evaluation of phenolic compounds for their potential health benefits and therapeutic applications. However, a significant disparity often exists between the antioxidant activity observed in a test tube (in vitro) and the actual effects within a living organism (in vivo). This guide provides an objective comparison of in vitro and in vivo antioxidant capacity of phenolic compounds, supported by experimental data and detailed methodologies, to aid researchers in navigating this complex relationship.

Understanding the In Vitro vs. In Vivo Landscape

In vitro antioxidant assays are rapid, cost-effective, and useful for initial screening of compounds. They typically measure the ability of a substance to scavenge free radicals or reduce oxidized species in a controlled chemical environment.[1][2] Common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity) assays.[3][4][5] The Cellular Antioxidant Activity (CAA) assay offers a more biologically relevant in vitro model by assessing antioxidant activity within a cell culture system.[6][7][8]

However, the promising antioxidant potential displayed in vitro does not always translate to in vivo efficacy.[9][10] This discrepancy is largely due to factors such as bioavailability, metabolism, and the complex interplay of physiological systems within a living organism.[11][12][13] In vivo studies, typically conducted in animal models, provide a more holistic understanding of a compound's antioxidant effects by measuring biomarkers of oxidative stress and the activity of endogenous antioxidant enzymes.[14][15]

Quantitative Comparison of Antioxidant Capacity

The following tables summarize quantitative data from studies that have directly compared the in vitro and in vivo antioxidant capacity of prominent phenolic compounds.

Table 1: In Vitro vs. In Vivo Antioxidant Capacity of Quercetin (B1663063)

Assay/ParameterIn Vitro ResultIn Vivo Model & BiomarkerIn Vivo Result
DPPH Radical Scavenging Potent scavenging activity[16]d-galactose-treated miceIncreased serum T-AOC, SOD, CAT, and GSH-Px levels; Decreased MDA and NO levels[17][18]
ABTS Radical Scavenging Strong scavenging activity[17][18]d-galactose-treated miceRestored mRNA expression of liver GSH-Px1, CAT, SOD1, and SOD2[17][18]
FRAP High reducing powerVitamin E deficient ratsDid not significantly affect indices of lipid peroxidation and tissue damage compared to dα-tocopherol[9]
Cellular Antioxidant Activity (CAA) High CAA value, indicating significant intracellular antioxidant activity[6][7]Healthy human volunteersIncreased plasma antioxidant capacity but did not alter basal or LPS-induced TNF-α levels[19]

Table 2: In Vitro vs. In Vivo Antioxidant Capacity of Resveratrol

Assay/ParameterIn Vitro ResultIn Vivo Model & BiomarkerIn Vivo Result
DPPH Radical Scavenging Moderate scavenging activityAnimal modelsDemonstrates antioxidant effects, though bioavailability is low[20][21]
ORAC High ORAC valueAnimal modelsIn vivo efficacy may be attributed to metabolites rather than the parent compound[20][21]
Inhibition of Lipid Peroxidation Effectively inhibits lipid peroxidation in vitro[22]Animal modelsProtects against oxidative stress-induced damage[23]

Table 3: In Vitro vs. In Vivo Antioxidant Capacity of Green Tea Catechins (e.g., EGCG)

Assay/ParameterIn Vitro ResultIn Vivo Model & BiomarkerIn Vivo Result
DPPH Radical Scavenging EGCG shows very strong scavenging activity[24][25]RatsIncreased total plasma antioxidant capacity[24]
FRAP High ferric reducing power[24]HumansConsumption of green tea increases plasma antioxidant potential[26]
Inhibition of LDL Oxidation Effectively prevents LDL oxidation in vitro[26]Animal and human studiesAssociated with improved markers of cardiovascular health

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Assay Protocols

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[8][27][28]

  • Procedure:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol (B145695).[28]

    • Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid).

    • Add a fixed volume of the DPPH solution to each concentration of the test compound and the standard.[27]

    • Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).[27][28]

    • Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.[27][28]

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample.

    • Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[28]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[9][11]

  • Procedure:

    • Generate the ABTS•+ solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[11]

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[9]

    • Add a specific volume of the diluted ABTS•+ solution to various concentrations of the test compound and a standard (e.g., Trolox).

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[3][29]

    • Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).

3. FRAP (Ferric Reducing Antioxidant Power) Assay

  • Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[12][14][30]

  • Procedure:

    • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[14][31]

    • Warm the FRAP reagent to 37°C.

    • Add a small volume of the test sample or standard (e.g., FeSO₄) to the FRAP reagent.

    • After a specified incubation time (e.g., 4 minutes), measure the absorbance at 593 nm.[30]

    • The antioxidant capacity is determined by comparing the change in absorbance of the sample to that of a standard curve prepared with known concentrations of Fe²⁺.

4. ORAC (Oxygen Radical Absorbance Capacity) Assay

  • Principle: This assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a fluorescent probe (e.g., fluorescein) caused by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[2][7][32] The antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).

  • Procedure:

    • In a black 96-well microplate, add the fluorescent probe solution (e.g., fluorescein) to each well.[7]

    • Add the test sample or a standard antioxidant (e.g., Trolox) to the wells.[2]

    • Incubate the plate at 37°C.[2]

    • Initiate the reaction by adding the AAPH solution.[32]

    • Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[33]

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample.

    • The ORAC value is expressed as Trolox equivalents.

5. Cellular Antioxidant Activity (CAA) Assay

  • Principle: The CAA assay measures the ability of antioxidants to prevent the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin (DCFH), to the highly fluorescent dichlorofluorescein (DCF) within live cells, typically human hepatocarcinoma HepG2 cells.[34][35]

  • Procedure:

    • Seed HepG2 cells in a 96-well microplate and grow to confluence.[36]

    • Wash the cells and incubate them with the DCFH-DA probe and the test compound or quercetin (as a standard).[36]

    • After incubation, wash the cells to remove the extracellular probe and compound.

    • Add a peroxyl radical initiator, AAPH, to induce oxidative stress.[34][35]

    • Measure the fluorescence intensity over time using a microplate reader.

    • Quantify the antioxidant activity by calculating the area under the fluorescence curve and express the results as quercetin equivalents (QE).[36]

In Vivo Antioxidant Capacity Assessment Protocol (General)
  • Principle: This involves inducing oxidative stress in an animal model and then administering the phenolic compound to assess its ability to mitigate the damage by measuring various biomarkers.[15][37]

  • Procedure:

    • Animal Model: Select an appropriate animal model (e.g., rats or mice) and induce oxidative stress using agents like D-galactose or by creating a disease model (e.g., diabetes).[17][18]

    • Treatment: Administer the phenolic compound orally or via injection for a specified duration.

    • Sample Collection: At the end of the treatment period, collect blood and tissue samples (e.g., liver, kidney, brain).

    • Biomarker Analysis:

      • Lipid Peroxidation: Measure malondialdehyde (MDA) levels in plasma and tissue homogenates using the thiobarbituric acid reactive substances (TBARS) assay.

      • Antioxidant Enzyme Activity: Measure the activity of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) in tissue homogenates using commercially available kits or standard spectrophotometric methods.

      • Total Antioxidant Capacity (T-AOC): Measure the overall antioxidant capacity of the plasma or tissue homogenates using assays like FRAP or ABTS.[17][18]

    • Data Analysis: Compare the biomarker levels and enzyme activities in the treated groups with the control and oxidative stress model groups to determine the in vivo antioxidant effect.

Signaling Pathways in In Vivo Antioxidant Action

Phenolic compounds often exert their in vivo antioxidant effects not just by direct radical scavenging, but also by modulating cellular signaling pathways that control the expression of endogenous antioxidant and cytoprotective enzymes.[10][38] Two of the most important pathways are the Nrf2-ARE and NF-κB pathways.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes through a cis-acting element known as the Antioxidant Response Element (ARE).[10][13] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. However, upon exposure to oxidative stress or electrophilic compounds, including many phenolic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, initiating the transcription of genes encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).[17][38]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In response to oxidative stress, NF-κB is activated and promotes the expression of pro-inflammatory genes. Many phenolic compounds have been shown to inhibit the activation of NF-κB, thereby reducing inflammation and the associated oxidative damage.[17]

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment invitro_assays DPPH, ABTS, FRAP, ORAC, CAA Assays invitro_data IC50, TEAC, FRAP values, ORAC units, CAA values invitro_assays->invitro_data comparison Comparative Analysis invitro_data->comparison animal_model Animal Model (e.g., Oxidative Stress Induced) treatment Phenolic Compound Administration animal_model->treatment biomarkers Biomarker Analysis (MDA, SOD, CAT, GPx) treatment->biomarkers biomarkers->comparison phenolic_compound Phenolic Compound phenolic_compound->invitro_assays phenolic_compound->animal_model

Caption: General experimental workflow for comparing the in vitro and in vivo antioxidant capacity of phenolic compounds.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus phenolic Phenolic Compounds keap1_nrf2 Keap1-Nrf2 Complex phenolic->keap1_nrf2 induces dissociation ros Oxidative Stress (ROS) ros->keap1_nrf2 induces dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free nrf2_nuc Nrf2 nrf2_free->nrf2_nuc translocation are ARE (Antioxidant Response Element) nrf2_nuc->are binds to antioxidant_genes Antioxidant & Cytoprotective Gene Expression (HO-1, NQO1, GSTs) are->antioxidant_genes activates transcription

Caption: Activation of the Nrf2-ARE signaling pathway by phenolic compounds to enhance endogenous antioxidant defenses.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus phenolic Phenolic Compounds ikk IKK phenolic->ikk inhibits ros_nfkb Oxidative Stress (ROS) ros_nfkb->ikk activates ikb_nfkb IκB-NF-κB Complex nfkb_free NF-κB ikb_nfkb->nfkb_free nfkb_nuc NF-κB nfkb_free->nfkb_nuc translocation ikk->ikb_nfkb phosphorylates IκB inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) nfkb_nuc->inflammatory_genes activates transcription

Caption: Inhibition of the NF-κB signaling pathway by phenolic compounds, leading to reduced inflammation and oxidative stress.

Conclusion

The evaluation of the antioxidant capacity of phenolic compounds requires a multi-faceted approach. While in vitro assays provide valuable preliminary data on the chemical antioxidant potential, they are not sufficient to predict in vivo efficacy. The bioavailability and metabolism of phenolic compounds significantly influence their activity in a biological system. Therefore, a comprehensive assessment should integrate data from a battery of in vitro assays with well-designed in vivo studies. Understanding the modulation of key signaling pathways like Nrf2-ARE and NF-κB by phenolic compounds further elucidates their mechanisms of action and their potential for therapeutic intervention in oxidative stress-related diseases. This guide serves as a resource for researchers to critically evaluate and compare the antioxidant properties of phenolic compounds, ultimately facilitating the development of effective antioxidant-based therapies.

References

Cross-Validation of Analytical Methods for Flavonoid Quantification: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of drug development and scientific research, the accurate quantification of flavonoids is paramount. These polyphenolic compounds, abundant in plants, are lauded for their diverse biological activities, including antioxidant and anti-inflammatory properties. The choice of analytical methodology directly impacts the reliability and reproducibility of experimental data. This guide provides a comprehensive cross-validation of commonly employed analytical techniques for flavonoid quantification, offering a comparative analysis of their performance, supported by experimental data and detailed protocols.

Quantitative Performance Comparison

The selection of an analytical method hinges on a variety of factors, including sensitivity, accuracy, precision, and throughput. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are among the most prevalent techniques for flavonoid analysis. Spectrophotometric methods, while simpler, are often used for the determination of total flavonoid content. Below is a summary of key performance parameters for these methods.

Table 1: Comparison of Chromatographic Methods for Flavonoid Quantification

Validation ParameterHPLC-UV/PDAUPLC-MS/MS
Linearity (Range) 5 - 500 µg/mL[1]0.04 - 40 µg/mL[2]
Correlation Coefficient (r²) > 0.99[1]≥ 0.99[2]
Limit of Detection (LOD) 0.075 µg/mL (Quercetin)[3]0.06 - 0.40 µg/mL[2]
Limit of Quantification (LOQ) 1.3 µg/mL[1]0.12 - 1.20 µg/mL[2]
Accuracy (% Recovery) 82 - 98%[1]98.07 - 102.15% (Quercetin)[3]
Precision (% RSD) ≤ 5.29% (Intra- and Inter-day)[1]< 10% (Intra- and Inter-day)[2]

Table 2: Performance of Spectrophotometric Methods for Total Flavonoid Content

Validation ParameterAluminum Chloride (AlCl₃) Method
Linearity (r²) High determination coefficients reported[4][5]
Limit of Detection (LOD) Reasonably low LODs reported[4][5]
Limit of Quantification (LOQ) Reasonably low LOQs reported[4][5]
Precision Within acceptable ranges[4][5]
Accuracy Within acceptable ranges[4][5]

Experimental Protocols

Detailed and robust experimental protocols are the bedrock of reproducible scientific research. Below are representative methodologies for the quantification of flavonoids using HPLC and UPLC-MS.

High-Performance Liquid Chromatography (HPLC) Method for Flavonoid Quantification

This protocol is adapted from a validated method for the determination of flavonoids in a crude plant extract.[6]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Stationary Phase: A C18 reversed-phase column (e.g., 250 x 4.0 mm i.d., 5 µm particle size) is commonly used.[6]

  • Mobile Phase: A gradient elution is typically employed using a mixture of an acidified aqueous solution (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol (B129727).

  • Flow Rate: A typical flow rate is 0.8 to 1.0 mL/min.[3][6]

  • Detection: Detection is performed at a wavelength corresponding to the maximum absorbance of the target flavonoids, often around 356 nm or 370 nm.[3][6]

  • Sample Preparation:

    • Air-dry and mill plant material to a fine powder.

    • Extract a known weight of the powdered sample (e.g., 0.2-0.5 grams) with a suitable solvent like methanol or acetone, often aided by ultrasonication for about 30 minutes.[1]

    • Centrifuge the mixture and collect the supernatant.

    • Filter the supernatant through a 0.2 or 0.45 µm syringe filter before injection into the HPLC system.

  • Quantification: Create a calibration curve using external standards of the flavonoids of interest (e.g., rutin, quercetin, kaempferol) at various concentrations.[3][6] The concentration of the flavonoids in the sample is then determined by comparing their peak areas to the calibration curve.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Method for Flavonoid Profiling and Quantification

This protocol outlines a general approach for the comprehensive analysis of flavonoids in plant tissues.[7][8]

  • Instrumentation: A UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • Stationary Phase: A sub-2 µm particle size C18 column (e.g., Acquity HSS T3, 100 mm × 2.1 mm, 1.8 µm) is characteristic of UPLC, providing higher resolution and faster analysis times.[9]

  • Mobile Phase: A gradient elution with mobile phase A consisting of LC-MS grade water with 0.1% formic acid and mobile phase B consisting of LC-MS grade acetonitrile with 0.1% formic acid.[8]

  • Flow Rate: A typical flow rate for UPLC is around 0.5 mL/min.[8]

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the flavonoids being analyzed.

    • Scan Mode: For quantification, Multiple Reaction Monitoring (MRM) is highly specific and sensitive. For identification of unknown flavonoids, full scan and product ion scans are used.

  • Sample Preparation:

    • Freeze plant tissue in liquid nitrogen and grind to a fine powder.

    • Extract a known weight of the powdered sample with a solution of 75% methanol and 0.1% formic acid.[7]

    • Sonicate the samples for 30 minutes and then centrifuge at high speed (e.g., 14,000 g) at 4°C.[7]

    • Collect the supernatant. The extraction can be repeated on the pellet to ensure complete recovery.

    • Filter the pooled supernatant through a 0.2 µm PVDF membrane.[7]

    • The extract can be dried and then resuspended in a suitable solvent for injection.

  • Quantification: Similar to HPLC, quantification is achieved by using a calibration curve generated from authentic standards of the target flavonoids.

Visualizing Experimental Workflows and Signaling Pathways

Graphical representations of complex processes can significantly enhance understanding. The following diagrams, generated using Graphviz, illustrate a typical workflow for flavonoid analysis and a key signaling pathway influenced by flavonoids.

cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing plant_material Plant Material grinding Grinding plant_material->grinding extraction Solvent Extraction (e.g., Methanol/Acetone) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc HPLC filtration->hplc uplc UPLC-MS filtration->uplc quantification Quantification (Calibration Curve) hplc->quantification uplc->quantification identification Identification (MS/MS Spectra) uplc->identification

Caption: Workflow for Flavonoid Extraction and Analysis.

Flavonoids are known to modulate various cellular signaling pathways, contributing to their health benefits. One such critical pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

Flavonoids Flavonoids (e.g., Quercetin, Apigenin) PI3K PI3K Flavonoids->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: Inhibition of the PI3K/Akt/mTOR Pathway by Flavonoids.[10]

References

A Comparative Guide to the Efficacy of Isoorientin-7-O-[6-sinapoyl]-glucoside and Other Natural Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant efficacy of Isoorientin-7-O-[6-sinapoyl]-glucoside against other prominent natural antioxidants. Due to the limited availability of direct quantitative antioxidant activity data for this compound in publicly accessible literature, this guide utilizes data for the closely related compound, Isoorientin-6"-O-glucoside , as a proxy. This allows for a meaningful, albeit indirect, comparison with other well-researched natural antioxidants.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of various natural compounds are commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. The efficacy is often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity.

Antioxidant CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP (µmol Trolox Equivalents/g)Reference(s)
Isoorientin-6"-O-glucoside 9.0 ± 0.8Not ReportedNot Reported[1]
Quercetin 4.97 (µg/mL)Not ReportedNot Reported[2]
Ascorbic Acid (Vitamin C) 4.97 (µg/mL)50 (µg/mL)Not Reported[2]
BHT (Butylated hydroxytoluene) - Synthetic > 100Not ReportedNot Reported[3]
Trolox (Vitamin E analog) Not Reported2.34 (µg/mL)Not Reported[2]

Note: The data presented is compiled from various sources and may not be directly comparable due to differences in experimental conditions. The IC50 values for Quercetin and Ascorbic Acid are presented in µg/mL as reported in the source.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow hydrazine (B178648) is monitored spectrophotometrically.

Procedure:

  • A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific concentration (e.g., 0.1 mM).

  • Various concentrations of the test compound and a standard antioxidant (e.g., Ascorbic Acid) are prepared.

  • A fixed volume of the DPPH solution is added to the test compound solutions.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decrease in absorbance.

Procedure:

  • The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the test compound and a standard antioxidant (e.g., Trolox) are prepared.

  • A small aliquot of the test compound is added to the diluted ABTS•+ solution.

  • The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • The absorbance is measured at 734 nm.

  • The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

  • The IC50 value is determined from the plot of scavenging percentage against the antioxidant concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.

Procedure:

  • The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent is warmed to 37°C before use.

  • Various concentrations of the test compound and a standard (e.g., Trolox or FeSO₄) are prepared.

  • A small volume of the sample is added to a large volume of the FRAP reagent.

  • The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).

  • The absorbance of the blue-colored solution is measured at 593 nm.

  • The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared from known concentrations of the standard. The results are often expressed as Trolox equivalents.

Signaling Pathways and Experimental Workflows

Nrf2 Signaling Pathway

Many natural antioxidants, including flavonoids, exert their protective effects not only through direct radical scavenging but also by activating endogenous antioxidant defense mechanisms. A key pathway involved is the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like certain flavonoids, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS/Electrophiles) Keap1 Keap1 ROS->Keap1 inactivates Flavonoid Flavonoids (e.g., Isoorientin) Flavonoid->Keap1 modulates Nrf2 Nrf2 Keap1->Nrf2 binds & sequesters Ub Ubiquitin Nrf2->Ub ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Proteasome Proteasomal Degradation Ub->Proteasome Nucleus Nucleus Maf Maf Nrf2_n->Maf dimerizes ARE ARE (Antioxidant Response Element) Maf->ARE binds Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Genes activates transcription

Caption: Nrf2 signaling pathway activation by flavonoids.

Experimental Workflow for In Vitro Antioxidant Assays

The general workflow for determining the antioxidant capacity of a compound using common in vitro assays follows a standardized procedure from sample preparation to data analysis.

Experimental_Workflow start Start prep_sample Sample & Standard Preparation (Serial Dilutions) start->prep_sample prep_reagent Reagent Preparation (DPPH, ABTS, or FRAP) start->prep_reagent reaction Reaction Incubation (Sample + Reagent) prep_sample->reaction prep_reagent->reaction measurement Spectrophotometric Measurement (Absorbance Reading) reaction->measurement calculation Data Calculation (% Inhibition) measurement->calculation plot Generate Dose-Response Curve calculation->plot ic50 Determine IC50 Value plot->ic50 end End ic50->end

Caption: Generalized workflow for in vitro antioxidant assays.

References

A Comparative Guide to the Metabolic Stability of Flavonoid Glucosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of various flavonoid glucosides, a class of polyphenolic compounds widely investigated for their potential health benefits. Understanding the metabolic fate of these compounds is crucial for predicting their bioavailability, efficacy, and potential for drug interactions. This document summarizes key experimental data on their stability in relevant in vitro models, details the methodologies used in these assessments, and illustrates the primary metabolic pathways involved.

Comparative Metabolic Stability Data

The metabolic stability of flavonoid glucosides is a critical determinant of their systemic exposure and biological activity. In vitro models, such as human liver microsomes (HLM) and intestinal Caco-2 cell monolayers, are commonly employed to assess this stability. Key parameters include the half-life (t½), which is the time taken for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), representing the maximal metabolic capacity of the liver.

It is important to note that direct comparative studies evaluating a wide range of flavonoid glucosides under identical experimental conditions are limited. The data presented below is compiled from various sources and should be interpreted with consideration of the specific experimental contexts.

Table 1: In Vitro Metabolic Stability of Selected Flavonoid Glucosides in Human and Rat Liver Microsomes

Flavonoid GlucosideAglyconeIn Vitro SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference
Quercetin-7-O-glucuronideQuercetin (B1663063)Rat Liver Microsomes-0.100[1]
Quercetin-3'-O-glucuronideQuercetinRat Liver Microsomes-0.138[1]
Quercetin-4'-O-glucuronideQuercetinRat Liver Microsomes-0.075[1]
Hydroxy-α-Sanshool (HAS)-Human Liver Microsomes42.9240.50 (mL/min/kg)[2]
Hydroxy-α-Sanshool (HAS)-Rat Liver Microsomes51.3848.34 (mL/min/kg)[2]

Note: Intrinsic clearance for HAS is presented in different units as reported in the source.

Table 2: Apparent Permeability (Papp) of Selected Flavonoid Glycosides in Caco-2 Cell Monolayers

Flavonoid GlycosidePapp (x 10⁻⁶ cm/s)DirectionReference
Kaempferol GlycosidesModerate to High-[3]
Quercetin Glycosides1.70 - 36.6-[3]
Quercetin1.70 (±0.11)-[3]

The Caco-2 cell monolayer model is a widely used in vitro tool to predict the intestinal permeability and absorption of compounds. A higher Papp value generally indicates better absorption.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible assessment of metabolic stability. Below are summaries of common methodologies.

2.1. In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay is a standard method to evaluate the susceptibility of a compound to metabolism by hepatic enzymes, primarily Cytochrome P450s (CYPs).

  • Materials:

    • Pooled human liver microsomes

    • Test flavonoid glucoside (dissolved in a suitable solvent like DMSO)

    • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

    • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Internal standard for analytical quantification

    • Acetonitrile (B52724) or other quenching solution

  • Procedure:

    • A reaction mixture is prepared containing human liver microsomes, phosphate buffer, and the test flavonoid glucoside at a specific concentration (e.g., 1 µM).

    • The mixture is pre-incubated at 37°C.

    • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • The reaction in each aliquot is terminated by adding a cold quenching solution (e.g., acetonitrile) containing an internal standard.

    • The samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent flavonoid glucoside.

  • Data Analysis:

    • The percentage of the remaining parent compound is plotted against time.

    • The half-life (t½) is calculated from the slope of the natural logarithm of the remaining compound concentration versus time.

    • The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).[4]

2.2. Caco-2 Cell Permeability Assay

This assay assesses the potential for intestinal absorption of a compound.

  • Cell Culture:

    • Caco-2 cells are seeded on permeable supports in Transwell® plates and cultured for approximately 21 days to form a differentiated and confluent monolayer.

  • Assay Procedure:

    • The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

    • The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • The test flavonoid glucoside is added to the apical (donor) side of the monolayer.

    • Samples are collected from the basolateral (receiver) side at various time points.

    • The concentration of the flavonoid glucoside in the collected samples is quantified by LC-MS/MS.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[3]

Visualization of Metabolic Pathways and Experimental Workflow

3.1. Metabolic Pathways of Flavonoid Glucosides

Flavonoid glucosides undergo extensive metabolism in the human body, primarily in the small intestine and the liver, and by the gut microbiota. The initial and crucial step for many O-linked glucosides is deglycosylation to release the aglycone, which is then subject to Phase I and Phase II metabolic reactions.

  • Deglycosylation: Hydrolysis of the glycosidic bond, often by intestinal enzymes or gut microbiota, to yield the flavonoid aglycone.

  • Phase I Metabolism: Primarily oxidation reactions catalyzed by Cytochrome P450 (CYP) enzymes, leading to hydroxylation or demethylation of the aglycone.

  • Phase II Metabolism: Conjugation reactions where a polar molecule is added to the aglycone or its Phase I metabolites. This includes glucuronidation (by UDP-glucuronosyltransferases, UGTs) and sulfation (by sulfotransferases, SULTs), which increase water solubility and facilitate excretion.

flavonoid_metabolism Flavonoid_Glucoside Flavonoid Glucoside (e.g., Quercetin-3-O-glucoside) Aglycone Flavonoid Aglycone (e.g., Quercetin) Flavonoid_Glucoside->Aglycone Deglycosylation (Intestinal Enzymes, Gut Microbiota) Phase_I_Metabolites Phase I Metabolites (Hydroxylated/Demethylated) Aglycone->Phase_I_Metabolites Phase I Metabolism (CYP450s) Phase_II_Metabolites Phase II Metabolites (Glucuronides, Sulfates) Aglycone->Phase_II_Metabolites Phase II Metabolism (UGTs, SULTs) Phase_I_Metabolites->Phase_II_Metabolites Phase II Metabolism (UGTs, SULTs) Excretion Excretion (Urine, Feces) Phase_II_Metabolites->Excretion Elimination experimental_workflow start Start prepare_reagents Prepare Reagents: - Flavonoid Glucoside Stock - Human Liver Microsomes - NADPH Regenerating System - Buffer start->prepare_reagents incubation Incubate at 37°C prepare_reagents->incubation sampling Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) incubation->sampling terminate_reaction Terminate Reaction (add cold acetonitrile + internal standard) sampling->terminate_reaction centrifuge Centrifuge to Precipitate Proteins terminate_reaction->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data_analysis Data Analysis: - Calculate % Remaining - Determine t½ and CLint analyze->data_analysis end End data_analysis->end

References

Safety Operating Guide

Navigating the Disposal of Isoorientin-7-O-[6-sinapoyl]-glucoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Isoorientin-7-O-[6-sinapoyl]-glucoside is a phenolic compound, a flavonoid, and a C-glycoside. While many naturally derived flavonoids and glucosides are not classified as hazardous, the phenolic nature of this compound warrants careful handling to minimize potential health risks. The following procedures provide a comprehensive guide for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures. Due to its classification as a phenolic compound, direct contact with skin and eyes should be avoided, and inhalation of any dust or aerosol should be minimized.

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from potential splashes of solutions containing the compound.
Hand Protection Nitrile glovesPrevents direct skin contact with the compound.
Body Protection A standard laboratory coatProtects against accidental spills and contamination of personal clothing.

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is to treat it as a non-hazardous chemical waste, with precautions appropriate for a phenolic compound. This involves segregation, proper containment, clear labeling, and disposal through your institution's Environmental Health and Safety (EHS) office.

Experimental Protocol for Disposal:

  • Waste Segregation:

    • Collect all waste materials containing this compound separately from other chemical waste streams.

    • This includes unused solid compounds, solutions, and any contaminated materials such as gloves, weighing paper, or pipette tips.

  • Container Selection and Management:

    • For solid waste, use a designated, sealable, and chemically compatible container. A high-density polyethylene (B3416737) (HDPE) container is a suitable option.

    • For liquid waste (e.g., solutions in organic solvents or aqueous buffers), use a separate, clearly marked, and sealable container.

    • Ensure containers are in good condition and have a secure lid to prevent leaks or spills.

  • Labeling of Waste Containers:

    • Label the waste container clearly and accurately. The label should include:

      • The full chemical name: "Waste this compound"

      • The physical state (solid or liquid)

      • An approximate amount of the waste

      • The date the waste was first added to the container

      • The name of the principal investigator and the laboratory location

  • Storage of Waste:

    • Store the sealed and labeled waste container in a designated waste accumulation area within the laboratory.

    • This area should be away from general laboratory traffic and incompatible chemicals.

  • Arranging for Disposal:

    • Once the waste container is full or is no longer being added to, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.

    • Follow all institutional procedures for chemical waste disposal. Do not dispose of this compound down the drain or in the regular trash unless explicitly approved by your EHS office.[1][2][3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Disposal start Start: Waste Generation ppe Don Appropriate PPE (Gloves, Lab Coat, Safety Glasses) start->ppe segregate Segregate Waste (Solid & Liquid) ppe->segregate container Select & Fill Labeled Waste Container segregate->container label_container Label Container Clearly: - Chemical Name - Date - PI/Lab Info container->label_container store Store in Designated Waste Area label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs end_node End: Proper Disposal contact_ehs->end_node

Disposal Workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, thereby maintaining a secure laboratory environment and complying with institutional and regulatory standards. Always consult your institution's specific guidelines and the Environmental Health and Safety office for any additional requirements.

References

Essential Safety and Logistical Information for Handling Isoorientin-7-O-[6-sinapoyl]-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Compound Details: Isoorientin-7-O-[6-sinapoyl]-glucoside is a phenolic compound that can be isolated from the leaves of barley.[5]

PropertyValue
Molecular Formula C38H40O20[5]
Molecular Weight 816.71 g/mol [5]
Appearance Likely a solid, powder form.
Solubility Flavonoid glycosides are generally soluble in water and alcohol, but insoluble in organic solvents.[6]
Storage Store at room temperature in the continental US; however, specific storage conditions should be followed as per the Certificate of Analysis.[5]

Personal Protective Equipment (PPE)

When handling this compound, especially in powdered form, a comprehensive PPE strategy is crucial to minimize exposure.[4][7] The following table outlines the recommended PPE.

PPE CategoryItemSpecifications and Rationale
Hand Protection Nitrile or Neoprene GlovesProvides adequate protection against minor splashes.[2] For prolonged contact or when handling solutions, consider double-gloving. Inspect gloves for any tears or perforations before use.[7]
Eye Protection ANSI Z87.1-compliant safety glasses or gogglesEssential to protect against dust particles and splashes.[2] A face shield may be necessary if there is a significant splash hazard.[2]
Body Protection Laboratory CoatA standard lab coat should be worn to protect against minor spills. For larger quantities or when there is a risk of significant contamination, a chemical-resistant apron or suit is recommended.[8]
Respiratory Protection Fume Hood or RespiratorAll handling of the powdered compound should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.[2][7] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is mandatory.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will mitigate risks and ensure the accuracy of experimental results.

1. Preparation and Weighing:

  • Designate a specific area for handling the compound, preferably within a chemical fume hood.[2]

  • Before weighing, ensure the balance is clean and calibrated.

  • Use anti-static weighing paper or a weighing boat to handle the powder.

  • Handle the compound gently to minimize the generation of airborne dust.

2. Dissolution:

  • When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

  • If using a vortex or sonicator, ensure the container is securely capped.

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.[9]

3. Experimental Use:

  • Keep containers of the compound and its solutions sealed when not in use.

  • Work in a well-ventilated area, and always use a fume hood when there is a potential for aerosol or vapor generation.[7]

  • Avoid contact with skin and eyes.[4] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][10]

4. Spill Management:

  • In the event of a small spill of the solid, carefully sweep it up with a brush and dustpan, avoiding the creation of dust. Place the collected material in a labeled hazardous waste container.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container.

  • Clean the spill area with an appropriate solvent and decontaminate it.

  • Report all spills to the laboratory supervisor or safety officer.

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment prep_area Designate Handling Area (Fume Hood) weigh Weigh Compound prep_area->weigh Proceed to dissolve Prepare Solution weigh->dissolve Transfer to experiment Conduct Experiment dissolve->experiment Use in decontaminate Decontaminate Work Area experiment->decontaminate Upon Completion dispose Dispose of Waste decontaminate->dispose After Cleaning spill Spill Occurs spill_cleanup Spill Cleanup Protocol spill->spill_cleanup spill_cleanup->dispose Dispose of Contaminated Materials

Caption: A flowchart outlining the key steps for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: All solid waste, including contaminated gloves, weighing papers, and unused compound, should be placed in a dedicated, clearly labeled hazardous waste container.[1] The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).[1]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container.[1] Do not mix this waste with other waste streams unless compatibility has been confirmed.[1] If a flammable solvent is used, the waste must be stored in a flammable liquid storage cabinet.[1]

  • Sharps: Any contaminated sharps (e.g., needles, pipette tips) should be disposed of in a designated sharps container.

Labeling and Storage:

  • All waste containers must be clearly labeled as "Hazardous Waste" and list the contents, including the full chemical name.[1][9]

  • Store waste containers in a designated, secure area away from general laboratory traffic.

Final Disposal:

  • The final disposal of all hazardous waste must be handled by a licensed hazardous waste disposal company.[1]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste.[1] Provide the EHS office with all available information about the compound.[1]

G Disposal Plan for this compound Waste cluster_waste_gen Waste Generation cluster_collection Collection and Segregation cluster_final_disposal Final Disposal solid_waste Solid Waste (Gloves, Weighing Paper) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Solutions) liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_waste Contaminated Sharps sharps_container Sharps Container sharps_waste->sharps_container ehs Contact EHS Office solid_container->ehs liquid_container->ehs sharps_container->ehs disposal_co Licensed Disposal Company ehs->disposal_co Arranges Pickup

Caption: A diagram illustrating the proper disposal pathway for waste generated from handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.